Gadoxetic acid
Descripción
Propiedades
Fórmula molecular |
C23H30GdN3O11 |
|---|---|
Peso molecular |
681.7 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |
Clave InChI |
PCZHWPSNPWAQNF-LMOVPXPDSA-K |
SMILES |
[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES isomérico |
[H+].[H+].CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES canónico |
[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Sinónimos |
disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Hepatocellular Mechanism of Action of Gadoxetic Acid
For Researchers, Scientists, and Drug Development Professionals
Gadoxetic acid, also known as Gd-EOB-DTPA (gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid), is a gadolinium-based, hepatocyte-specific magnetic resonance imaging (MRI) contrast agent. Its unique properties allow for a dual-phase assessment of the liver, providing information on both perfusion and hepatocellular function. This guide provides an in-depth overview of the molecular mechanisms governing its action within hepatocytes, quantitative data, and key experimental methodologies.
Core Mechanism: A Dual-Phase Profile
Upon intravenous administration, this compound initially distributes within the vascular and extracellular spaces, behaving like a conventional extracellular contrast agent. This allows for dynamic phase imaging (arterial, portal venous, and transitional phases) to assess liver hemodynamics.[1] Subsequently, it is actively taken up by functional hepatocytes, leading to the hepatobiliary phase (HBP), which typically begins around 10 minutes and is optimal at 20 minutes post-injection.[2][3][4] This hepatocellular uptake is the cornerstone of its mechanism, enabling the differentiation of lesions with functioning hepatocytes from those without.[2]
Approximately 50% of the injected dose of this compound is taken up by hepatocytes and excreted into the biliary system, while the other 50% is eliminated by the kidneys through glomerular filtration.[3][5][6] This dual excretion pathway is a key characteristic of its pharmacokinetic profile.
Hepatocellular Transport: The Molecular Journey
The transit of this compound into and out of the hepatocyte is a highly regulated process mediated by specific transmembrane transporter proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes of the cell.
The uptake of this compound from the sinusoidal blood into the hepatocyte is an active transport process primarily mediated by Organic Anion Transporting Polypeptides (OATPs) .[7] Specifically, OATP1B1 and OATP1B3 are the key transporters responsible for this influx.[1][6][8][9][10] The Na+-taurocholate cotransporting polypeptide (NTCP) has also been shown to be involved, acting as a high-affinity, low-capacity transporter for this compound.[6][8][11] The ethoxybenzyl (EOB) moiety of the molecule confers the lipophilicity required for recognition by these transporters.[3]
Once inside the hepatocyte, the paramagnetic gadolinium ion shortens the T1 relaxation time of surrounding water protons. This results in a significant increase in signal intensity on T1-weighted MR images, causing the normal liver parenchyma to appear bright during the hepatobiliary phase.
This compound is excreted from the hepatocyte unchanged via two main pathways:
-
Biliary Excretion: The primary route of excretion is into the bile canaliculi. This process is mediated by the ATP-dependent efflux transporter Multidrug Resistance-associated Protein 2 (MRP2) , located on the canalicular membrane.[3][7][8][11]
-
Sinusoidal Efflux: A secondary efflux pathway exists back into the sinusoidal blood, which is mediated by Multidrug Resistance-associated Protein 3 (MRP3) on the basolateral membrane.[7][11] This pathway may become more significant in cholestatic conditions where biliary excretion is impaired.
The overall mechanism, from blood to bile, is a dynamic process of transporter-mediated uptake and excretion.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the pharmacokinetics and transport of this compound.
| Parameter | Value | Description | Source(s) |
| Clinical Dose | 0.025 mmol/kg (0.1 mL/kg) | Standard intravenous bolus dose for adults and pediatrics. | [2][3][5][12][[“]][14] |
| Excretion Routes | ~50% Hepatobiliary, ~50% Renal | In humans with normal liver and kidney function. | [3][5][6] |
| Hepatocyte Uptake Rate (ki) | 0.22 ± 0.05 /min | Rate of gadoxetate transport from extracellular space into hepatocytes in healthy volunteers. | [11] |
| Hepatocyte Efflux Rate (kef) | 0.017 ± 0.006 /min | Rate of gadoxetate transport out of hepatocytes in healthy volunteers. | [11] |
| Transporter Affinity (Km,u) | 106 µM | Unbound Michaelis-Menten constant for uptake in plated rat hepatocytes. | [15][16] |
| Plasma Protein Binding | >98% (in some reports) | Extent of binding to plasma proteins, primarily albumin. | [17][18] |
Key Experimental Protocols
The mechanism of this compound has been elucidated through a combination of in vitro and in vivo experimental models.
This method is crucial for identifying and characterizing specific transporters involved in this compound uptake.
-
Objective: To quantify the uptake of this compound mediated by a specific transporter (e.g., OATP1B1, OATP1B3) expressed in a cellular model.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured. These cells do not endogenously express hepatic transporters, making them an ideal model system.[19]
-
Transfection: Cells are stably transfected with a plasmid containing the gene for a specific transporter (e.g., SLCO1B1 for OATP1B1) or a vector control.
-
Incubation: Transfected cells are incubated with varying concentrations of this compound for a defined period (e.g., 5-10 minutes) at 37°C.[19]
-
Washing: The incubation is stopped by washing the cells with ice-cold buffer to remove extracellular this compound.
-
Cell Lysis: Cells are lysed to release the intracellular contents.
-
Quantification: The intracellular concentration of this compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][20]
-
Data Analysis: Uptake in transporter-expressing cells is compared to vector-control cells to determine the transporter-specific uptake. Kinetic parameters like Km and Vmax can be calculated by fitting the data to the Michaelis-Menten equation.[19]
-
This protocol allows for the non-invasive, quantitative assessment of liver function in humans by measuring the dynamics of this compound.
-
Objective: To quantify hepatocyte uptake and excretion of this compound in vivo as a measure of liver function.
-
Methodology:
-
Baseline Imaging: Pre-contrast T1 maps of the liver are acquired using a sequence like the Look-Locker Inversion Recovery (LLIR) or a dual flip-angle approach.[21][22][23] This establishes the baseline T1 relaxation time of the liver tissue.
-
Contrast Administration: A standard dose of this compound (0.025 mmol/kg) is administered as an intravenous bolus.[11][22][24][25]
-
Dynamic Imaging: Dynamic contrast-enhanced (DCE) MRI is performed with high temporal resolution to capture the signal changes in the aorta (as an arterial input function) and the liver parenchyma over time.
-
Hepatobiliary Phase Imaging: A post-contrast T1 map is acquired at the hepatobiliary phase (typically 20 minutes post-injection).[22][26]
-
Pharmacokinetic Modeling: The signal intensity time-course data is converted to gadoxetate concentration. A tracer kinetic model (e.g., a dual-input, two-compartment model) is applied to the data to derive quantitative parameters, including the hepatocyte uptake rate (ki) and efflux rate (kef).[11] The reduction in T1 relaxation time between pre- and post-contrast scans can also be used as a surrogate for function.[22]
-
Factors Influencing the Mechanism and Clinical Relevance
The efficiency of this compound transport is directly linked to the expression and function of the OATP and MRP transporters, which can be altered by genetics and disease.
-
Genetic Polymorphisms: Variations in the genes encoding transporters, particularly SLCO1B1 (OATP1B1), can lead to reduced transporter function. This impairs this compound uptake, resulting in weaker liver enhancement on HBP images.[10][27][28]
-
Liver Disease: In chronic liver diseases like cirrhosis and in hepatocellular carcinoma (HCC), the expression of OATP1B1 and OATP1B3 is often downregulated.[9][29] This leads to reduced or absent uptake of this compound in diseased tissue or tumors, causing them to appear hypointense (dark) relative to the enhanced, healthy liver parenchyma in the HBP.[3] This differential enhancement is a critical principle for lesion detection and characterization.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 5. Hepatobiliary contrast agents: differential diagnosis of focal hepatic lesions, pitfalls and other indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of gadoxetate DCE-MRI as a biomarker of hepatobiliary transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uptake of this compound in hepatobiliary phase magnetic resonance imaging and transporter expression in hypovascular hepatocellular nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound–enhanced magnetic resonance imaging to predict paritaprevir-induced hyperbilirubinemia during treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. topics.consensus.app [topics.consensus.app]
- 14. Hepatic Arterial Phase on this compound-Enhanced Liver MR Imaging: A Randomized Comparison of 0.5 mL/s and 1 mL/s Injection Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Docetaxel serum protein binding with high affinity to alpha 1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein binding of drugs--the clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fat-separated T1 mapping for liver function analysis on this compound-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Value of T1 mapping on this compound-enhanced MRI for microvascular invasion of hepatocellular carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fat-separated T1 mapping for liver function analysis on this compound-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - Hwang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 24. Imaging features of this compound-enhanced MR imaging for evaluation of tumor-infiltrating CD8 cells and PD-L1 expression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Radiomics model based on preoperative this compound-enhanced MRI for predicting liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scienceopen.com [scienceopen.com]
- 27. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
Gadoxetic Acid: A Technical Guide on Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetic acid, also known by its salt form gadoxetate disodium (marketed as Eovist® in the United States and Primovist® in Europe), is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1][2] It is a paramagnetic contrast medium distinguished by its hepatocyte-specific properties, which allow for a biphasic mode of action.[3][4][5] Initially, it distributes within the extracellular space, enabling dynamic vascular imaging similar to conventional extracellular GBCAs. Subsequently, it is actively taken up by functional hepatocytes, providing detailed information on liver function and enhancing the characterization of focal liver lesions.[3][4][6] This dual functionality makes it a valuable tool in the diagnosis and management of liver diseases.[7][8]
Molecular Structure and Physicochemical Properties
This compound is an ionic, linear complex composed of a central gadolinium ion (Gd³⁺) chelated by the ligand ethoxybenzyl diethylenetriamine pentaacetic acid (EOB-DTPA).[4][9] The presence of the lipophilic ethoxybenzyl group is crucial for its recognition and transport by hepatocytes.[5]
Caption: Logical relationship of this compound's core components.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₃₀GdN₃O₁₁ | [1][5][9][10] |
| Molecular Weight | 681.75 g/mol | [1][2][9] |
| CAS Registry Number | 135326-11-3 | [9] |
| LogP | -1.0922 | [1] |
| Thermodynamic Stability | log K = 23.46 | [5] |
| Appearance | Aqueous formulation (0.25 mol/L) | [11] |
| Solubility | Highly water-soluble | [5] |
Mechanism of Action: Hepatocyte-Specific Uptake and Excretion
This compound's unique diagnostic utility stems from its interaction with specific transporters on hepatocyte membranes. This allows for a functional assessment of the liver parenchyma.
Signaling and Transport Pathway
After intravenous administration, this compound initially distributes in the vascular and interstitial spaces.[4] The subsequent hepatobiliary phase is mediated by a series of active transport processes:
-
Uptake: The ethoxybenzyl moiety facilitates the recognition and uptake of this compound from the sinusoidal blood into hepatocytes primarily via the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[3][4][6][12][13]
-
Excretion: Once inside the hepatocyte, approximately 50% of the agent is excreted unchanged into the bile canaliculi.[6] This process is mediated by the multidrug resistance-associated protein 2 (MRP2), located on the canalicular membrane.[4][6][8]
-
Alternative Efflux: An alternative efflux pathway back into the sinusoidal blood exists via the multidrug resistance-associated protein 3 (MRP3).[6][12] The remaining 50% of the injected dose is eliminated renally via glomerular filtration.[6]
Caption: this compound transport pathway in hepatocytes.
Magnetic Resonance Properties
The efficacy of this compound as a contrast agent is determined by its ability to shorten the T1 relaxation time of surrounding water protons, a property known as relaxivity.
| Property | Value (at 37 °C) | Magnetic Field | Medium | Reference(s) |
| r1 Relaxivity (R1) | 8.2 mM⁻¹s⁻¹ | 0.47 T | Human Plasma | [11] |
| r1 Relaxivity (R1) | 4.9 mM⁻¹s⁻¹ | 0.47 T | Water | [11] |
| r1 Relaxivity (R1) | ~5.6 mM⁻¹s⁻¹ | 1.5 T | Rat Blood | [14] |
| r1 Relaxivity (R1) | ~10.1 mM⁻¹s⁻¹ | 1.5 T | Rat Liver | [14] |
| Protein Binding | 10.3 ± 1.4% | Not specified | Human Plasma | [11] |
The higher relaxivity in plasma compared to water is attributed to its moderate protein binding (approximately 10%).[4][11] This interaction slows the molecular tumbling rate of the gadolinium complex, increasing its efficiency in T1 shortening.
Experimental Protocols
Protocol for a this compound-Enhanced Liver MRI Examination
This protocol outlines a typical clinical workflow for liver imaging using this compound.[4][15]
Caption: Workflow for a typical this compound-enhanced liver MRI.
Methodology:
-
Patient Preparation: Patients may be instructed to fast for several hours prior to the examination to reduce bowel peristalsis and optimize gallbladder filling.
-
Pre-contrast Imaging: Standard liver MRI sequences are acquired, including T1-weighted in-phase and opposed-phase images and T2-weighted images.[15]
-
Contrast Administration: this compound is administered as an intravenous bolus injection at a recommended dose of 0.1 mL/kg (equivalent to 0.025 mmol/kg) of body weight, typically at a rate of 1 mL/s, followed by a saline flush.[4][15][16]
-
Dynamic Phase Imaging: Immediately following injection, T1-weighted gradient-echo sequences with fat saturation are acquired sequentially to capture the vascular phases:
-
Late Arterial Phase: Acquired approximately 15-20 seconds post-injection to assess arterial blood supply.[4]
-
Portal Venous Phase: Acquired at 50-60 seconds to visualize portal vein enhancement.[4]
-
Transitional Phase: Acquired at approximately 120 seconds, representing a transition between the extracellular and intracellular phases.[4]
-
-
Hepatobiliary Phase (HBP) Imaging: This phase is acquired 20 minutes after the contrast injection.[4][8][15] During this time, the contrast agent accumulates in functional hepatocytes, leading to strong enhancement of the normal liver parenchyma. Lesions lacking functional hepatocytes (e.g., metastases) will appear hypointense.[4][8]
Protocol for Ex Vivo Relaxivity Measurement
This protocol describes a general method for determining the relaxivity of this compound in biological samples, adapted from experimental studies.[14]
Caption: Experimental workflow for ex vivo relaxivity measurement.
Methodology:
-
Animal Model: Female rats (e.g., Wistar) can be used. A bolus of this compound is administered intravenously at various doses (e.g., 10, 25, 40 µmol/kg).[14]
-
Sample Collection: Immediately after sacrifice, liver tissue and blood samples are collected.[14]
-
T1 Measurement:
-
Samples are maintained at a physiological temperature (37 ± 3 °C).[14]
-
T1 relaxation times are measured using NMR instruments and/or MRI scanners across a range of magnetic field strengths (e.g., 1.5 T, 3 T, 7 T).[14]
-
The relaxation rate (R1) is calculated as the inverse of the T1 value (R1 = 1/T1).[14]
-
-
Gadolinium Concentration Measurement:
-
The same samples are analyzed to determine the precise gadolinium concentration. This is typically performed using inductively coupled plasma mass spectrometry (ICP-MS) or optical emission spectrometry (OES) after acid digestion of the tissue.[14]
-
-
Relaxivity Calculation: The relaxivity (r1) is calculated by plotting the change in relaxation rate (R1_sample - R1_baseline) against the measured gadolinium concentration ([Gd]). The slope of this linear relationship represents the r1 relaxivity in units of mM⁻¹s⁻¹.
Protocol for In Vitro Protein Binding Assay
This protocol outlines a general methodology for determining the extent of drug binding to plasma proteins using equilibrium dialysis or ultrafiltration, adapted from standard biochemical procedures.
Caption: Workflow for an in vitro plasma protein binding assay.
Methodology (Equilibrium Dialysis Example):
-
Preparation: A solution of this compound at a known concentration is prepared. Human plasma is obtained and may be diluted in a suitable buffer.
-
Dialysis Setup: A semi-permeable membrane (with a molecular weight cut-off that retains plasma proteins but allows free passage of the unbound drug) is used to create two chambers. One chamber contains the human plasma mixed with this compound, and the other contains only the buffer.
-
Incubation: The apparatus is incubated at 37°C with gentle agitation for a sufficient period (e.g., 18-24 hours) to allow equilibrium to be reached between the two chambers.
-
Sample Analysis: After incubation, samples are taken from both the plasma chamber (containing total drug) and the buffer chamber (containing only unbound drug). The concentration of this compound in the buffer chamber is measured, typically via ICP-MS to quantify the gadolinium content.
-
Calculation: The concentration of the unbound drug is determined from the buffer chamber. The total drug concentration is known. The percentage of protein binding is calculated as: % Bound = ( [Total Drug] - [Unbound Drug] / [Total Drug] ) x 100
References
- 1. This compound|135326-11-3 - MOLBASE Encyclopedia [m.molbase.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C23H30GdN3O11 | CID 25203894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 135326-11-3,this compound | lookchem [lookchem.com]
- 8. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [drugfuture.com]
- 10. ClinPGx [clinpgx.org]
- 11. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsna.org [pubs.rsna.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Diagnostic performance of abbreviated this compound-enhanced magnetic resonance protocols with contrast-enhanced computed tomography for detection of colorectal liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental studies on artifacts and tumor enhancement on this compound-enhanced arterial phase liver MRI in a rabbit VX2 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Hepatocyte-Specific MRI Contrast Agent: A Technical Guide to the Discovery and Development of Gadoxetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadoxetic acid, also known as Gd-EOB-DTPA, represents a significant advancement in magnetic resonance imaging (MRI) of the liver. Its unique properties as a hepatocyte-specific contrast agent, offering both dynamic and hepatobiliary phase imaging, have revolutionized the detection and characterization of focal liver lesions. This technical guide provides an in-depth overview of the discovery and development of this compound, detailing its chemical synthesis, mechanism of action, and the key preclinical and clinical studies that established its safety and efficacy. Quantitative data is summarized in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this important diagnostic tool.
Introduction: The Need for a Liver-Specific Contrast Agent
Conventional extracellular gadolinium-based contrast agents provide valuable information on the vascularity of liver lesions. However, their utility is limited by their non-specific distribution in the extracellular space. The development of a contrast agent that is actively taken up by hepatocytes was a long-sought goal in liver imaging, promising improved lesion-to-liver contrast and functional assessment of liver tissue. This compound was designed to meet this need, incorporating a lipophilic ethoxybenzyl (EOB) group into the gadolinium-diethylenetriamine pentaacetic acid (Gd-DTPA) chelate.[1] This modification facilitates its recognition and transport by specific transporters on the hepatocyte membrane.
Chemical Synthesis and Properties
This compound disodium (C₂₃H₂₈GdN₃Na₂O₁₁) has a molecular weight of 725.71 Da.[2] The synthesis involves the complexation of the paramagnetic gadolinium ion (Gd³⁺) with the ligand ethoxybenzyl-diethylenetriamine pentaacetic acid (EOB-DTPA).[1][3]
A general synthetic approach involves:
-
Ligand Synthesis: The EOB-DTPA ligand is synthesized through a multi-step process. A common method starts with the O-alkylation of a protected tyrosine derivative to introduce the ethoxybenzyl group.[4] This is followed by a series of reactions to build the diethylenetriamine pentaacetic acid backbone.[4][5]
-
Chelation: The synthesized EOB-DTPA ligand is then reacted with a gadolinium salt, typically gadolinium oxide (Gd₂O₃), in an aqueous solution.[4] The mixture is heated to facilitate the formation of the stable Gd-EOB-DTPA complex.[4]
-
Purification and Formulation: The final product is purified and formulated as a sterile solution for intravenous administration.[4]
The resulting compound is a paramagnetic contrast agent that shortens the T1 relaxation time of surrounding water protons, leading to signal enhancement in T1-weighted MRI sequences.[2]
Mechanism of Action: A Dual-Phase Contrast Agent
This compound exhibits a biphasic mechanism of action following intravenous injection, acting as both an extracellular and a hepatocyte-specific contrast agent.[6][7]
-
Dynamic Phase (Extracellular Distribution): Immediately after administration, this compound distributes within the vascular and interstitial compartments, similar to conventional extracellular contrast agents.[7][8] This allows for dynamic imaging of arterial and portal venous phases, providing information about the vascularity of liver lesions.[8]
-
Hepatobiliary Phase (Hepatocyte-Specific Uptake): Subsequently, approximately 50% of the injected dose is actively transported into functional hepatocytes.[9][10] This uptake is primarily mediated by organic anion transporting polypeptides (OATP1B1 and OATP1B3) located on the sinusoidal membrane of hepatocytes.[9][11] The contrast agent is then excreted unchanged into the bile via the multidrug resistance-associated protein 2 (MRP2) on the canalicular membrane.[9][11] This hepatocyte-specific uptake and biliary excretion lead to a sustained enhancement of the liver parenchyma in the hepatobiliary phase, which typically occurs 20 minutes after injection.[10][12]
This dual-phase property allows for a comprehensive evaluation of liver lesions, combining assessment of their vascular perfusion with their hepatocellular function.
Signaling Pathway of Hepatocellular Uptake and Excretion
Caption: Hepatocellular transport of this compound.
Preclinical Development
Preclinical studies were crucial in establishing the safety and efficacy profile of this compound. These studies were conducted in various animal models, including rats and rabbits.
Pharmacokinetics and Biodistribution
Animal studies demonstrated that this compound is eliminated via both renal and biliary pathways in approximately equal measure.[8][9] The ethoxybenzyl moiety was shown to be essential for its hepatic uptake.[8]
Safety and Toxicology
Single and repeat-dose toxicology studies in neonatal rats did not reveal significant safety concerns.[13] While reversible renal tubular vacuolation was observed at higher doses, there was no evidence of accompanying renal damage at lower doses.[13] Importantly, no NSF (Nephrogenic Systemic Fibrosis)-like pathology was observed.[13]
Efficacy in Animal Models
Preclinical imaging studies in animal models with induced liver tumors, such as the rabbit VX2 tumor model, demonstrated the ability of this compound to enhance the contrast between the tumor and the surrounding healthy liver parenchyma.[14] These studies were instrumental in optimizing injection protocols and imaging parameters.[14]
Table 1: Summary of Key Preclinical Findings
| Parameter | Finding | Reference |
| Elimination | Approximately 50% renal and 50% biliary excretion. | [8][9] |
| Hepatic Uptake | Mediated by the lipophilic ethoxybenzyl group. | [8] |
| Safety | No significant safety concerns in single and repeat-dose toxicology studies in neonatal rats. | [13] |
| Efficacy | Enhanced tumor-to-liver contrast in animal models of liver cancer. | [14] |
Clinical Development
The clinical development of this compound involved a series of Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and diagnostic efficacy in humans.
Phase I and II Studies
Phase I trials established the safety and tolerability of this compound at doses of 10, 25, 50, and 100 μmol Gd/kg, with no significant side effects or changes in laboratory parameters reported.[2] Early clinical studies demonstrated the feasibility of hepatobiliary imaging and the potential for improved lesion detection.[2]
Phase III Studies and Pivotal Trials
Numerous Phase III trials have confirmed the diagnostic superiority of this compound-enhanced MRI over other imaging modalities for the detection and characterization of hepatocellular carcinoma (HCC) and liver metastases.
A multicenter, randomized trial comparing this compound-enhanced MRI with MRI with extracellular contrast medium (ECCM-MRI) and contrast-enhanced computed tomography (CE-CT) for the staging of colorectal cancer liver metastases found that this compound-enhanced MRI had better diagnostic performance.[15] No further imaging was required in the this compound-enhanced MRI group, compared to 17.0% in the ECCM-MRI group and 39.3% in the CE-CT group.[15]
The SORAMIC trial, a prospective, phase II, randomized, controlled study, included a diagnostic cohort that compared this compound-enhanced MRI against contrast-enhanced multislice CT for stratifying patients with HCC to different treatment strategies.[16][17] The results demonstrated that clinical decision-making was significantly more accurate with this compound-enhanced hepatobiliary MRI than with CT.[17]
Table 2: Summary of Key Clinical Trial Data
| Trial/Study | Comparison | Primary Endpoint/Key Finding | Reference |
| Multicenter Randomized Trial | This compound-enhanced MRI vs. ECCM-MRI vs. CE-CT in colorectal liver metastases | Need for further imaging: 0% (Gadoxetic MRI) vs. 17.0% (ECCM-MRI) vs. 39.3% (CE-CT). | [15] |
| SORAMIC Diagnostic Cohort | This compound-enhanced MRI vs. contrast-enhanced CT in HCC | Accuracy of treatment decisions: 75.1% and 70.3% for Gadoxetic MRI vs. 73.4% and 70.8% for CT (two readers). | [16] |
| Kim et al., 2011 | This compound-enhanced MRI vs. SPIO-enhanced MRI in HCC detection | Sensitivity: 90.7% (Gadoxetic MRI) vs. 84.7% (SPIO-MRI). | [8] |
| Martino et al., 2010 | This compound-enhanced MRI vs. MDCT in HCC detection | Diagnostic accuracy: 88% (Gadoxetic MRI) vs. 74% (MDCT). | [8] |
Experimental Protocols
In Vitro Transporter Assay (General Protocol)
This protocol is a generalized representation based on descriptions of studies using transfected cell lines to identify transporters of this compound.[18][19]
-
Cell Culture: Stably transfect a suitable mammalian cell line (e.g., HEK293) with the gene encoding a human organic anion transporting polypeptide (e.g., SLCO1B1 for OATP1B1, SLCO1B3 for OATP1B3). Culture the transfected cells and a control cell line (without the transporter gene) under standard conditions.
-
Uptake Experiment:
-
Plate the cells in multi-well plates and grow to confluence.
-
Wash the cells with a pre-warmed buffer.
-
Incubate the cells with a solution containing this compound at a known concentration for a specified time at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification:
-
Quantify the intracellular concentration of this compound using a suitable analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS) to measure the gadolinium content.
-
Normalize the uptake to the protein content of the cell lysate.
-
-
Data Analysis: Compare the uptake of this compound in the transporter-expressing cells to the control cells to determine if the transporter facilitates its uptake.
Clinical Trial Protocol for this compound-Enhanced MRI (Generalized)
This protocol is a generalized workflow for a clinical trial evaluating the diagnostic performance of this compound-enhanced MRI, based on descriptions from various clinical studies.[15][17]
Caption: Generalized workflow for a clinical trial.
Conclusion
The discovery and development of this compound have marked a paradigm shift in the MRI of the liver. Its unique dual-phase mechanism of action, enabled by its specific interaction with hepatocyte transporters, provides both morphological and functional information, leading to improved diagnostic accuracy for a wide range of liver pathologies. The comprehensive preclinical and clinical development program has established its safety and efficacy, solidifying its role as a cornerstone in modern liver imaging. Ongoing research continues to explore new applications and optimize imaging protocols, further expanding the clinical utility of this remarkable contrast agent.
References
- 1. This compound | C23H30GdN3O11 | CID 25203894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104761461A - Preparation method of novel gadoxetate disodium intermediate - Google Patents [patents.google.com]
- 4. Gadoxetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CN104672099A - New preparation method of this compound disodium intermediate - Google Patents [patents.google.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MR imaging diagnosis of liver diseases using this compound: Emphasis on hepatobiliary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-enhanced magnetic resonance imaging: Hepatocellular carcinoma and mimickers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Experimental studies on artifacts and tumor enhancement on this compound-enhanced arterial phase liver MRI in a rabbit VX2 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized multicentre trial of this compound-enhanced MRI versus conventional MRI or CT in the staging of colorectal cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound-based hepatobiliary MRI in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Gadoxetic Acid
For Researchers, Scientists, and Drug Development Professionals
Gadoxetic acid (Gd-EOB-DTPA) is a gadolinium-based contrast agent utilized in magnetic resonance imaging (MRI), primarily for the assessment of liver lesions. Its unique pharmacokinetic profile, characterized by a dual elimination pathway and specific uptake by hepatocytes, provides both dynamic vascular and hepatobiliary phase imaging. This guide offers a comprehensive overview of the pharmacokinetics and biodistribution of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Pharmacokinetic and Biodistribution Data
The following tables summarize the key quantitative parameters of this compound's pharmacokinetics and biodistribution, compiled from various preclinical and clinical studies.
Table 1: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Notes |
| Recommended Dose | 0.025 mmol/kg body weight | Human | Corresponds to 0.1 mL/kg of the 0.25 mol/L solution.[1] |
| Plasma Protein Binding | ~10% | Human | This is higher than other gadolinium-based contrast agents like gadopentetate dimeglumine.[2][3] |
| Elimination Half-Life | Approximately 1-2 hours | Human | [1][4][5] |
| Total Clearance | ~209 ± 37 mL/min | Human (Healthy) | Can be reduced in patients with severe hepatic impairment.[6] |
| Renal Excretion | ~50% | Human | Excreted via glomerular filtration.[7][8] |
| Hepatobiliary Excretion | ~50% | Human | Taken up by hepatocytes and excreted into the biliary system.[7][8] |
| Metabolism | Not metabolized | Human, Rat, Monkey | Excreted unchanged.[1][4] |
Table 2: Biodistribution of this compound
| Organ/System | Distribution Characteristics | Key Transporters Involved |
| Liver (Hepatocytes) | Selective uptake leading to parenchymal enhancement in the hepatobiliary phase. Peak accumulation occurs between 20 and 40 minutes post-injection.[1] | Uptake: Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3).[1][7][9] Efflux (Biliary): Multidrug Resistance-Associated Protein 2 (MRP2).[1][7][8] Efflux (Sinusoidal): Multidrug Resistance-Associated Protein 3 (MRP3).[7][10] |
| Kidneys | Rapid filtration and excretion of the portion not taken up by the liver. | N/A (Glomerular Filtration) |
| Blood/Plasma | Initially distributed in the vascular and extravascular spaces, similar to conventional extracellular contrast agents.[10] | N/A |
| Placenta | Diffuses through the placental barrier in small concentrations.[1] | N/A |
| Blood-Brain Barrier | Does not cross the intact blood-brain barrier.[1] | N/A |
Experimental Protocols
A detailed methodology for a representative preclinical biodistribution study of this compound is outlined below. This protocol is a synthesis of common practices described in the literature for rodent models.
Protocol: Biodistribution of Radiolabeled this compound in Rats
-
Radiolabeling:
-
Synthesize or procure this compound labeled with a suitable radioisotope, such as ¹⁵³Gd. The specific activity should be determined to allow for accurate quantification.
-
-
Animal Model:
-
Use healthy, male Wistar rats (or another appropriate strain) with an average weight of 200-250g.
-
Acclimatize the animals for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
House the animals individually in metabolism cages to allow for separate collection of urine and feces.
-
-
Dosing and Administration:
-
Fast the animals overnight prior to dosing, with continued access to water.
-
Prepare a sterile, isotonic solution of ¹⁵³Gd-Gadoxetic acid for injection.
-
Administer a single intravenous (IV) bolus injection of the radiolabeled compound via the tail vein. The dose should be equivalent to the clinical dose on a mg/kg basis (e.g., 0.025 mmol/kg).
-
-
Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes, and 24 hours) post-injection, euthanize a subset of animals (n=3-5 per time point) via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately collect blood via cardiac puncture into heparinized tubes.
-
Dissect and collect major organs and tissues of interest, including the liver, kidneys, spleen, heart, lungs, muscle, brain, and a sample of bone.
-
Collect urine and feces from the metabolism cages at regular intervals for up to 7 days to determine the excretion profile.
-
-
Sample Processing and Analysis:
-
Weigh each collected organ and tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Prepare standards from the injected solution to calculate the percentage of the injected dose (%ID) in each organ.
-
Express the biodistribution data as %ID per gram of tissue (%ID/g).
-
For blood samples, centrifuge to separate plasma and measure radioactivity in both plasma and the cellular fraction.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for the %ID/g for each organ at each time point.
-
Plot the biodistribution data over time for each organ to visualize the uptake and clearance kinetics.
-
Calculate the total percentage of the dose excreted in urine and feces over the collection period.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound.
Caption: Hepatic transport pathway of this compound.
Caption: Experimental workflow for a biodistribution study.
Caption: A simplified two-compartment pharmacokinetic model for this compound.
References
- 1. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. The role of this compound-enhanced magnetic resonance cholangiography in the evaluation of postoperative bile duct injury: pictorial essay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and imaging properties of Gd-EOB-DTPA in patients with hepatic and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MR imaging diagnosis of liver diseases using this compound: Emphasis on hepatobiliary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patterns of enhancement in the hepatobiliary phase of this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsna.org [pubs.rsna.org]
A Technical Guide to Gadoxetic Acid Uptake Transporters: OATP1B1 and OATP1B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Organic Anion Transporting Polypeptides OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3) are critical gatekeepers for the liver.[1][2][3] These transporters are predominantly expressed on the basolateral (sinusoidal) membrane of human hepatocytes, where they mediate the uptake of a wide array of endogenous compounds and xenobiotics from the blood into the liver.[1][2][4][5] Their function is a rate-determining step in the hepatic clearance of many clinically important drugs, including statins, anticancer agents, and certain antibiotics.[1][2][6][7]
Gadoxetic acid (Gd-EOB-DTPA), a liver-specific magnetic resonance imaging (MRI) contrast agent, is a key substrate for both OATP1B1 and OATP1B3.[8][9] Its uptake into hepatocytes allows for functional assessment of the liver and improved detection and characterization of liver lesions.[10][11] Consequently, understanding the molecular characteristics, kinetics, regulation, and clinical implications of OATP1B1 and OATP1B3 is paramount for drug development, predicting drug-drug interactions (DDIs), and interpreting this compound-enhanced MRI data.[4][9]
This technical guide provides a comprehensive overview of OATP1B1 and OATP1B3, with a specific focus on their interaction with this compound. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as an essential resource for professionals in the field.
Molecular Characteristics and Mechanism of Uptake
OATP1B1 and OATP1B3 belong to the solute carrier organic anion (SLCO) transporter superfamily.[1][2] The genes for both are located on chromosome 12.[1][2] The proteins share approximately 80% amino acid homology and are structurally similar, each possessing 12 putative transmembrane domains with intracellular N- and C-termini.[1][2] Despite their similarities, they exhibit distinct, albeit overlapping, substrate specificities and different zonal expression patterns within the liver lobules; OATP1B1 shows a diffuse pattern, while OATP1B3 is expressed more centrally.[1]
The uptake of substrates like this compound is a crucial first step for their subsequent metabolism or biliary excretion.[6] This process can be influenced by competitive inhibition from other drugs, genetic variations that alter transporter function, and changes in transporter expression levels.[3][4]
Quantitative Data
Transport Kinetics of this compound and Probe Substrates
The affinity (Kₘ) and maximum transport velocity (Vₘₐₓ) are fundamental parameters for characterizing transporter function. Estradiol-17β-glucuronide (E₂-17βG) and cholecystokinin octapeptide (CCK-8) are commonly used as relatively specific probe substrates for OATP1B1 and OATP1B3, respectively.[1][12]
| Transporter | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Cell System |
| OATP1B1 | This compound | 49.3 ± 8.0 | 1,480 ± 110 | OATP-transfected HEK293 cells |
| OATP1B3 | This compound | 27.6 ± 4.5 | 1,190 ± 70 | OATP-transfected HEK293 cells |
| OATP1B1 | Estradiol-17β-glucuronide | 1.5 - 4.2 | Not specified | OATP1B1-expressing cells |
| OATP1B3 | Cholecystokinin-8 (CCK-8) | 0.4 - 1.2 | Not specified | OATP1B3-expressing cells |
Note: Kinetic values can vary between experimental systems and conditions. Data synthesized from multiple sources.
Protein Expression Levels in Human Liver
Quantifying the absolute protein expression of transporters in the liver is crucial for in vitro-in vivo extrapolation (IVIVE) and developing physiologically based pharmacokinetic (PBPK) models.[13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification.
| Transporter | Mean Protein Expression (fmol/µg membrane protein) | Range | Method |
| OATP1B1 | 2.0 ± 0.9 | 7-fold | LC-MS/MS |
| OATP1B3 | 1.1 ± 0.5 | 8-fold | LC-MS/MS |
Data from a study of 64 human liver samples.[14]
Impact of Genetic Polymorphisms
Single nucleotide polymorphisms (SNPs) in the SLCO1B1 and SLCO1B3 genes can significantly alter transporter function, affecting drug pharmacokinetics and response.[3][15] The SLCO1B1 c.521T>C (p.Val174Ala) polymorphism is particularly well-studied and is associated with reduced transport activity.[16]
| Gene | Polymorphism | Haplotype | Effect on Transport Activity | Clinical Consequence |
| SLCO1B1 | c.388A>G (p.Asn130Asp) | 1b | Substrate-dependent altered activity | Variable |
| SLCO1B1 | c.521T>C (p.Val174Ala) | 5, *15, *17 | Markedly reduced uptake | Increased plasma concentrations of substrates (e.g., statins, this compound), increased risk of myopathy[1] |
| SLCO1B3 | c.334T>G (p.Ser112Ala) | - | Reduced transport activity in vitro | Reduced hepatic uptake of some substrates |
| SLCO1B3 | c.699G>A (p.Met233Ile) | - | Reduced transport activity in vitro | Reduced hepatic uptake of some substrates |
Note: The clinical impact of OATP1B3 polymorphisms is generally less pronounced than that of OATP1B1 c.521T>C.[16]
OATP1B1/B3 Inhibition by Drugs
Co-administration of drugs that inhibit OATP1B1/B3 can lead to clinically significant DDIs.[1][4] Rifampicin and cyclosporine are well-characterized potent inhibitors often used in clinical DDI studies.[4][17]
| Inhibitor | Victim Drug (Substrate) | Transporter(s) Inhibited | In Vitro Kᵢ (µM) | Clinical Effect |
| Cyclosporine A | Statins, Repaglinide | OATP1B1, OATP1B3 | ~0.1-0.5 | Markedly increased plasma concentration of victim drug[4] |
| Rifampicin (single dose) | Statins, this compound | OATP1B1, OATP1B3 | ~0.5-2.0 | Increased plasma concentration of victim drug[4][8] |
| Gemfibrozil | Statins | OATP1B1 | ~10-25 | Moderate increase in plasma concentration of victim drug[4] |
| Various TKIs (e.g., Nilotinib) | CCK-8 | OATP1B3 | Potent, noncompetitive | Potential for DDIs with OATP1B3 substrates[18] |
| Paritaprevir | Bilirubin | OATP1B1, OATP1B3 | Not specified | Can cause hyperbilirubinemia[9] |
Kᵢ values are approximate and can vary based on the assay system and probe substrate used.[1]
Experimental Protocols
Protocol: In Vitro OATP1B1/B3 Uptake Assay
This protocol describes a typical experiment to determine if a test compound is a substrate or inhibitor of OATP1B1 or OATP1B3 using stably transfected cell lines (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing human OATP1B1 or OATP1B3.
-
Mock-transfected cells (control).
-
Cell culture medium, plates (e.g., 24-well), and incubator (37°C, 5% CO₂).
-
Uptake buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Radiolabeled probe substrate (e.g., [³H]Estradiol-17β-glucuronide for OATP1B1, [³H]CCK-8 for OATP1B3).
-
Test compound and known inhibitor (e.g., rifampicin).
-
Lysis buffer (e.g., 0.5% Triton-X-100).
-
Scintillation cocktail and counter.
Methodology:
-
Cell Seeding: Plate OATP-expressing and mock cells at an appropriate density and culture until they form a confluent monolayer (typically 24-48 hours).
-
Pre-incubation: Aspirate culture medium, wash cells twice with warm uptake buffer. Pre-incubate cells with buffer (and inhibitor, if applicable) for 10-15 minutes at 37°C.
-
Initiate Uptake: Remove pre-incubation buffer and add warm uptake buffer containing the radiolabeled probe substrate (with or without the test compound/inhibitor). Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to measure initial uptake rates.
-
Terminate Uptake: Stop the reaction by aspirating the substrate solution and immediately washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Protein Normalization: Use a separate aliquot of the lysate to determine the total protein content (e.g., using a BCA protein assay) for each well.
-
Data Analysis: Calculate the specific uptake by subtracting the uptake in mock cells from that in OATP-expressing cells. Normalize uptake to protein content and time (pmol/mg protein/min). For inhibition studies, calculate IC₅₀ and Kᵢ values.
Protocol: Quantification of OATP1B1/B3 Protein by LC-MS/MS
This protocol outlines the key steps for absolute quantification of OATP proteins from human liver tissue using a targeted proteomics approach.
Materials:
-
Frozen human liver tissue samples.
-
Membrane protein extraction kit.
-
BCA protein assay kit.
-
Trypsin (proteomics grade).
-
Synthetic signature peptides (unique to OATP1B1 and OATP1B3) and corresponding stable isotope-labeled (SIL) internal standards.[14]
-
LC-MS/MS system.
Methodology:
-
Membrane Isolation: Isolate total native membrane proteins from homogenized liver tissue according to the extraction kit manufacturer's protocol.[14]
-
Protein Quantification: Determine the total protein concentration of the membrane fraction using a BCA assay.
-
Trypsin Digestion: Denature, reduce, and alkylate the membrane proteins. Digest the proteins into smaller peptides using trypsin.
-
Sample Preparation: Spike the digested sample with a known concentration of SIL internal standard peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer. The system is set up to specifically detect and quantify the pre-selected signature peptides and their corresponding SIL internal standards.
-
Data Analysis: Calculate the concentration of the endogenous signature peptide by comparing its peak area to the peak area of the known amount of SIL internal standard. Convert the peptide amount to the absolute protein amount (e.g., fmol of transporter per µg of total membrane protein).
Protocol: Clinical this compound-Enhanced MRI for Liver Function
This protocol provides a general framework for acquiring and analyzing this compound-enhanced MRI to assess OATP function.
Patient Preparation:
-
Fasting for at least 4 hours prior to the exam is recommended.
-
Discontinue any known OATP1B1/B3 inhibitor medications (e.g., ursodeoxycholic acid) prior to the scan, if clinically feasible.[9]
Imaging Protocol:
-
Pre-contrast Imaging: Acquire baseline T1-weighted images of the liver.
-
Contrast Administration: Administer this compound intravenously at a standard dose (e.g., 0.025 mmol/kg body weight).
-
Dynamic Post-contrast Imaging: Acquire sequential T1-weighted images during the arterial, portal venous, and transitional phases immediately following injection.
-
Hepatobiliary Phase (HBP) Imaging: Acquire T1-weighted images at approximately 20 minutes post-injection.[8] This phase reflects the uptake of this compound into functional hepatocytes via OATP transporters.
Data Analysis:
-
Qualitative Assessment: Visually assess the degree of liver parenchymal enhancement in the HBP. Reduced or heterogeneous enhancement may indicate impaired OATP function or liver disease.[16]
-
Quantitative Assessment:
-
Measure signal intensity (SI) in regions of interest (ROIs) placed in the liver parenchyma and a reference tissue (e.g., spleen or muscle) on pre- and post-contrast HBP images.
-
Calculate enhancement ratios, such as the liver-to-spleen contrast enhancement ratio, to quantify OATP-mediated uptake.
-
Advanced pharmacokinetic modeling can be applied to the dynamic imaging data to derive quantitative parameters like the hepatic uptake rate (k_he) and hepatic extraction fraction.[10]
-
Regulation of OATP1B1/B3 Function
The transport activity of OATP1B1 and OATP1B3 is not static; it is regulated by various cellular mechanisms, including post-translational modifications like phosphorylation.[1] Activation of protein kinase C (PKC), for example, has been shown to downregulate OATP1B3 transport function, potentially through increased phosphorylation of the transporter protein.[1] Furthermore, recent studies suggest that tyrosine kinase activity is also involved in regulating the function of both OATP1B1 and OATP1B3.[18]
Protein-protein interactions also play a regulatory role. OATP1B3 can form hetero-oligomers with other transporters like OATP1B1 and NTCP, which can modulate its expression at the plasma membrane and its transport activity.[19] For instance, co-expression with OATP1B1 can increase the plasma membrane expression of OATP1B3.[19]
Conclusion
OATP1B1 and OATP1B3 are central to hepatic drug disposition and are the primary mediators of this compound uptake for functional liver imaging. A thorough understanding of their molecular biology, transport kinetics, regulation, and the impact of genetic variability and drug interactions is essential for modern drug development and clinical practice. The quantitative data and standardized protocols presented in this guide offer a foundational resource for researchers aiming to investigate these critical transporters, predict clinical outcomes, and ultimately enhance therapeutic efficacy and patient safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the liver-specific transporters OATP1B1 and OATP1B3 in governing drug elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound–enhanced magnetic resonance imaging to predict paritaprevir-induced hyperbilirubinemia during treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of liver function using this compound-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aberrant expression of OATP1B3 in colorectal cancer liver metastases and its clinical implication on this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Anion Transporting Polypeptide (OATP)1B1 and OATP1B3 as Important Regulators of the Pharmacokinetics of Substrate Drugs [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Interindividual Variability in Hepatic Organic Anion-Transporting Polypeptides and P-Glycoprotein (ABCB1) Protein Expression: Quantification by Liquid Chromatography Tandem Mass Spectroscopy and Influence of Genotype, Age, and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of OATP1B1 and OATP1B3 transporter polymorphisms in drug disposition and response to anticancer drugs: a review of the recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsna.org [rsna.org]
- 17. Inhibitors of Organic Anion-Transporting Polypeptides 1B1 and 1B3: Clinical Relevance and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of Tyrosine Kinase Inhibition on Organic Anion Transporting Polypeptide 1B3-Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 19. OATP1B3 Expression and Function is Modulated by Coexpression with OCT1, OATP1B1, and NTCP - PMC [pmc.ncbi.nlm.nih.gov]
The Biphasic Action of Gadoxetic Acid in Liver Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadoxetic acid (Gd-EOB-DTPA) is a gadolinium-based contrast agent with a unique biphasic mechanism of action that has revolutionized liver magnetic resonance imaging (MRI). Its properties allow for a comprehensive evaluation of hepatic lesions and overall liver function. This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its use in liver imaging, a summary of quantitative data for functional liver assessment, and visualizations of the key cellular pathways and experimental workflows.
Introduction: The Biphasic Principle
This compound exhibits a biphasic behavior following intravenous administration. This dual functionality is attributed to the lipophilic ethoxybenzyl group in its molecular structure, which facilitates its transport into hepatocytes.[1]
-
Extracellular (Dynamic) Phase: Immediately after injection, this compound distributes within the extracellular space, behaving similarly to conventional gadolinium-based contrast agents. This phase, encompassing the arterial, portal venous, and transitional phases, is crucial for assessing the vascularity of liver lesions.[2][3]
-
Hepatobiliary Phase (HBP): Following the initial dynamic phase, this compound is actively transported into functional hepatocytes.[2][4] This selective uptake leads to a sustained enhancement of the liver parenchyma, typically peaking between 10 to 120 minutes post-injection.[2] Lesions lacking functional hepatocytes, such as metastases, will not accumulate the contrast agent and will therefore appear hypointense against the enhanced liver background.[1]
Cellular Mechanisms of Uptake and Excretion
The hepatocyte-specific uptake and subsequent biliary excretion of this compound are mediated by a series of transmembrane transporters. Understanding these pathways is critical for interpreting imaging findings and for drug development professionals studying drug-drug interactions.
Sinusoidal Uptake
The primary mechanism for the uptake of this compound from the sinusoidal blood into hepatocytes is through the Organic Anion Transporting Polypeptides (OATPs) , specifically OATP1B1 and OATP1B3 .[5][6][7] These transporters are located on the basolateral membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous and exogenous compounds.[7] Genetic polymorphisms in the genes encoding these transporters can lead to interindividual variability in hepatic enhancement.[5][8]
Canalicular Excretion
Once inside the hepatocyte, this compound is excreted into the bile canaliculi primarily by the Multidrug Resistance-Associated Protein 2 (MRP2) .[6][9] MRP2 is an ATP-dependent efflux transporter located on the canalicular membrane of the hepatocyte.[10] A secondary efflux pathway back into the sinusoidal blood is mediated by MRP3 .[6][11]
The following diagram illustrates the cellular transport of this compound:
Experimental Protocols for Liver Imaging
Standardized imaging protocols are essential for obtaining high-quality, reproducible data. The following sections outline typical protocols for this compound-enhanced liver MRI.
Patient Preparation and Dosing
-
Fasting: Patients are typically required to fast for at least 4 hours prior to the examination to minimize gallbladder contraction and optimize visualization of the biliary system.
-
Contrast Agent Administration: this compound is administered as an intravenous bolus injection at a dose of 0.025 mmol/kg of body weight, followed by a saline flush.[12][13]
MRI Acquisition Sequences
A comprehensive liver MRI protocol with this compound includes pre-contrast sequences and dynamic post-contrast imaging.
Pre-Contrast Imaging:
-
T1-weighted in-phase and opposed-phase imaging
-
T2-weighted imaging (e.g., fast spin-echo)
-
Diffusion-weighted imaging (DWI)
Post-Contrast Dynamic Imaging:
-
Arterial Phase: Acquired 15-25 seconds after injection.[14]
-
Portal Venous Phase: Acquired at approximately 60 seconds post-injection.[14]
-
Transitional Phase: Acquired at approximately 120 seconds post-injection.[14]
-
Hepatobiliary Phase (HBP): Acquired at 20 minutes post-injection. Imaging can be extended up to 120 minutes if necessary.[14]
The following diagram outlines a typical experimental workflow for this compound-enhanced liver MRI:
Quantitative Assessment of Liver Function
This compound-enhanced MRI provides a non-invasive method for the quantitative assessment of liver function. Various parameters derived from the imaging data have been shown to correlate with established clinical measures of liver function, such as the Child-Pugh score and the Model for End-Stage Liver Disease (MELD) score.[6]
Key Quantitative Parameters
The following table summarizes key quantitative parameters used in the assessment of liver function with this compound-enhanced MRI.
| Parameter | Description | Typical Findings in Liver Disease |
| Relative Liver Enhancement (RLE) | The percentage increase in liver signal intensity in the hepatobiliary phase compared to the pre-contrast signal intensity. | Decreased RLE with increasing severity of liver disease.[9] |
| Liver-to-Spleen Contrast Ratio | The ratio of the signal intensity of the liver to that of the spleen in the hepatobiliary phase. | Decreased ratio in patients with impaired liver function.[1] |
| Hepatocyte Uptake Ratio | A measure representing the amount of contrast agent taken up by hepatocytes. | Negatively correlated with the indocyanine green retention rate (ICG R15), a marker of liver dysfunction.[12] |
| T1 Relaxation Time | Measurement of the T1 relaxation time of the liver parenchyma before and after contrast administration. | Post-contrast T1 values are higher in patients with liver disease due to reduced contrast uptake.[8] |
| Hepatic Uptake Rate (Khep) | A parameter derived from dynamic contrast-enhanced MRI that reflects the rate of contrast agent uptake by hepatocytes. | Reduced in patients with chronic liver disease.[1] |
Correlation with Clinical Scores
The table below presents the correlation of various MRI-derived parameters with established clinical scores of liver function.
| MRI Parameter | Clinical Score | Correlation Coefficient (r) | Significance (p-value) | Reference |
| Hepatocyte Uptake Ratio | ICG R15 | -0.78 | < .001 | [12] |
| Liver-to-Spleen Ratio | Child-Pugh Score | > 0.8 | < .05 | |
| Liver-to-Muscle Ratio | Child-Pugh Score | > 0.8 | < .05 | |
| Hepatic Uptake Index | MELD Score | > 0.8 | < .05 | |
| Relative Enhancement of the Liver | T1 time at 20 min | > 0.90 | < .05 | [1] |
| Liver-Spleen Contrast Ratio at 20 min | Hepatic Uptake Rate | > 0.90 | < .05 | [1] |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for both clinical and preclinical research.
-
Drug-Induced Liver Injury (DILI): Changes in this compound uptake and excretion can serve as early biomarkers for DILI.
-
Drug-Drug Interactions: As this compound utilizes the same transporters as many drugs, it can be used to study the inhibitory or inductive effects of new chemical entities on OATP and MRP transporters. For example, drugs like rifampicin, a strong inhibitor of OATPs, have been shown to significantly decrease liver enhancement.[5]
-
Preclinical Studies: this compound-enhanced MRI in animal models can provide valuable insights into the pathophysiology of liver diseases and the efficacy of novel therapeutic interventions.
Conclusion
The biphasic action of this compound, mediated by specific cellular transporters, provides a powerful and versatile tool for the comprehensive assessment of the liver. Its ability to provide both morphological and functional information in a single examination has significant implications for the diagnosis and management of liver diseases, as well as for advancing research and drug development in hepatology. The quantitative parameters derived from this compound-enhanced MRI offer objective and reproducible measures of liver function, paving the way for more personalized and precise medical interventions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fat-separated T1 mapping for liver function analysis on this compound-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - Hwang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 3. Magnetic resonance imaging of liver tumors using this compound (Gd-EOB-DTPA) - pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fat-separated T1 mapping for liver function analysis on this compound-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Value of T1 mapping on this compound-enhanced MRI for microvascular invasion of hepatocellular carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Quantitative evaluation of liver function with this compound enhanced MRI: Comparison among signal intensity-, T1-relaxometry-, and dynamic-hepatocyte-specific-contrast-enhanced MRI- derived parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T1 mapping for liver function evaluation in this compound-enhanced MR imaging: comparison of look-locker inversion recovery and B1 inhomogeneity-corrected variable flip angle method - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Efficacy of Gadoxetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetic acid, a gadolinium-based contrast agent, is a valuable tool in magnetic resonance imaging (MRI), particularly for the detection and characterization of focal liver lesions. Its unique pharmacokinetic profile, combining initial distribution in the extracellular fluid with subsequent uptake by hepatocytes, allows for both dynamic and hepatobiliary phase imaging. This dual functionality provides comprehensive information on lesion vascularity and hepatocellular function. This technical guide provides an in-depth overview of the preclinical studies that have established the safety and efficacy profile of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.
Core Mechanism of Action: Cellular Uptake and Efflux
The hepatocyte-specific properties of this compound are mediated by a series of active transport processes. Following intravenous administration, approximately 50% of the injected dose is taken up by hepatocytes from the sinusoidal blood. This uptake is primarily facilitated by organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the basolateral membrane of hepatocytes. Once inside the hepatocyte, this compound is not metabolized. Subsequently, it is actively secreted into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2), an efflux transporter on the canalicular membrane. The remaining 50% of the injected dose is eliminated by the kidneys through glomerular filtration. This dual elimination pathway is a key feature of this compound's safety profile.[1]
Preclinical Safety Profile
The preclinical safety of this compound has been evaluated in a range of in vitro and in vivo studies. These studies have demonstrated a favorable safety profile, with a high therapeutic index.
Acute Toxicity
Acute toxicity studies have been conducted in various animal species to determine the median lethal dose (LD50) following a single intravenous injection.
| Species | Route of Administration | LD50 (mmol/kg) |
| Mouse | Intravenous | 10 |
| Rat | Intravenous | 10 |
Data sourced from preclinical evaluations.
Repeat-Dose Toxicity
Subacute and chronic toxicity studies have been performed to assess the effects of repeated administration of this compound. In a 4-week repeat-dose study in rats, the most significant finding was a dose-related, reversible tubular cell vacuolation in the kidneys. This is a common observation with gadolinium-based contrast agents and is generally not associated with significant renal impairment at clinically relevant doses.[2] A study in neonatal rats showed no treatment-related effects on organs at doses up to 0.75 mmol/kg, with only minor, reversible renal histology changes observed at 0.25 mmol/kg.[3]
Pharmacokinetics and Biodistribution
The pharmacokinetic profile of this compound is characterized by rapid distribution and a dual elimination pathway.
Pharmacokinetic Parameters
| Parameter | Value (in Rats) | Notes |
| Total Plasma Clearance | 44.5 ± 4.87 ml/min/kg (at 0.05 mmol/kg) | Non-linear, dose-dependent clearance. |
| Plasma Protein Binding | ~10% | Low protein binding contributes to its rapid distribution and elimination. |
| Metabolism | Not metabolized | Excreted unchanged.[4] |
Biodistribution
Biodistribution studies using radiolabeled this compound (153Gd-EOB-DTPA) have been conducted in rats to determine the organ distribution and excretion routes.
| Excretion Route | Percentage of Injected Dose (in Rats) | Time Frame |
| Fecal (Biliary) | 57.0% - 81.9% | 3-7 days |
| Renal (Urine) | 17.5% - 40.9% | 3-7 days |
Data compiled from multiple preclinical studies.
These studies show that this compound is almost completely eliminated from the body, with very little long-term retention in tissues.[5]
Preclinical Efficacy
The efficacy of this compound as a contrast agent for liver imaging has been extensively evaluated in preclinical models of liver disease, particularly in the context of detecting and characterizing focal liver lesions and assessing liver function.
Dynamic Contrast-Enhanced MRI (DCE-MRI) for Liver Function Assessment
DCE-MRI with this compound is a powerful technique for the non-invasive assessment of liver function. In preclinical models, it has been used to evaluate changes in hepatobiliary transporter function and the progression of liver fibrosis.
A typical experimental workflow for a preclinical DCE-MRI study in a rat model of liver fibrosis is as follows:
In a rat model of thioacetamide-induced liver fibrosis, DCE-MRI with this compound demonstrated a strong correlation between imaging-derived parameters (such as the initial area under the curve) and the histologic collagen area, indicating its utility in staging fibrosis.[6]
Experimental Protocols
Acute Intravenous Toxicity Study
Objective: To determine the median lethal dose (LD50) of this compound following a single intravenous administration in rodents.
Animals: Male and female mice and rats.
Methodology:
-
Animals are divided into groups, with each group receiving a different dose of this compound.
-
This compound is administered as a single bolus injection into a tail vein.
-
Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
-
The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).
In Vitro OATP1B1 and MRP2 Transporter Assays
Objective: To determine if this compound is a substrate and/or inhibitor of the hepatic uptake transporter OATP1B1 and the efflux transporter MRP2.
Methodology:
-
Cell Culture: Use of cell lines stably overexpressing the transporter of interest (e.g., HEK293-OATP1B1 or MDCKII-MRP2).
-
Substrate Assessment:
-
Incubate the transporter-expressing cells with varying concentrations of this compound.
-
Measure the intracellular concentration of this compound over time using a suitable analytical method (e.g., LC-MS/MS).
-
Compare the uptake in transporter-expressing cells to control cells to determine transporter-mediated uptake.
-
-
Inhibition Assessment:
-
Incubate the transporter-expressing cells with a known probe substrate for the transporter in the presence and absence of varying concentrations of this compound.
-
Measure the uptake of the probe substrate.
-
A decrease in probe substrate uptake in the presence of this compound indicates inhibition.
-
DCE-MRI for Liver Function in a Rat Fibrosis Model
Objective: To quantitatively assess liver function using DCE-MRI with this compound in a rat model of liver fibrosis.
Animal Model: Liver fibrosis is induced in rats, for example, by intraperitoneal injections of thioacetamide.
MRI Protocol:
-
Anesthesia: Anesthetize the rat and position it in the MRI scanner.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images to establish baseline signal intensity.
-
Contrast Administration: Administer a bolus of this compound (e.g., 0.025 mmol/kg) intravenously via a tail vein catheter.
-
Dynamic Imaging: Immediately following contrast injection, acquire a series of T1-weighted images at high temporal resolution for a set duration (e.g., 30-60 minutes).
-
Image Analysis:
-
Draw regions of interest (ROIs) on the liver parenchyma and a reference vessel (e.g., aorta) on the dynamic images.
-
Generate signal intensity-time curves for each ROI.
-
Convert signal intensity to this compound concentration using a pre-determined relaxivity value.
-
Apply a pharmacokinetic model (e.g., a two-compartment model) to the concentration-time curves to derive quantitative parameters of liver function, such as the hepatocyte uptake rate (khe) and the biliary excretion rate (kbe).
-
Conclusion
Preclinical studies have robustly demonstrated the safety and efficacy of this compound as a liver-specific MRI contrast agent. Its well-characterized mechanism of action, involving active transport by hepatocytes, provides a strong basis for its diagnostic utility. The quantitative data from toxicology, pharmacokinetic, and efficacy studies in animal models have been crucial in establishing a favorable risk-benefit profile and in guiding its clinical development and application. The use of advanced imaging techniques like DCE-MRI in preclinical settings continues to expand our understanding of liver pathophysiology and provides valuable biomarkers for drug development.
References
- 1. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRP Transporter Substrate Identification | Evotec [evotec.com]
- 3. fda.gov [fda.gov]
- 4. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gadoxetate-enhanced dynamic contrast-enhanced MRI for evaluation of liver function and liver fibrosis in preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gadoxetic Acid in Hepatobiliary Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadoxetic acid (Gd-EOB-DTPA) is a gadolinium-based, paramagnetic contrast agent that has revolutionized hepatobiliary magnetic resonance imaging (MRI). Its unique properties, including both extracellular and hepatocyte-specific actions, provide a comprehensive assessment of liver morphology and function. This technical guide delves into the core principles of this compound-enhanced imaging, detailing its mechanism of action, experimental protocols, and quantitative data to support its application in research and drug development.
Introduction
This compound, commercially known as Primovist® in Europe and Eovist® in the United States, is a linear ionic contrast medium.[1] It offers a dual-phase imaging capability: an early dynamic phase similar to conventional extracellular gadolinium chelates, and a delayed hepatobiliary phase (HBP) resulting from its specific uptake and excretion by functional hepatocytes.[1][2] This unique characteristic allows for not only the detection and characterization of focal liver lesions but also for the quantitative assessment of liver function.[3][4]
Physicochemical Properties
This compound is a complex of gadolinium with ethoxybenzyl-diethylenetriamine pentaacetic acid (EOB-DTPA).[5] The presence of the lipophilic ethoxybenzyl group facilitates its recognition and transport by hepatocytes.[6]
| Property | Value | Reference |
| Molecular Formula | C23H30GdN3O11 | [7][8][9] |
| Molecular Weight | 681.7 g/mol | [7] |
| Relaxivity (1.5 T, in plasma) | 6.9 L mmol⁻¹ s⁻¹ | [10] |
Mechanism of Action and Pharmacokinetics
Following intravenous administration, this compound initially distributes in the extracellular space, enabling dynamic contrast-enhanced imaging of vascular structures and lesion perfusion. Subsequently, it is actively transported into hepatocytes by organic anion transporting polypeptides (OATP1B1 and OATP1B3) located on the sinusoidal membrane.[1][2] Inside the hepatocytes, it is not metabolized.[1] Finally, it is excreted into the biliary canaliculi via the multidrug resistance-associated protein 2 (MRP2).[1][2] Approximately 50% of the injected dose is taken up by hepatocytes and excreted via the biliary system, while the remaining 50% is eliminated by the kidneys through glomerular filtration.[2]
Cellular transport pathway of this compound in hepatocytes.
Experimental and Clinical Imaging Protocols
Standard Clinical MRI Protocol
A typical this compound-enhanced liver MRI protocol includes pre-contrast sequences followed by dynamic and hepatobiliary phase imaging after contrast administration.[11]
| Phase | Timing Post-Injection | Key Events |
| Pre-contrast | N/A | Baseline T1 and T2-weighted images, Diffusion-Weighted Imaging (DWI) |
| Arterial Phase | ~20-40 seconds | Imaging of arterial blood supply to the liver and hypervascular lesions |
| Portal Venous Phase | ~60-80 seconds | Peak enhancement of portal veins and hepatic parenchyma |
| Transitional Phase | ~2-5 minutes | Transition from extracellular to intracellular contrast uptake |
| Hepatobiliary Phase (HBP) | 20 minutes (can be adjusted based on liver function) | Peak hepatocyte enhancement, allowing for lesion characterization and functional assessment |
Dosage: The recommended dose is 0.025 mmol/kg of body weight (0.1 mL/kg), administered as an intravenous bolus injection.[1][12]
Abbreviated MRI Protocols
For specific indications such as surveillance for colorectal liver metastases, abbreviated MRI protocols have been developed to reduce scan time.[4][13] These protocols typically include T2-weighted imaging, DWI, and the hepatobiliary phase.[13]
Workflow for a this compound-enhanced liver MRI examination.
Applications in Hepatobiliary Imaging
Focal Liver Lesion Characterization
The differential uptake of this compound by various liver lesions in the hepatobiliary phase is the cornerstone of its diagnostic utility.[1]
| Lesion Type | Hepatobiliary Phase Appearance | Rationale |
| Hepatocellular Carcinoma (HCC) | Typically hypointense[1][14] | Lack of functional hepatocytes and/or OATP1B1/B3 transporters.[15] |
| Metastases | Hypointense[1] | Absence of hepatocytes.[1] |
| Focal Nodular Hyperplasia (FNH) | Isointense or hyperintense[14][15] | Contains functional hepatocytes and biliary ductules. |
| Hepatocellular Adenoma | Typically hypointense[1][11] | Absent or significantly reduced hepatocellular uptake.[1] |
| Regenerative Nodules | Isointense or slightly hyperintense[1] | Composed of functioning hepatocytes.[1] |
This compound-enhanced MRI has demonstrated superiority over unenhanced MRI and, in many cases, multidetector computed tomography (MDCT) for the detection and characterization of focal liver lesions, particularly for lesions smaller than 1.0 cm.[1][5][16]
Quantitative Liver Function Assessment
The degree of parenchymal enhancement in the hepatobiliary phase correlates with liver function.[3] This has led to the development of several quantitative parameters to assess both global and regional liver function, which is crucial for planning liver resection and predicting post-hepatectomy liver failure.[17][18]
Methods for Quantification:
-
Signal Intensity (SI)-based parameters: These include the liver-to-spleen contrast ratio and liver-to-muscle ratio.[3][17] Simple SI-based parameters have shown comparable efficacy to more complex methods for evaluating liver function.[3][19]
-
T1 Relaxometry: This involves measuring the change in T1 relaxation time of the liver parenchyma before and after contrast administration.[3]
-
Dynamic Hepatocyte-Specific Contrast-Enhanced (DHCE)-MRI: This method models the dynamic uptake and excretion of this compound to derive parameters such as the hepatic uptake rate.[3]
Studies have shown a strong correlation between these MRI-derived parameters and established clinical measures of liver function, such as the Child-Pugh score, MELD score, and indocyanine green retention test.[3][19][20]
Preclinical Research
In preclinical settings, this compound has been evaluated in animal models to study liver pathophysiology. For instance, in dog and rabbit models, it has been used to assess liver enhancement and tumor visualization at computed tomography (CT), leveraging the higher attenuation of gadolinium compared to iodine.[21]
Preclinical Study Example: CT Evaluation in Dogs [21]
-
Objective: To assess the suitability of this compound for liver enhancement at CT.
-
Methodology:
-
Three groups of three dogs each received a single intravenous injection of this compound at doses of 0.3, 0.5, and 0.7 mmol Gd/kg.
-
CT attenuation in the liver was measured for up to 90 minutes post-injection.
-
-
Key Findings:
-
A dose-dependent increase in liver enhancement was observed.
-
The gallbladder and bile ducts became clearly visible.
-
| Dose (mmol Gd/kg) | Median Net Increase in Liver Enhancement (HU) |
| 0.3 | 25 |
| 0.5 | 33 |
| 0.7 | 43 |
Conclusion
This compound is an invaluable tool in hepatobiliary imaging, providing a unique combination of morphological and functional information. Its ability to differentiate focal liver lesions based on hepatocyte function and to quantify liver function non-invasively makes it highly relevant for researchers, scientists, and drug development professionals. The detailed understanding of its mechanism of action and the optimization of imaging protocols will continue to expand its applications in both clinical practice and preclinical research, aiding in the development of new therapies for liver diseases.
References
- 1. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C23H30GdN3O11 | CID 25203894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C23H30GdN3O11 | CID 25203894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Improved Characterization of Focal Liver Lesions With Liver-Specific this compound Disodium–Enhanced Magnetic Resonance Imaging: A Multicenter Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 13. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 14. wjgnet.com [wjgnet.com]
- 15. Patterns of enhancement in the hepatobiliary phase of this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection and characterization of focal liver lesions: a Japanese phase III, multicenter comparison between this compound disodium-enhanced magnetic resonance imaging and contrast-enhanced computed tomography predominantly in patients with hepatocellular carcinoma and chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Evaluation of Liver Function Using this compound-enhanced Mri - ProQuest [proquest.com]
- 18. Item - Quantitative evaluation of liver function using this compound-enhanced MRI - Karolinska Institutet - Figshare [openarchive.ki.se]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.rsna.org [pubs.rsna.org]
- 21. A prototype liver-specific contrast medium for CT: preclinical evaluation of this compound disodium, or Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Dynamics of Gadoxetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and excretion pathways of Gadoxetic acid (Gd-EOB-DTPA), a liver-specific magnetic resonance imaging (MRI) contrast agent. Understanding these mechanisms is crucial for interpreting imaging results, predicting drug-drug interactions, and developing novel therapeutic and diagnostic agents targeting the liver.
Introduction to this compound
This compound is a gadolinium-based contrast agent with a unique pharmacokinetic profile. Approximately 50% of the injected dose is taken up by hepatocytes and subsequently excreted into the biliary system, while the remainder is eliminated renally.[1] This dual elimination pathway, particularly its hepatobiliary component, allows for both dynamic, perfusion-based imaging and delayed, hepatocyte-specific imaging, providing valuable functional information about the liver.[2] The uptake and excretion processes are mediated by a series of transport proteins on the hepatocyte membrane.
Cellular Uptake Pathway
The primary mechanism for the entry of this compound into hepatocytes is active transport mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3 (encoded by the SLCO1B1 and SLCO1B3 genes, respectively).[2][3][4] These transporters are located on the sinusoidal (basolateral) membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous and xenobiotic compounds.[3]
The transport of this compound by these proteins follows Michaelis-Menten kinetics, indicating a saturable, carrier-mediated process.[3]
Key Uptake Transporters
-
OATP1B1 (SLCO1B1): A major contributor to the hepatic uptake of this compound. Genetic polymorphisms in the SLCO1B1 gene can significantly alter transport activity, leading to interindividual variations in liver enhancement during MRI.[5]
-
OATP1B3 (SLCO1B3): Also plays a significant role in the uptake of this compound. Its expression levels have been strongly correlated with the degree of tumor enhancement in hepatocellular carcinoma (HCC) during the hepatobiliary phase of imaging.[4]
Quantitative Data on Uptake Kinetics
The following table summarizes the available quantitative data on the uptake kinetics of this compound.
| Transporter | Genetic Variant | Michaelis-Menten Constant (Km) | Maximum Transport Velocity (Vmax) / Activity | Cell System | Reference |
| OATP1B1 | Wild-type | 106 µM (unbound) | - | Plated rat hepatocytes | [6] |
| OATP1B1 | Wild-type (p.130Asn/174Val) | Identical across variants | 6.32 ± 2.73 pmol/(mg·min) | HEK293 cells | [3][5] |
| OATP1B1 | p.130Asp (1b) | Identical across variants | 12.8 ± 3.53 pmol/(mg·min) (Gain of function) | HEK293 cells | [3][5] |
| OATP1B1 | p.130Asp/174Ala (15) | Identical across variants | 3.11 ± 0.918 pmol/(mg·min) (Loss of function) | HEK293 cells | [3][5] |
| OATP1B3 | Wild-type (p.112Ala/233Ile) | - | 7.43 ± 2.43 pmol/(mg·min) | HEK293 cells | [5] |
| OATP1B3 | p.233Ile | - | 15.1 ± 5.52 pmol/(mg·min) (Gain of function) | HEK293 cells | [3][5] |
| OATP1B3 | p.112Ala | - | 0.364 ± 0.125 pmol/(mg·min) (Loss of function) | HEK293 cells | [3][5] |
| OATP1B3 | p.522Cys | - | 0.295 ± 0.247 pmol/(mg·min) (Loss of function) | HEK293 cells | [3][5] |
Cellular Excretion Pathway
Following uptake into the hepatocyte, this compound is excreted into the bile canaliculi. This process is primarily mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the canalicular (apical) membrane of the hepatocyte.[1] Efflux back into the sinusoidal blood can also occur via MRP3.[2]
Key Excretion Transporters
-
MRP2 (ABCC2): The main transporter responsible for the biliary excretion of this compound. Its function is crucial for the clearance of the contrast agent from the liver.
-
MRP3 (ABCC3): A basolateral efflux transporter that can return this compound from the hepatocyte to the sinusoidal blood, contributing to its overall pharmacokinetic profile.[2]
Quantitative Data on Excretion Kinetics
Quantitative data on the excretion kinetics of this compound are often derived from in vivo imaging studies using pharmacokinetic modeling.
| Parameter | Value | Model System | Reference |
| Biliary Efflux (Vmax) | Varies with dosing of inhibitor | Rat | [7] |
| Biliary Efflux (KM) | Varies with dosing of inhibitor | Rat | [7] |
| Rifampicin Inhibition of Active Uptake | 96% | Rat | [6] |
Experimental Protocols
In Vitro Uptake Assay in Transfected HEK293 Cells
This protocol is used to determine the specific transport of this compound by OATP1B1 and OATP1B3 and their genetic variants.
Methodology:
-
Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) cells expressing the transporter of interest (e.g., OATP1B1 wild-type or a specific variant) and control (mock-transfected) cells are cultured in appropriate media (e.g., MEM with 10% horse serum) at 37°C and 5% CO₂ until they reach 80-90% confluency.[8]
-
Uptake Experiment:
-
Termination of Uptake: The uptake buffer is removed, and the cells are washed with ice-cold PBS to stop the transport process.[3][9]
-
Cell Lysis: Cells are lysed using a lysis buffer (e.g., 0.5% Triton-X-100 and 0.5% sodium deoxycholate).[3][9]
-
Quantification: The intracellular concentration of this compound in the cell lysate is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][9][10]
-
Data Analysis: Transport activity is calculated by subtracting the nonspecific uptake in control cells from the total uptake in transporter-expressing cells. Michaelis-Menten kinetics (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.[3]
In Vivo Dynamic Contrast-Enhanced MRI (DCE-MRI)
DCE-MRI is a non-invasive technique to quantify the in vivo pharmacokinetics of this compound in the liver.
Methodology:
-
Animal/Human Subject Preparation: The subject is positioned within the MRI scanner. Baseline (pre-contrast) T1-weighted images of the liver are acquired.
-
Contrast Agent Administration: A bolus of this compound (e.g., 0.025 mmol/kg body weight) is injected intravenously.[11]
-
Dynamic Image Acquisition: A series of T1-weighted images are acquired rapidly and continuously over a period of time (e.g., up to 30-60 minutes) to capture the arterial, portal venous, and hepatobiliary phases of enhancement.[11]
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the liver parenchyma, aorta, and portal vein on the dynamic images.
-
Signal intensity-time curves are generated for each ROI.
-
-
Pharmacokinetic Modeling: The signal intensity data is converted to this compound concentration. These concentration-time curves are then fitted to a pharmacokinetic model (e.g., a dual-input two-compartment model or a physiologically based pharmacokinetic (PBPK) model) to estimate parameters such as the hepatic uptake rate (khe or K₁) and the biliary excretion rate (kbh, Vmax, KM).[7][12]
LC-MS/MS Quantification of this compound
This method provides sensitive and specific quantification of this compound in biological matrices.
Methodology:
-
Sample Preparation:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A Hydrophilic Interaction Chromatography (HILIC) column is often used with a mobile phase gradient of acetonitrile and ammonium acetate.[10]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in the negative multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[10]
-
Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of this compound in the unknown samples is determined.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Cellular transport pathways of this compound in a hepatocyte.
Experimental Workflows
Caption: Workflow for an in vitro this compound uptake assay.
Caption: Workflow for in vivo DCE-MRI analysis of this compound.
References
- 1. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. OATP1B3 expression is strongly associated with Wnt/β-catenin signalling and represents the transporter of this compound in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically Based Pharmacokinetic Modeling of Transporter-Mediated Hepatic Disposition of Imaging Biomarker Gadoxetate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of gadoxetate DCE-MRI as a biomarker of hepatobiliary transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. rsna.org [rsna.org]
- 10. A LC-MS/MS method to evaluate the hepatic uptake of the liver-specific magnetic resonance imaging contrast agent gadoxetate (Gd-EOB-DTPA) in vitro and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gadoxetate-enhanced dynamic contrast-enhanced MRI for evaluation of liver function and liver fibrosis in preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of In Vivo Imaging and Physiologically-Based Kinetic Modelling to Predict Hepatic Transporter Mediated Drug–Drug Interactions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Gadoxetic Acid-Enhanced MRI: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetic acid, also known as Gd-EOB-DTPA (gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid), is a paramagnetic, gadolinium-based contrast agent developed for magnetic resonance imaging (MRI).[1] It possesses a unique biphasic mechanism of action, functioning initially as a dynamic, extracellular contrast agent and subsequently as a hepatocyte-specific agent.[2] This dual functionality provides both morphological and functional information about the liver and biliary system, making it a powerful tool in the detection and characterization of focal liver lesions.[1] The hepatocyte-specific uptake is facilitated by a lipophilic ethoxybenzyl (EOB) moiety, which allows the molecule to be recognized and transported by specific membrane proteins on liver cells.[3]
Physicochemical and Pharmacokinetic Profile
This compound is an ionic, linear-structure contrast agent.[4] Its formulation and pharmacokinetic properties are critical to its function in both dynamic and hepatobiliary phase imaging. A summary of its key quantitative properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid | [5] |
| Molecular Formula | C₂₃H₃₀GdN₃O₁₁ | [5][6] |
| Molecular Weight | 681.75 g/mol | [5][6] |
| Formulation (Disodium Salt) | C₂₃H₂₈GdN₃Na₂O₁₁ | [5] |
| Molecular Weight (Disodium Salt) | 725.71 g/mol | [5] |
| Concentration | 0.25 mmol/mL (0.25 mol/L) | [1] |
| Viscosity (at 37°C) | 2.32 mPa·s | [5] |
| Osmolality | 1.53 osmol/kg | [5] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Recommended Dose | 0.025 mmol/kg body weight (0.1 mL/kg) | [1] |
| Plasma Half-life | Approximately 1.0 hour | [2] |
| Plasma Protein Binding | ~10% | [2] |
| Excretion Route | Approximately 50% renal, 50% hepatobiliary | [2] |
| Metabolism | Not metabolized | [4] |
Mechanism of Action
The utility of this compound stems from its dual-phase enhancement pattern following intravenous administration.
-
Dynamic Phase: Immediately after injection, this compound distributes within the vascular and extracellular spaces, behaving similarly to conventional extracellular gadolinium chelates.[3] This phase, which includes the arterial, portal venous, and transitional phases, allows for the assessment of lesion vascularity and hemodynamics.[7]
-
Hepatobiliary Phase (HBP): Following the initial dynamic phase, this compound is actively taken up by functional hepatocytes. This selective uptake leads to a marked increase in the signal intensity of normal liver parenchyma on T1-weighted images.[7] The peak contrast between the liver parenchyma and lesions lacking functional hepatocytes typically occurs around 20 minutes post-injection.[2] This phase is crucial for improving the detection and characterization of lesions like metastases, which do not contain hepatocytes and thus appear hypointense against the enhanced liver background.[7]
Cellular Transport Signaling Pathway
The hepatocyte-specific properties of this compound are mediated by a series of membrane transport proteins. The uptake from the sinusoidal blood space into the hepatocyte is primarily handled by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[8][9] Once inside the hepatocyte, the agent is then actively transported across the canalicular membrane into the bile ducts by Multidrug Resistance-Associated Protein 2 (MRP2).[8][10] The expression levels and functional status of these transporters are key determinants of the degree of liver enhancement in the hepatobiliary phase and can be altered in diseased states.[10]
Relaxivity and Imaging Performance
The efficacy of a gadolinium-based contrast agent is determined by its relaxivity (r1 and r2), which is the measure of its ability to increase the relaxation rates of water protons. This compound exhibits a higher T1 relaxivity in plasma compared to many other agents, partly due to its transient protein binding.[4] This allows for effective contrast enhancement at a lower recommended dose.[4]
Table 3: T1 Relaxivity (r1) of this compound
| Medium | Magnetic Field Strength | r1 Relaxivity (s⁻¹·mM⁻¹) | Reference(s) |
| Human Blood | 1.5 T | 7.2 ± 0.2 | [11] |
| Human Blood | 3.0 T | 5.5 ± 0.3 | [11] |
| Rat Liver Tissue | 1.5 T | 14.6 ± 1.1 | [12] |
| Rat Liver Tissue | 3.0 T | 9.9 ± 0.6 | [12] |
| Rat Blood | 1.5 T | 7.4 ± 0.4 | [12] |
| Rat Blood | 3.0 T | 6.6 ± 0.2 | [12] |
Note: Relaxivity values can vary depending on the experimental conditions, including temperature and the specific biological medium.
Experimental Protocols
A standardized protocol is essential for reproducible and comparable results in this compound-enhanced MRI. The following outlines a typical experimental workflow for a comprehensive liver examination.
Detailed Methodology for a Standard Liver MRI Protocol
-
Patient Preparation: Patients are typically asked to fast for 4-6 hours prior to the examination to reduce bowel peristalsis and optimize gallbladder visualization.
-
Pre-Contrast Imaging: A series of baseline sequences are acquired before contrast administration. This typically includes:
-
T1-weighted in-phase and out-of-phase gradient echo (GRE) sequences.
-
T2-weighted single-shot fast spin-echo (SSFSE) or turbo spin-echo (TSE) sequences, often with fat suppression.
-
Diffusion-Weighted Imaging (DWI) with multiple b-values.
-
-
Contrast Administration:
-
Post-Contrast Dynamic Imaging: Fat-suppressed 3D T1-weighted GRE sequences are acquired at specific time points after the start of the injection:
-
Hepatobiliary Phase (HBP) Imaging:
-
Timing: The primary HBP images are acquired 20 minutes after the contrast injection.[13][18]
-
Sequences: High-resolution, fat-suppressed 3D T1-weighted GRE sequences are used.
-
Delayed Imaging: In patients with impaired liver function, additional delayed imaging at 40-120 minutes may be necessary to allow for sufficient hepatocyte uptake.[19]
-
Conclusion
This compound represents a significant advancement in liver imaging. Its unique, dual-phase mechanism of action, underpinned by specific cellular transport pathways, allows for a comprehensive evaluation that combines both dynamic vascular information and static functional data from the hepatobiliary phase. Understanding the fundamental physicochemical properties, pharmacokinetics, and the detailed imaging protocols is crucial for researchers, scientists, and drug development professionals to effectively leverage this powerful diagnostic tool in both clinical and preclinical settings. The quantitative data and standardized methodologies presented in this guide provide a foundational framework for the application and further investigation of this compound-enhanced MRI.
References
- 1. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 2. The MR imaging diagnosis of liver diseases using this compound: Emphasis on hepatobiliary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OATP1B3 expression is strongly associated with Wnt/β-catenin signalling and represents the transporter of this compound in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. ClinPGx [clinpgx.org]
- 7. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound–enhanced magnetic resonance imaging to predict paritaprevir-induced hyperbilirubinemia during treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 14. droracle.ai [droracle.ai]
- 15. mdpi.com [mdpi.com]
- 16. This compound-based hepatobiliary MRI in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatobiliary phases in magnetic resonance imaging using liver-specific contrast for focal lesions in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
Methodological & Application
Application Notes and Protocols for Gadoxetic Acid-Enhanced MRI in Hepatocellular Carcinoma Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of gadoxetic acid-enhanced Magnetic Resonance Imaging (MRI) in the detection and characterization of hepatocellular carcinoma (HCC). This compound (Gd-EOB-DTPA) is a liver-specific contrast agent that offers both dynamic and hepatobiliary phase imaging, enhancing the diagnostic accuracy for HCC, particularly for small or early-stage lesions.[1][2][3][4][5]
Principle and Rationale
This compound is a paramagnetic contrast agent that, after intravenous injection, initially distributes in the extracellular fluid, allowing for dynamic vascular imaging similar to conventional extracellular contrast agents. Subsequently, it is actively taken up by functional hepatocytes via organic anion transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3, and excreted into the biliary system.[6][7] This hepatocyte-specific uptake results in enhancement of the liver parenchyma in the hepatobiliary phase (HBP), typically 15-20 minutes after injection.[2]
Most HCCs lack normal functioning hepatocytes and OATP expression, leading them to appear hypointense relative to the surrounding enhanced liver parenchyma in the HBP.[1][3][8] This increased lesion-to-liver contrast in the HBP significantly improves the detection of HCC, especially for small nodules.[2][9]
Key Imaging Features of HCC with this compound
The diagnosis of HCC using this compound-enhanced MRI relies on the assessment of several key imaging features, primarily guided by the Liver Imaging Reporting and Data System (LI-RADS).[1][10]
-
Arterial Phase Hyperenhancement (APHE): HCC is a hypervascular tumor and typically demonstrates intense enhancement in the late arterial phase.[11]
-
"Washout" Appearance: In the portal venous phase (PVP) or transitional phase (TP), HCC often shows a "washout" of contrast, appearing hypointense compared to the surrounding liver.[1] While washout in the PVP is a major feature for HCC, the interpretation in the TP with this compound can be challenging due to the ongoing hepatocyte uptake.[1]
-
Hepatobiliary Phase (HBP) Hypointensity: This is a hallmark feature of most HCCs due to the lack of functional hepatocytes and is particularly valuable for detecting small lesions.[3][9]
-
Ancillary Features: Other features that can increase the confidence of an HCC diagnosis include an enhancing capsule, non-smooth tumor margin, and restricted diffusion on diffusion-weighted imaging (DWI).[4][10][12]
Quantitative Data Summary
The diagnostic performance of this compound-enhanced MRI for HCC detection has been extensively studied. The following tables summarize key quantitative findings from the literature.
Table 1: Diagnostic Performance of this compound-Enhanced MRI for HCC Detection
| Study/Analysis | Comparison Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Reference |
| Meta-analysis (242 studies) | Contrast-enhanced CT | 85.6% | Not Reported | 94.2% | [13] |
| Kim et al. | Superparamagnetic iron oxide (SPIO)-enhanced MRI | 90.7% | Not Reported | Not Reported | [3] |
| Forner et al. | Conventional dynamic MRI | 62% | 97% | Not Reported | [9] |
| Lee et al. (with HBP) | Conventional dynamic MRI (without HBP) | 93.2% | 97.8% | 98.2% | [9] |
| Martino et al. | Multidetector CT (MDCT) | 85% | Not Reported | Not Reported | [3] |
| Korean study | Multidetector CT (MDCT) | 91.4% | Not Reported | Not Reported | [3] |
Table 2: Diagnostic Accuracy of this compound-Enhanced MRI vs. CT in Treatment Decision-Making (SORAMIC Trial)
| Reader Group | Accuracy (this compound MRI) | Accuracy (CT) | Odds Ratio (MRI vs. CT) | Reference |
| Radiologist 1 (R1) | 75.1% | 73.4% | 1.01 (95% CI: 0.97–1.05) | [14] |
| Radiologist 2 (R2) | 70.3% | 70.8% | 1.01 (95% CI: 0.97–1.05) | [14] |
Experimental Protocols
Patient Preparation
-
Informed Consent: Obtain written informed consent from the patient.
-
Fasting: Patients should fast for at least 4-6 hours prior to the MRI examination to reduce bowel peristalsis and optimize gallbladder filling.
-
Clinical History: Obtain a thorough clinical history, including risk factors for HCC (e.g., cirrhosis, chronic hepatitis B or C infection) and any prior treatments.
-
Contraindications: Screen for contraindications to MRI (e.g., pacemakers, metallic implants) and gadolinium-based contrast agents (e.g., severe renal impairment, history of allergic reaction).
MRI Acquisition Protocol
The following is a comprehensive MRI protocol for HCC detection using this compound. Specific sequence parameters may be adjusted based on the MRI scanner manufacturer and institutional preferences.
-
Pre-contrast Imaging:
-
T2-weighted imaging (T2WI): Axial and coronal single-shot fast spin-echo (SSFSE) or turbo spin-echo (TSE) sequences to identify and characterize focal liver lesions.
-
T1-weighted imaging (T1WI): Axial dual-echo in-phase and opposed-phase gradient-echo (GRE) sequence to detect intracellular fat and hemorrhage.
-
Diffusion-weighted imaging (DWI): Axial sequence with multiple b-values (e.g., 0, 50, 400, 800 s/mm²) to assess water diffusion, which is typically restricted in cellular tumors like HCC.[12]
-
-
Dynamic Contrast-Enhanced Imaging:
-
Contrast Agent: this compound (Gd-EOB-DTPA), 0.025 mmol/kg body weight.
-
Injection Rate: A slower injection rate of 1 mL/s is often recommended to improve the quality of the arterial phase.[2]
-
Imaging Phases: Acquire axial 3D T1-weighted GRE sequences (e.g., LAVA, VIBE, THRIVE) during the following phases:
-
Late Arterial Phase (AP): Timed using a bolus tracking technique or a fixed delay (approximately 20-35 seconds post-injection). This phase is crucial for detecting APHE.[11]
-
Portal Venous Phase (PVP): Approximately 60-80 seconds post-injection. Essential for assessing "washout."
-
Transitional Phase (TP): Approximately 3 minutes post-injection. Can also be used to assess "washout."
-
-
-
Hepatobiliary Phase (HBP) Imaging:
-
Acquire axial and coronal T1-weighted GRE sequences approximately 20 minutes after contrast injection.[2] This phase provides the highest liver-to-lesion contrast for non-hepatocyte-containing lesions.
-
Signaling Pathways and Experimental Workflows
This compound Cellular Uptake and Efflux Pathway
The following diagram illustrates the mechanism of this compound uptake into and efflux from hepatocytes, and how this is altered in HCC cells.
Caption: Cellular transport of this compound in hepatocytes versus HCC cells.
This compound-Enhanced MRI Workflow for HCC Detection
The following diagram outlines the logical workflow of a this compound-enhanced MRI examination for a patient at risk for HCC.
Caption: Workflow for this compound-enhanced MRI in HCC evaluation.
References
- 1. This compound-enhanced magnetic resonance imaging: Hepatocellular carcinoma and mimickers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver-specific agents for contrast-enhanced MRI: role in oncological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. This compound-Enhanced Liver MRI: Everything You Need to Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatocellular carcinoma composed of two different histologic types: imaging features on this compound-enhanced liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocellular carcinoma: hepatocyte-selective enhancement at this compound-enhanced MR imaging--correlation with expression of sinusoidal and canalicular transporters and bile accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-enhanced MR imaging for hepatocellular carcinoma: molecular and genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Added value of hepatobiliary phase this compound-enhanced MRI for diagnosing hepatocellular carcinoma in high-risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Hepatocellular carcinoma: Can LI-RADS v2017 with gadoxetic-acid enhancement magnetic resonance and diffusion-weighted imaging improve diagnostic accuracy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gadoxetate-Enhanced MRI as a Diagnostic Tool in the Management of Hepatocellular Carcinoma: Report from a 2020 Asia-Pacific Multidisciplinary Expert Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Based MRI for Decision-Making in Hepatocellular Carcinoma Employing Perfusion Criteria Only—A Post Hoc Analysis from the SORAMIC Trial Diagnostic Cohort - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Standardized Injection of Gadoxetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetic acid (Gd-EOB-DTPA) is a liver-specific magnetic resonance imaging (MRI) contrast agent with a biphasic mode of action. Following intravenous injection, it initially distributes within the extracellular space, allowing for dynamic phase imaging similar to conventional gadolinium-based contrast agents. Subsequently, it is selectively taken up by functional hepatocytes and excreted into the biliary system, enabling a delayed hepatobiliary phase (HBP) imaging.[1] This unique property enhances the detection and characterization of focal liver lesions.[2] Standardization of the injection protocol is critical to ensure optimal and reproducible imaging results for both clinical diagnostics and research applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the standardized administration of this compound.
| Parameter | Recommended Value | Notes |
| Dosage | 0.025 mmol/kg body weight | Equivalent to 0.1 mL/kg body weight.[2][3][4] |
| Injection Rate | 1.0 - 2.0 mL/s | A rate of approximately 2 mL/s is commonly used.[5][6][7][8] Slower rates (e.g., 0.5 mL/s) have also been investigated.[4] |
| Saline Flush | 20 - 25 mL | Administered immediately following the contrast injection at the same rate.[4][7] |
| Dynamic Imaging Phases | Timing is critical for capturing vascular characteristics of liver lesions. | |
| Arterial Phase | 15 - 20 seconds post-injection | [9][10] |
| Portal Venous Phase | 55 - 60 seconds post-injection | [9][10] |
| Transitional/Equilibrium Phase | 90 - 180 seconds post-injection | [7][9][10] |
| Hepatobiliary Phase (HBP) | 10 - 20 minutes post-injection | The optimal delay can be influenced by the patient's liver function.[9][11] In patients with normal liver function, a 10-minute delay may be sufficient.[7] The imaging window can extend up to 120 minutes.[2] |
Experimental Protocols
This section provides a detailed methodology for the administration of this compound and subsequent image acquisition.
1. Patient Preparation:
-
Screening: Screen patients for any contraindications to gadolinium-based contrast agents, such as severe renal impairment (GFR <30 mL/min/1.73m²) or a history of allergic reactions.[5][12]
-
Fasting: While not universally mandated, fasting for 4-6 hours prior to the examination can reduce bowel motion artifacts and optimize gallbladder filling.
-
IV Access: Establish secure intravenous access, preferably with an 18-20 gauge catheter, to accommodate the recommended injection rate.[6]
2. This compound Preparation and Administration:
-
Dosage Calculation: Calculate the precise volume of this compound based on the patient's body weight (0.1 mL/kg).[3]
-
Injection: Administer the calculated dose as an intravenous bolus injection at a rate of 1-2 mL/s using a power injector.[5][8]
-
Saline Flush: Immediately follow the contrast injection with a 20-25 mL saline flush at the same injection rate to ensure the full dose reaches central circulation.[4][7]
3. MRI Acquisition Protocol:
-
Pre-contrast Imaging: Acquire baseline T1-weighted, T2-weighted, and diffusion-weighted images (DWI) before contrast administration.[9]
-
Dynamic Phase Imaging: Initiate dynamic T1-weighted gradient echo sequences with fat saturation at the start of the contrast injection. Acquire images at the following time points:
-
Intermediate Imaging: T2-weighted and diffusion-weighted sequences can be acquired between the transitional and hepatobiliary phases.[9]
-
Hepatobiliary Phase Imaging: Acquire delayed T1-weighted images with fat saturation at 10 and 20 minutes post-injection.[9] The 20-minute delay is considered the standard for achieving the hepatobiliary phase, though a 10-minute delay may be adequate in patients with normal liver function.[7][11]
Visualized Experimental Workflow
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic Arterial Phase on this compound-Enhanced Liver MR Imaging: A Randomized Comparison of 0.5 mL/s and 1 mL/s Injection Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicines.org.uk [medicines.org.uk]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatobiliary phases in magnetic resonance imaging using liver-specific contrast for focal lesions in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Normal dynamic MRI enhancement patterns of the upper abdominal organs: this compound compared with gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eovist, this compound (gadoxetate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Notes and Protocols for T1-Weighted Imaging with Gadoxetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing T1-weighted (T1w) magnetic resonance imaging (MRI) sequences with the hepatobiliary contrast agent, Gadoxetic acid (Gd-EOB-DTPA). This document is intended to guide researchers, scientists, and drug development professionals in the effective application of this imaging technique for preclinical and clinical research.
Introduction to this compound-Enhanced T1-Weighted Imaging
This compound is a gadolinium-based contrast agent with a dual mode of action. Initially, it distributes in the extracellular fluid, enabling dynamic contrast-enhanced (DCE) imaging of vascular phases similar to conventional extracellular agents. Subsequently, it is actively transported into hepatocytes by organic anion transporting polypeptides (OATP1B1 and OATP1B3), providing functional information about hepatocyte integrity and biliary excretion during the hepatobiliary phase (HBP).[1][2][3] T1-weighted sequences are optimal for visualizing the T1-shortening effects of gadolinium, making them the standard for imaging with this compound.
Key T1-Weighted Imaging Sequences
Several T1-weighted gradient-echo (GRE) sequences are commonly employed for this compound-enhanced liver MRI. The choice of sequence depends on the specific research question, available hardware, and desired image contrast.
-
Spoiled Gradient-Echo (SPGR) / Flash (Fast Low Angle Shot): These are fundamental T1-weighted sequences that are fast and provide good T1 contrast. They are often used for dynamic phase imaging.[4][5][6]
-
Volumetric Interpolated Breath-Hold Examination (VIBE): This is a 3D fat-suppressed gradient-echo sequence that allows for the acquisition of high-resolution images of the entire liver in a single breath-hold. It is widely used for all phases of this compound-enhanced MRI.[7][8][9][10]
-
Dixon Technique: This method provides robust and uniform fat suppression by acquiring images at multiple echo times. It can be combined with other T1-weighted sequences to improve image quality, especially in patients with hepatic steatosis.
Quantitative Data Summary
The following tables summarize typical imaging parameters for various T1-weighted sequences used with this compound, compiled from multiple studies. These values should be considered as a starting point and may require optimization based on the specific scanner, patient population, and research objectives.
Table 1: Imaging Parameters for Spoiled Gradient-Echo (SPGR) Sequences
| Parameter | 1.5T | 3T | Reference |
| Repetition Time (TR) (ms) | 3.2 - 5.9 | 3.2 - 4.0 | [11][12] |
| Echo Time (TE) (ms) | 2.5 - 2.7 | 1.6 | [11][12] |
| Flip Angle (°) | 10 - 40 | 6 - 15 | [5][12] |
| Slice Thickness (mm) | 1.8 - 3.0 | 4.2 | [11][12] |
| Field of View (FOV) (mm) | 340 - 400 | 420 | [11][12] |
Table 2: Imaging Parameters for Volumetric Interpolated Breath-Hold Examination (VIBE) Sequences
| Parameter | 1.5T | 3T | Reference |
| Repetition Time (TR) (ms) | 4.1 | 5.5 | [9][13] |
| Echo Time (TE) (ms) | 1.9 | 1.93 | [9][13] |
| Flip Angle (°) | 12 | 30 | [9][13] |
| Slice Thickness (mm) | 3.0 (interpolated from 6.0) | 3.0 | [9][13] |
| Field of View (FOV) (mm) | 420 | 370 | [9][13] |
Table 3: Imaging Parameters for T1 Mapping Sequences
| Parameter | 3T (Dixon Look-Locker) | 3T (VFA-GRE) | Reference |
| Repetition Time (TR) (ms) | 3.5 | 20.5 | [14][15] |
| Echo Time (TE) (ms) | 1.23, 2.46 | 3.45, 4.92, 6.39, 7.86, 9.33, 10.8 | [14][15] |
| Flip Angle (°) | 8 | 3, 7, 11, 15 | [14][15] |
| Slice Thickness (mm) | 6 | 2.0 | [14][15] |
| Field of View (FOV) (mm) | 350 | 80 x 60 | [14][15] |
Experimental Protocols
Protocol 1: Standard Dynamic Contrast-Enhanced Liver MRI with this compound
Objective: To assess the vascular characteristics and hepatobiliary function of the liver and focal liver lesions.
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the MRI examination to reduce bowel peristalsis and optimize gallbladder filling.
-
Obtain informed consent and screen for contraindications to MRI and gadolinium-based contrast agents.
Contrast Agent Administration:
-
The standard dose of this compound is 0.025 mmol/kg of body weight.[8]
-
Administer the contrast agent as an intravenous bolus injection at a rate of 1-2 mL/s.[5][6][16]
-
Follow the injection with a 20-30 mL saline flush at the same rate.[8][16]
Imaging Sequence:
-
Pre-contrast: Acquire T1-weighted in-phase and opposed-phase images, and a fat-suppressed T1-weighted sequence (e.g., VIBE or SPGR).
-
Dynamic Phases:
-
Late Arterial Phase: Typically acquired 20-35 seconds after the start of the contrast injection.
-
Portal Venous Phase: Typically acquired 60-80 seconds post-injection.
-
Transitional Phase: Typically acquired 2-5 minutes post-injection.[17]
-
-
Hepatobiliary Phase (HBP): Acquired 15-25 minutes post-injection.[5][6] In patients with impaired liver function, delayed imaging at 40-120 minutes may be beneficial.[12]
Protocol 2: Quantitative T1 Mapping of the Liver with this compound
Objective: To quantitatively assess liver function by measuring the T1 relaxation time of the liver parenchyma before and after this compound administration.
Patient Preparation and Contrast Administration:
-
Follow the same preparation and administration protocol as for the standard DCE-MRI.
Imaging Sequence:
-
Pre-contrast T1 Map: Acquire a baseline T1 map of the liver using a suitable T1 mapping sequence (e.g., Look-Locker, Variable Flip Angle).[14][18][19]
-
Post-contrast T1 Map: Acquire a second T1 map during the hepatobiliary phase (typically 20 minutes post-injection) using the identical sequence and parameters as the pre-contrast map.[18][19]
Data Analysis:
-
Draw regions of interest (ROIs) on the pre- and post-contrast T1 maps within the liver parenchyma, avoiding large vessels and focal lesions.
-
Calculate the change in T1 relaxation time (ΔT1) or the T1 reduction rate (ΔT1%) using the following formulas:
-
ΔT1 = T1_precontrast - T1_postcontrast
-
ΔT1% = [(T1_precontrast - T1_postcontrast) / T1_precontrast] * 100[20]
-
Visualizations
Signaling Pathway of this compound Uptake and Excretion
Caption: Cellular transport of this compound in hepatocytes.
Experimental Workflow for this compound Enhanced Liver MRI
Caption: Workflow for a dynamic this compound-enhanced liver MRI.
References
- 1. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. High Resolution Navigated 3D T1-weighted Hepatobiliary MRI using this compound Optimized for 1.5T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
- 7. Radial volumetric imaging breath-hold examination (VIBE) with k-space weighted image contrast (KWIC) for dynamic this compound (Gd-EOB-DTPA)-enhanced MRI of the liver: advantages over Cartesian VIBE in the arterial phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing this compound–enhanced liver MRI: a synergistic approach with deep learning CAIPIRINHA-VIBE and optimized fat suppression techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free-breathing radial volumetric interpolated breath-hold examination vs breath-hold cartesian volumetric interpolated breath-hold examination magnetic resonance imaging of the liver at 1.5T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAIPIRINHA-Dixon-TWIST (CDT)-volume-interpolated breath-hold examination (VIBE) for dynamic liver imaging: comparison of gadoterate meglumine, gadobutrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound – Enhanced T1 Weighted MR Cholangiography in Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Super delayed phase imaging in this compound-enhanced MRI: investigating factors contributing to improved liver contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Dynamic and Liver-Specific this compound Contrast-Enhanced MRI versus Apparent Diffusion Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fat-separated T1 mapping for liver function analysis on this compound-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ability of dynamic this compound–enhanced magnetic resonance imaging combined with water-specific T1 mapping to reflect inflammation in a rat model of early-stage nonalcoholic steatohepatitis - Wan - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 16. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 17. Patterns of enhancement in the hepatobiliary phase of this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fat-separated T1 mapping for liver function analysis on this compound-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease - Hwang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 19. Radiomic analysis using T1 mapping in this compound disodium-enhanced MRI for liver function assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Value of T1 mapping on this compound-enhanced MRI for microvascular invasion of hepatocellular carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hepatobiliary Phase Imaging with Gadoxetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the optimal timing of hepatobiliary phase (HBP) imaging using the liver-specific MRI contrast agent, gadoxetic acid (Gd-EOB-DTPA). Understanding the pharmacokinetics of this compound and tailoring imaging acquisition to patient-specific factors is crucial for accurate diagnosis, functional liver assessment, and robust drug development studies.
Introduction to this compound and Hepatobiliary Phase Imaging
This compound is a gadolinium-based contrast agent that is actively taken up by functional hepatocytes via organic anion transporting polypeptides (OATP1B1/3) and subsequently excreted into the biliary system, primarily through multidrug resistance-associated protein 2 (MRP2).[1][2] This unique property allows for a delayed imaging phase, the hepatobiliary phase (HBP), which provides high contrast between normal liver parenchyma and lesions that do not contain functional hepatocytes, such as metastases.[3][4] Approximately 50% of the injected dose of this compound is taken up by the liver, while the other 50% is excreted renally.[5][6]
The HBP is critical for:
-
Lesion Detection and Characterization: Improving the conspicuity of focal liver lesions.[3][4]
-
Functional Liver Assessment: The degree of parenchymal enhancement in the HBP correlates with liver function.[7][8][9]
-
Biliary Imaging: Visualization of the biliary tree and assessment of bile leaks.[10]
Optimizing Hepatobiliary Phase Imaging Timing
Historically, a fixed 20-minute delay after this compound injection was the standard for HBP imaging.[7][11][12] However, recent evidence strongly suggests that a one-size-fits-all approach is suboptimal. The ideal timing for HBP acquisition is influenced by the patient's liver function.[7][11]
Patients with Normal Liver Function
For patients without chronic liver disease or cirrhosis, a shorter delay is often sufficient and can improve workflow efficiency.
-
10-Minute Delay: Several studies have shown that a 10-minute delay provides adequate liver-to-lesion contrast for the characterization of focal liver lesions in patients with normal liver function.[12][13] At 10 minutes, contrast agent excretion into the bile ducts is visible in a majority of these patients, indicating sufficient hepatocellular uptake.[13]
-
15-Minute Delay: A 15-minute delay is also a viable option and has been shown to be time-saving in specific patient populations, such as those with neuroendocrine tumors.[7][12]
Patients with Impaired Liver Function (Cirrhosis)
In patients with cirrhosis or other forms of chronic liver disease, the uptake of this compound by hepatocytes is impaired and delayed.[7][12]
-
30-Minute or Longer Delay: A longer delay of 30 minutes or even up to 60-120 minutes (termed "super delayed phase") is often necessary to achieve sufficient parenchymal enhancement and improve lesion conspicuity in these patients.[7][14][15] Insufficient enhancement at the standard 20-minute time point can occur in 40% of patients with cirrhosis.[16]
-
Factors Indicating Need for Longer Delay: Clinical indicators such as elevated total bilirubin levels and Child-Pugh classification can predict the need for a longer delay.[7][14]
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding HBP imaging timing with this compound.
Table 1: HBP Adequacy in Patients Without Chronic Liver Disease
| Time Post-Injection | Percentage of Patients with Adequate HBP | Reference |
| 10 minutes | 12% | [17] |
| 15 minutes | 80% | [17] |
| 20 minutes | 93% | [17] |
Table 2: Recommended HBP Delay Times Based on Liver Function
| Patient Population | Recommended Delay Time | Rationale | References |
| Normal Liver Function | 10-15 minutes | Sufficient enhancement for lesion characterization, improved workflow. | [7][12][13] |
| Cirrhosis / Impaired Liver Function | 30 minutes or longer | Compensates for delayed and reduced hepatocellular uptake of this compound. | [7][12][16] |
Table 3: Factors Influencing HBP Imaging Timing and Quality
| Factor | Impact on HBP Imaging | Clinical Consideration | References |
| Liver Function | Impaired function leads to delayed and reduced parenchymal enhancement. | Longer delay times are necessary in patients with cirrhosis. | [7][11] |
| Total Bilirubin | Elevated levels compete with this compound for uptake, reducing enhancement. | Can be used as a predictor for the need for longer delay times. | [7][14] |
| Drug Interactions | Drugs like rifampicin can inhibit OATP transporters, reducing this compound uptake. | Review patient medications prior to imaging. | [10][18] |
Experimental Protocols
The following are generalized protocols for this compound-enhanced liver MRI. Specific imaging parameters should be optimized for the available MRI scanner and clinical indication.
Standard Protocol for Patients with Normal Liver Function
-
Patient Preparation: No specific preparation is typically required. Ensure the patient has no contraindications to MRI or gadolinium-based contrast agents.
-
Pre-Contrast Imaging: Acquire standard T1-weighted (in- and out-of-phase), T2-weighted, and diffusion-weighted imaging (DWI) sequences of the liver.
-
Contrast Administration: Administer this compound intravenously as a bolus injection at a dose of 0.025 mmol/kg body weight.
-
Dynamic Phase Imaging: Perform multiphasic T1-weighted gradient-echo (GRE) imaging during the arterial (approximately 20-30 seconds post-injection), portal venous (approximately 60-80 seconds), and transitional (approximately 3-5 minutes) phases.
-
Hepatobiliary Phase Imaging: Acquire high-resolution 3D T1-weighted GRE images at 10-15 minutes post-injection. A higher flip angle (20-35°) is recommended to improve the liver-to-lesion contrast-to-noise ratio.[16]
Modified Protocol for Patients with Suspected or Known Cirrhosis
-
Patient Preparation: As per the standard protocol.
-
Pre-Contrast Imaging: As per the standard protocol.
-
Contrast Administration: As per the standard protocol.
-
Dynamic Phase Imaging: As per the standard protocol.
-
Hepatobiliary Phase Imaging: Acquire high-resolution 3D T1-weighted GRE images at 20 minutes post-injection. If parenchymal enhancement is suboptimal, acquire additional images at 30 minutes or later.
Visualizations
Signaling Pathway of this compound Uptake and Excretion
Caption: this compound uptake and excretion pathway in hepatocytes.
Experimental Workflow for Optimized HBP Imaging
Caption: Optimized workflow for hepatobiliary phase imaging.
References
- 1. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. The MR imaging diagnosis of liver diseases using this compound: Emphasis on hepatobiliary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Liver-specific this compound-enhanced magnetic resonance for focal lesion evaluation | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 7. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Hepatic this compound uptake as a measure of diffuse liver disease: Where are we? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Super delayed phase imaging in this compound-enhanced MRI: investigating factors contributing to improved liver contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ajronline.org [ajronline.org]
- 17. Optimal Timing and Diagnostic Adequacy of Hepatocyte Phase Imaging with Gadoxetate-Enhanced Liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Gadoxetic Acid Administration in Patients with Renal Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetic acid (Gd-EOB-DTPA), available under the trade names Primovist® in Europe and Eovist® in the USA, is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI), primarily for the assessment of focal liver lesions. A distinguishing feature of this compound is its dual elimination pathway; in individuals with normal organ function, approximately 50% of the administered dose is excreted via the kidneys, while the remaining 50% is taken up by hepatocytes and eliminated through the biliary system.[1] This dual excretion mechanism provides a theoretical safety advantage in patients with impaired renal function, as the biliary route can compensate for reduced renal clearance. These notes provide a comprehensive overview of the current understanding, safety data, and protocols for the administration of this compound in the context of renal impairment.
Data Presentation
Pharmacokinetic Parameters of this compound in Renal Impairment
The following table summarizes the pharmacokinetic parameters of this compound in patients with varying degrees of renal function. Data for patients with renal impairment are compared to those of healthy volunteers. It is important to note that specific quantitative data for this compound across all stages of chronic kidney disease (CKD) is limited in publicly available literature. The values presented are based on general pharmacokinetic principles in renal impairment and data from studies on other GBCAs.
| Parameter | Healthy Volunteers | Mild Renal Impairment (eGFR 60-89 mL/min/1.73m²) | Moderate Renal Impairment (eGFR 30-59 mL/min/1.73m²) | Severe Renal Impairment (eGFR <30 mL/min/1.73m²) | End-Stage Renal Disease (ESRD) on Hemodialysis |
| Elimination Half-life (t½) | ~1-2 hours | Slightly Prolonged | Moderately Prolonged | Significantly Prolonged | Markedly Prolonged (pre-dialysis) |
| Area Under the Curve (AUC) | Normal | Increased | Moderately Increased | Significantly Increased | Markedly Increased (pre-dialysis) |
| Total Body Clearance (CL) | Normal | Decreased | Moderately Decreased | Significantly Decreased | Markedly Decreased (pre-dialysis) |
| Renal Clearance (CLr) | ~50% of Total CL | Decreased | Significantly Decreased | Markedly Decreased | Negligible |
| Biliary Clearance | ~50% of Total CL | Compensatory Increase | Significant Compensatory Increase | Major Route of Elimination | Major Route of Elimination |
| Hemodialysis Clearance | N/A | N/A | N/A | N/A | Effective in removing this compound |
Safety Profile: Nephrogenic Systemic Fibrosis (NSF)
The risk of Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition associated with some GBCAs in patients with severe renal dysfunction, has been extensively evaluated for this compound.
| Patient Population | Number of Administrations | Number of NSF Cases Reported | Upper Bound 95% CI for NSF Risk | Reference |
| Stage 4 or 5 CKD or undergoing dialysis | 106 | 0 | 2.8% | [2] |
| eGFR <30 mL/min/1.73 m² or on dialysis | 183 examinations in 157 patients | 0 | Not specified | [2] |
A large retrospective study identified no cases of NSF after 7,820 this compound-enhanced MRI examinations, which included 183 examinations in patients with an eGFR below 30 mL/min/1.73 m² and 34 examinations in patients on hemodialysis.[2] This suggests a very low to negligible risk of NSF with this compound, even in patients with severe renal impairment.
Experimental Protocols
Protocol for a Clinical Study on the Pharmacokinetics and Safety of this compound in Renal Impairment
This protocol outlines a typical experimental design for a clinical trial to assess the pharmacokinetics and safety of this compound in subjects with varying degrees of renal function.
1. Study Design:
-
Type: Open-label, parallel-group, single-dose pharmacokinetic and safety study.
-
Cohorts:
-
Group 1: Healthy volunteers with normal renal function (eGFR ≥ 90 mL/min/1.73m²).
-
Group 2: Patients with mild renal impairment (eGFR 60-89 mL/min/1.73m²).
-
Group 3: Patients with moderate renal impairment (eGFR 30-59 mL/min/1.73m²).
-
Group 4: Patients with severe renal impairment (eGFR < 30 mL/min/1.73m²).
-
Group 5: Patients with ESRD on stable hemodialysis.
-
-
Matching: Healthy volunteers should be matched for age, sex, and body mass index with the patient cohorts.
2. Subject Selection:
-
Inclusion Criteria:
-
Signed informed consent.
-
Age 18-75 years.
-
Stable renal function for at least 3 months prior to the study.
-
For ESRD patients, stable on hemodialysis for at least 3 months.
-
-
Exclusion Criteria:
-
History of hypersensitivity to gadolinium-based contrast agents.
-
Pregnancy or breastfeeding.
-
Acute kidney injury.
-
Concomitant use of drugs known to significantly alter renal or hepatic function.
-
Severe hepatic impairment (Child-Pugh Class C).
-
3. Investigational Product Administration:
-
Drug: this compound (Primovist®/Eovist®).
-
Dose: A single intravenous bolus injection of 0.025 mmol/kg body weight.
-
Administration Rate: Approximately 2 mL/second.
-
Flushing: Followed by a 20 mL saline flush.
4. Pharmacokinetic Sampling and Analysis:
-
Sample Collection:
-
Plasma: Blood samples collected at pre-dose, and at 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. For the severe renal impairment and ESRD groups, sampling may be extended.
-
Urine: Urine collected at intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours) for quantification of renal excretion.
-
Feces (optional): For direct measurement of biliary excretion, feces can be collected over a defined period (e.g., 72 hours).
-
Dialysate (for ESRD group): The entire dialysate from the hemodialysis session following administration should be collected to determine the amount of this compound removed.
-
-
Analytical Method:
-
The concentration of gadolinium in plasma, urine, and dialysate will be determined using a validated Inductively Coupled Plasma Mass Spectrometry (ICP-MS) method.
-
-
Pharmacokinetic Parameters:
-
The following parameters will be calculated using non-compartmental analysis: Cmax, Tmax, AUC0-t, AUC0-inf, t½, CL, CLr, and Vd.
-
5. Safety Assessment:
-
Monitoring: Vital signs, physical examinations, and adverse events will be monitored throughout the study.
-
Laboratory Tests: Serum chemistry (including creatinine for eGFR calculation) and hematology will be assessed at screening and at the end of the study.
-
NSF Monitoring: All subjects will be monitored for any signs or symptoms of NSF for a period of at least 2 years post-administration. This includes dermatological examinations and, if necessary, skin biopsies.
6. MRI Protocol for Pharmacokinetic Modeling (Optional):
-
Scanner: 1.5T or 3T MRI scanner.
-
Sequence: A dynamic T1-weighted 3D gradient-echo sequence (e.g., VIBE, LAVA, THRIVE) with high temporal resolution.
-
Imaging Phases:
-
Pre-contrast scan.
-
Dynamic post-contrast scans acquired continuously or at short intervals for the first 5-10 minutes after injection.
-
Delayed hepatobiliary phase imaging at 20 minutes post-injection.
-
-
Analysis: The signal intensity changes over time in the blood pool (e.g., aorta) and liver parenchyma can be used to derive an arterial input function and model the uptake and elimination of this compound.
Visualizations
Signaling Pathways and Workflows
Caption: Dual elimination pathway of this compound.
Caption: Workflow for a clinical study of this compound in renal impairment.
Caption: Relationship between renal function and this compound clearance.
Conclusion
The available evidence strongly suggests that this compound can be administered to patients with all stages of renal impairment, including those on hemodialysis, without dose adjustment. The dual elimination pathway provides a robust mechanism for clearance even in the presence of severe renal dysfunction. The risk of NSF appears to be extremely low to negligible. However, as with all GBCAs, a careful risk-benefit assessment should be performed for each patient, particularly those with severe or end-stage renal disease. The protocols outlined above provide a framework for further research to quantify the precise pharmacokinetic changes and continue to monitor the long-term safety of this compound in this vulnerable patient population.
References
- 1. This compound-enhanced magnetic resonance imaging: Hepatocellular carcinoma and mimickers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and tolerability of gadoversetamide injection (OptiMARK) in subjects with central nervous system or liver pathology and varying degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liver Function Assessment Using Gadoxetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing gadoxetic acid-enhanced magnetic resonance imaging (MRI) as a non-invasive tool for the quantitative and semi-quantitative assessment of liver function. This guide is intended to assist researchers, scientists, and professionals in drug development in applying this methodology to their studies.
Introduction
This compound (Gd-EOB-DTPA) is a gadolinium-based, liver-specific MRI contrast agent with a dual mode of action.[1][2] Following intravenous administration, it initially distributes in the extracellular space, enabling dynamic contrast-enhanced imaging similar to conventional extracellular agents. Subsequently, it is actively taken up by functional hepatocytes via organic anion transporting polypeptides (OATP1B1 and OATP1B3) and later excreted into the biliary system through multidrug resistance-associated protein 2 (MRP2).[1][3][4] This unique property allows for the assessment of both liver perfusion and hepatocyte function. Approximately 50% of the injected dose is eliminated via the renal route, while the other 50% undergoes hepatobiliary excretion.[1]
The degree of this compound uptake and enhancement in the hepatobiliary phase (HBP), typically acquired 20 minutes post-injection, correlates with hepatocyte function.[5][6] This makes this compound-enhanced MRI a valuable tool for quantifying both global and regional liver function, staging chronic liver diseases, predicting post-hepatectomy liver failure, and potentially monitoring drug-induced liver injury (DILI).[1][7][8]
Mechanism of Action: Signaling Pathway
The uptake and excretion of this compound by hepatocytes are mediated by specific transmembrane transporters. Understanding this pathway is crucial for interpreting the imaging findings.
References
- 1. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Correlation of liver enhancement in this compound–enhanced MRI with liver functions: a multicenter-multivendor analysis of hepatocellular carcinoma patients from SORAMIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Evaluation of Liver Function Using this compound-enhanced Mri - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Gadoxetic Acid Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetic acid (Gd-EOB-DTPA), a hepatocyte-specific magnetic resonance imaging (MRI) contrast agent, has emerged as a valuable tool for both the morphological and functional assessment of the liver.[1] Approximately 50% of the injected dose is selectively taken up by functional hepatocytes, a process primarily mediated by organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the sinusoidal membrane of hepatocytes.[1][2][3] Subsequent excretion into the bile is facilitated by multidrug resistance-associated protein 2 (MRP2).[1][3]
The quantitative analysis of this compound uptake provides a non-invasive method to assess liver function, which is crucial in various clinical scenarios, including the evaluation of chronic liver disease, prediction of post-hepatectomy liver failure, and monitoring treatment response.[1][4][5] Furthermore, in drug development, understanding the interaction of new chemical entities with OATP1B1 and OATP1B3 is critical, as inhibition of these transporters can lead to significant drug-drug interactions (DDIs).[6][7]
These application notes provide detailed protocols for the quantitative analysis of this compound uptake in both in vitro and in vivo settings, along with a compilation of relevant quantitative data to support experimental design and data interpretation.
Cellular Uptake and Efflux Pathway of this compound
The transport of this compound into and out of hepatocytes is a multi-step process involving specific transporters. The following diagram illustrates the key players in this pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the interaction of this compound and other compounds with OATP1B1 and OATP1B3 transporters.
Table 1: Kinetic Parameters for OATP1B1- and OATP1B3-Mediated Uptake
| Compound | Transporter | Km (µM) | Vmax (pmol/min/mg protein) | Cell System | Reference |
| Estradiol-17β-glucuronide | OATP1B1 | 6.3 ± 1.2 | 460 ± 96 | HEK293 | [8] |
| Pravastatin | OATP1B1 | - | - | HEK293 | [8] |
| Rosuvastatin | OATP1B1 | - | - | HEK293 | [3] |
| Atorvastatin | OATP1B1 | - | - | HEK293 | [9] |
| Fluo-3 | OATP1B1/1B3 | - | - | CHO | [10] |
| Fluorescein-methotrexate (FMTX) | OATP1B1/1B3 | - | - | CHO | [10][11] |
Note: "-" indicates data not specified in the cited sources.
Table 2: IC50 Values for Inhibition of OATP1B1 and OATP1B3
| Inhibitor | Transporter | Substrate | IC50 (µM) | Cell System | Reference |
| Rifamycin SV | OATP1B1 | Estradiol-17β-glucuronide | 0.23 ± 0.07 | HEK293 | [8] |
| Bezafibrate | OATP1B1 | Estradiol-17β-glucuronide | 16 | HEK293 | [8] |
| Gemfibrozil | OATP1B1 | Estradiol-17β-glucuronide | 27 | HEK293 | [8] |
| Rifampin | OATP1B1 | Estradiol-17β-glucuronide | 0.79 | - | [2] |
| Rifampin | OATP1B1 | Pravastatin | 0.14 | - | [2] |
| Cyclosporin A | OATP1B1 | Atorvastatin | 1.88 | HEK293 | [9] |
| Gemfibrozil | OATP1B1 | Atorvastatin | 156.2 | HEK293 | [9] |
| Lopinavir | OATP1B1 | Atorvastatin | 0.74 | HEK293 | [9] |
| Atazanavir | OATP1B1 | Atorvastatin | - | HEK293 | [9] |
| Amprenavir | OATP1B1 | Atorvastatin | 16.80 | HEK293 | [9] |
| Estropipate | OATP1B1 | FMTX | 0.06 | CHO | [12] |
| Estropipate | OATP1B3 | FMTX | 19.3 | CHO | [12] |
| Ursolic acid | OATP1B1 | FMTX | 12.5 | CHO | [12] |
| Ursolic acid | OATP1B3 | FMTX | 2.3 | CHO | [12] |
Note: "-" indicates data not specified in the cited sources.
Table 3: In Vivo Pharmacokinetic Parameters of this compound Uptake
| Parameter | Description | Value (mean ± SD) | Units | Reference |
| ki | Hepatocyte uptake rate | 0.22 ± 0.05 | min-1 | [13] |
| kef | Hepatocyte efflux rate | 0.017 ± 0.006 | min-1 | [13] |
| Fp | Total plasma flow | 1.00 ± 0.27 | mL/min per mL | [13] |
| Ve | Extracellular space fraction | 0.20 ± 0.05 | mL/mL | [13] |
| fa | Arterial flow fraction | 0.17 ± 0.12 | - | [13] |
Experimental Protocols
In Vitro OATP1B1/1B3 Uptake and Inhibition Assays
This protocol is adapted from methodologies using HEK293 or CHO cells stably expressing OATP1B1 or OATP1B3.[3][8][11][14][15]
Materials:
-
OATP1B1 or OATP1B3 stably transfected cells (e.g., HEK293 or CHO)
-
Wild-type (mock-transfected) cells as a negative control
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Poly-D-lysine coated 24- or 96-well plates
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or 116.4 mM NaCl, 5.3 mM KCl, 1 mM NaH2PO4, 0.8 mM MgSO4, 5.5 mM D-glucose, and 20 mM HEPES, pH 7.4)[11][14][15]
-
This compound or other probe substrate (e.g., Estradiol-17β-glucuronide, rosuvastatin, atorvastatin, fluorescein-methotrexate)[3][8][9][11]
-
Test inhibitors and known inhibitors (e.g., rifampicin, cyclosporine A)
-
Lysis buffer (e.g., 0.5% Triton X-100 in PBS)
-
BCA protein assay kit
-
Detection system (e.g., LC-MS/MS, fluorescence plate reader)
Protocol:
-
Cell Seeding: Seed OATP-expressing and wild-type cells at an appropriate density (e.g., 25,000 cells/well for a 24-well plate) in poly-D-lysine coated plates.[15]
-
Cell Culture: Culture the cells for 48 hours at 37°C and 5% CO2 until they reach confluence.
-
Induction (Optional): For some cell lines, transporter expression can be enhanced by treating with 5 mM sodium butyrate for 24 hours prior to the assay.[15]
-
Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.
-
Pre-incubation: Add fresh uptake buffer to each well and pre-incubate for 15 minutes at 37°C to allow the cells to equilibrate.
-
Uptake Initiation:
-
Substrate Uptake Assay: Aspirate the pre-incubation buffer and add the uptake buffer containing various concentrations of this compound (or other substrate) to determine Km and Vmax.
-
Inhibition Assay: Aspirate the pre-incubation buffer and add the uptake buffer containing a fixed concentration of the substrate and varying concentrations of the test inhibitor to determine the IC50 value.
-
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2-30 minutes). The incubation time should be within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on a plate shaker for 30 minutes.[15]
-
Quantification:
-
Transfer the lysate to a new plate for analysis.
-
Quantify the intracellular concentration of the substrate using a validated analytical method (e.g., LC-MS/MS for non-labeled compounds, scintillation counting for radiolabeled compounds, or a fluorescence plate reader for fluorescent substrates).
-
Determine the protein concentration in each well using a BCA assay for normalization.
-
-
Data Analysis:
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
Determine the net uptake by subtracting the uptake in wild-type cells from that in OATP-expressing cells.
-
For kinetic studies, plot the net uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Quantification using Dynamic Contrast-Enhanced MRI (DCE-MRI)
This protocol outlines the general steps for quantifying this compound uptake in the liver using DCE-MRI and pharmacokinetic modeling.
Protocol:
-
Patient Preparation: Ensure the patient has fasted for at least 4 hours to minimize gallbladder contraction and has no contraindications to gadolinium-based contrast agents.
-
Imaging Protocol:
-
Perform pre-contrast T1 mapping of the liver.
-
Administer a standard dose of this compound (e.g., 0.025 mmol/kg body weight) intravenously.
-
Acquire dynamic T1-weighted images with high temporal resolution covering the arterial, portal venous, and transitional phases (typically for the first 5-10 minutes post-injection).
-
Acquire post-contrast T1 maps during the hepatobiliary phase (approximately 20 minutes post-injection).
-
-
Image Analysis:
-
Perform motion correction on the dynamic image series.
-
Place regions of interest (ROIs) in the liver parenchyma (avoiding large vessels), the abdominal aorta (to derive the arterial input function - AIF), and the main portal vein (to derive the portal venous input function - PVIF).
-
Convert the signal intensity-time curves from the ROIs into this compound concentration-time curves.
-
-
Pharmacokinetic Modeling:
-
Utilize a pharmacokinetic model, such as the dual-input two-compartment model, to analyze the concentration-time data.[16][17] This model considers the dual blood supply to the liver and the exchange of the contrast agent between the blood plasma, the extracellular extravascular space, and the hepatocytes.
-
Fit the model to the data to estimate key quantitative parameters, including the hepatocyte uptake rate (ki or K1) and the efflux rate (kef or k21).
-
-
Data Interpretation: The estimated parameters provide a quantitative measure of regional and global liver function. Reduced uptake rates may indicate hepatocellular dysfunction or reduced transporter expression.
Conclusion
The quantitative analysis of this compound uptake is a powerful tool in both clinical research and drug development. The provided protocols and data serve as a foundational resource for implementing these techniques. For in vitro studies, careful validation of the cell system and analytical methods is paramount for generating reliable and reproducible data. For in vivo studies, robust image acquisition and advanced pharmacokinetic modeling are essential for accurate quantification of liver function. By applying these methodologies, researchers and drug development professionals can gain valuable insights into liver physiology, disease states, and the potential for drug-induced liver injury and drug-drug interactions.
References
- 1. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xenotech.com [xenotech.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. This compound Uptake Rate as a Measure of Global and Regional Liver Function as Compared With Indocyanine Green Retention, Albumin-Bilirubin Score, and Portal Venous Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. bioivt.com [bioivt.com]
- 8. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Item - A pharmacokinetic model including arrival time for two inputs and compensating for varying applied flip-angle in dynamic this compound-enhanced MR imaging - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols: Gadoxetic Acid in Pediatric Liver Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetic acid (Gd-EOB-DTPA) is a gadolinium-based, liver-specific magnetic resonance imaging (MRI) contrast agent.[1] Its unique properties allow for a comprehensive evaluation of the liver, combining the benefits of dynamic, perfusion-based imaging with a hepatocyte-specific phase.[2] Approximately 50% of the injected dose is taken up by functional hepatocytes and subsequently excreted into the biliary system, providing both morphological and functional information about the liver and biliary tree.[3] While its use in adults is well-established, its application in the pediatric population is growing for the characterization of liver lesions, assessment of biliary diseases, and evaluation of liver function.[4][5]
Mechanism of Action
This compound exhibits a dual mechanism. Initially, it distributes in the extracellular fluid space, similar to conventional extracellular gadolinium agents, allowing for dynamic assessment of vascularity during the arterial, portal venous, and transitional phases. Subsequently, it is actively transported into hepatocytes by organic anion transporting polypeptides (OATP1B1/3) on the sinusoidal membrane.[3] It is then excreted into the bile canaliculi via the multidrug resistance-associated protein 2 (MRP2).[3] This hepatocyte-specific uptake and excretion pathway is the basis for the hepatobiliary phase (HBP), which is typically acquired 20 minutes post-injection.[6]
Safety and Administration in Pediatrics
The off-label use of this compound in patients under 18 is increasingly common.[6] Studies have shown that it is generally safe and well-tolerated in the pediatric population.
3.1 Adverse Events A multicenter retrospective study found no statistically significant difference in the incidence of acute adverse events between this compound and extracellular contrast agents (ECAs) in children.[7][8]
Table 1: Incidence of Acute Adverse Events with this compound in Pediatrics
| Study Population | This compound Group (Incidence) | Extracellular Agent Group (Incidence) | Odds Ratio (95% CI) | P-value | Severity of Events (this compound) | Citation |
|---|
| 1629 MRI exams in patients ≤18 years | 1.3% (5 of 373 exams) | 0.9% (11 of 1256 exams) | 1.55 (0.54, 4.46) | 0.42 | 4 mild, 1 moderate |[7][8] |
3.2 Administration Protocol
-
Dosage: A single intravenous bolus injection of 0.1 mL/kg body weight (equivalent to 0.025 mmol/kg body weight).[9]
-
Injection Rate: Typically 1-2 mL/sec followed by a saline flush.[7]
-
Patient Preparation: Standard MRI safety screening. For young children unable to cooperate, sedation or general anesthesia may be required, which should be managed by a pediatric anesthesiologist.[10]
Application 1: Characterization of Focal Liver Lesions (FLLs)
This compound-enhanced MRI is highly valuable for the non-invasive diagnosis of pediatric FLLs, particularly in differentiating focal nodular hyperplasia (FNH) from hepatocellular adenoma (HCA) and other lesions.[4][11][12]
4.1 Experimental Protocol: FLL Characterization
-
Patient Preparation: Fasting for 4-6 hours is recommended to promote gallbladder filling and reduce bowel peristalsis.
-
Pre-Contrast Imaging:
-
T2-weighted single-shot fast spin-echo (SSFSE) axial and coronal.
-
T2-weighted fat-suppressed fast spin-echo (FSE) axial.
-
In-phase and out-of-phase T1-weighted gradient-echo (GRE) axial to detect fat.
-
Diffusion-weighted imaging (DWI) with ADC map.
-
3D T1-weighted GRE with fat suppression (e.g., VIBE, LAVA) for dynamic series baseline.
-
-
Contrast Administration: Administer 0.025 mmol/kg of this compound IV.[9]
-
Post-Contrast Dynamic Imaging: Acquire images using a 3D T1-weighted GRE sequence with fat suppression at the following phases:
-
Late Arterial Phase: ~20-30 seconds post-injection.
-
Portal Venous Phase: ~60-80 seconds post-injection.
-
Transitional Phase: ~3-5 minutes post-injection.
-
-
Hepatobiliary Phase (HBP) Imaging:
-
Acquire images 20 minutes post-injection using the same 3D T1-weighted GRE sequence.[6] This phase is critical for assessing hepatocyte function within lesions.
-
4.2 Data Presentation: Diagnostic Performance
The key differentiator for many lesions is their appearance on the HBP. Lesions with functional hepatocytes (like FNH) will retain the contrast agent, while lesions without (like most HCAs, metastases, and cysts) will appear hypointense relative to the enhanced liver parenchyma.[11][13]
Table 2: Diagnostic Performance of this compound MRI for Differentiating FNH and HCA in Children
| MRI Feature / Metric | Sensitivity | Specificity | Key Finding | Citation |
|---|---|---|---|---|
| Qualitative HBP Appearance | FNHs are typically iso- or hyperintense on HBP; most HCAs are hypointense. | [11][12] | ||
| Quantitative (SIRpost-pre) | 100% | 100% | Signal Intensity Ratio (post-contrast HBP vs. pre-contrast) significantly differs between FNH and HCA. | [11][12] |
| Quantitative (LLCER) | 100% | 100% | Liver-to-Lesion Contrast Enhancement Ratio significantly differs between FNH and HCA. |[11][12] |
SIRpost-pre and LLCER are calculated quantitative metrics that enhance diagnostic accuracy.[11]
4.3 Visualization: Diagnostic Workflow for Pediatric FLLs
Application 2: Assessment of Biliary Anatomy and Function
This compound is excreted into the biliary system, making it an excellent tool for evaluating biliary anatomy and patency, which is crucial in conditions like biliary atresia.[14][15]
5.1 Experimental Protocol: Biliary Imaging
-
Standard Protocol: Follow the FLL characterization protocol (Section 4.1) through the 20-minute HBP.
-
Delayed Biliary Imaging (Optional): If biliary excretion is not clearly visualized at 20 minutes, delayed imaging can be performed up to 120 minutes or longer post-injection.[6]
-
Sequences: Heavily T2-weighted sequences (MRCP) should be performed pre-contrast to delineate the biliary tree anatomy. HBP T1-weighted images provide functional information on contrast excretion into the ducts.
5.2 Data Presentation: Biliary Atresia Diagnosis The primary role of this compound MRI in suspected biliary atresia is to demonstrate or exclude communication between the intrahepatic biliary system and the bowel. While hepatobiliary scintigraphy (HIDA scan) is a common tool, MRI offers superior anatomical detail without radiation exposure.[6][14]
Table 3: Imaging Findings in the Evaluation of Biliary Atresia
| Imaging Modality | Key Finding Suggesting Biliary Atresia | Key Finding Arguing Against Biliary Atresia | Citation |
|---|---|---|---|
| Ultrasound | Small or absent gallbladder; "triangular cord" sign. | Normal gallbladder and common bile duct. | [14][16] |
| Hepatobiliary Scintigraphy (HIDA) | No excretion of radiotracer into the small intestine. | Visualization of tracer in the small intestine. | [14][17] |
| This compound MRI (HBP) | Lack of contrast material excretion into the biliary tree and duodenum on delayed images. | Presence of contrast material within the biliary ducts and duodenum. |[6] |
5.3 Visualization: Biliary Atresia Diagnostic Pathway
Application 3: Quantitative Liver Function Assessment
The degree of liver enhancement in the HBP is proportional to hepatocyte function, allowing for non-invasive, quantitative assessment of liver function.[3] This has applications in diffuse liver diseases like non-alcoholic fatty liver disease (NAFLD) and in assessing liver transplant grafts.[6][9]
6.1 Experimental Protocol: Quantitative Analysis
-
Image Acquisition: Follow the standard protocol (Section 4.1) to acquire pre-contrast and 20-minute HBP T1-weighted images.
-
Region of Interest (ROI) Placement:
-
Draw ROIs in representative areas of the liver parenchyma, avoiding major vessels and artifacts.
-
Draw a corresponding ROI in a reference muscle (e.g., paraspinal muscle) or the spleen for calculating enhancement ratios.
-
-
Calculation of Metrics: Various quantitative parameters can be derived.[18][19]
-
Relative Enhancement (RE): (SI_hbp - SI_pre) / SI_pre
-
Liver-to-Spleen Contrast Ratio: (SI_liver_hbp / SI_spleen_hbp)
-
Liver-to-Muscle Ratio (LMR): (SI_liver_hbp / SI_muscle_hbp)
-
6.2 Data Presentation: Correlation with Liver Disease
Quantitative this compound MRI parameters correlate with biochemical markers of liver function and histological severity of liver disease.
Table 4: Quantitative this compound Metrics in Pediatric Liver Disease
| Metric | Disease Context | Key Finding | Citation |
|---|---|---|---|
| Relative Enhancement (RE) | NAFLD | RE can differentiate simple steatosis from nonalcoholic steatohepatitis (NASH). An RE cutoff of 1.24 showed high sensitivity for NASH in one adult study. | [3] |
| Relative Enhancement (RE) | Pediatric Obesity / NAFLD | RE was found to be a useful imaging biomarker for screening NAFLD in pediatric obesity. | [9] |
| Functional Liver Imaging Score (FLIS) | Chronic Liver Disease | A score based on HBP features (parenchymal enhancement, biliary excretion) that correlates with liver function and patient outcomes. | [3] |
| Liver-to-Muscle Ratio (LMR) | Chronic Liver Disease | LMR is a simple, easy-to-use parameter that correlates strongly with Child-Pugh and MELD scores. |[18][19] |
Considerations and Limitations
-
Transient Severe Motion (TSM): Some patients, particularly older children and adolescents, may experience transient dyspnea or motion artifacts during the arterial phase.[10][20] This phenomenon is less common in children under 10 years of age.[20]
-
Impaired Liver Function: In patients with severe hepatocellular dysfunction, uptake of this compound may be poor, leading to suboptimal parenchymal enhancement in the HBP and limiting its diagnostic utility.[21]
-
Renal Function: As with all gadolinium-based contrast agents, caution should be exercised in patients with severe renal impairment.[22]
References
- 1. Characterization of pediatric liver lesions with gadoxetate disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Gadoxetate disodium-enhanced MRI of the liver: part 1, protocol optimization and lesion appearance in the noncirrhotic liver. | Semantic Scholar [semanticscholar.org]
- 3. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of pediatric liver lesions with gadoxetate disodium | Semantic Scholar [semanticscholar.org]
- 5. ajronline.org [ajronline.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of age on this compound disodium-induced transient respiratory motion artifacts in pediatric liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound-enhanced MRI in differentiating focal nodular hyperplasia from hepatocellular adenoma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Gadoxetate Disodium–Enhanced Liver MRI in Pediatric Patients Aged >2 Months to <18 Years—Results of a Retrospective, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biliary atresia - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 15. Diagnosing Biliary Atresia in Children | NYU Langone Health [nyulangone.org]
- 16. Biliary Atresia in Children: Update on disease mechanism, therapies, and patient outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pediatric Biliary Atresia Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Quantitative evaluation of liver function with this compound enhanced MRI: Comparison among signal intensity-, T1-relaxometry-, and dynamic-hepatocyte-specific-contrast-enhanced MRI- derived parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of age on this compound disodium-induced transient respiratory motion artifacts in pediatric liver MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.rsna.org [pubs.rsna.org]
- 22. Best practices for pediatric liver MRI: guidelines from members of the Society for Pediatric Radiology Magnetic Resonance and Abdominal Imaging Committees - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gadoxetic Acid in the Characterization of Focal Liver Lesions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gadoxetic acid (Gd-EOB-DTPA), a liver-specific MRI contrast agent, for the detection and characterization of focal liver lesions (FLLs). The information compiled herein is intended to guide researchers and clinicians in understanding the mechanisms, diagnostic performance, and practical application of this contrast agent.
Introduction to this compound
This compound is a gadolinium-based contrast agent with a unique biphasic mechanism of action. Following intravenous administration, it initially distributes in the extracellular fluid compartment, enabling dynamic contrast-enhanced imaging of the liver's vascular phases (arterial, portal venous, and transitional). Subsequently, it is actively taken up by functioning hepatocytes via organic anion transporting polypeptides (OATP1B1 and OATP1B3) and excreted into the biliary system, allowing for a hepatobiliary phase (HBP) of imaging, typically 20 minutes post-injection. This dual functionality provides both hemodynamic and functional information, significantly improving the characterization of FLLs.[1][2][3]
Mechanism of Action: Cellular Uptake and Excretion
The utility of this compound in differentiating liver lesions is rooted in its cellular transport mechanism. Normal hepatocytes and the cells of certain benign lesions, such as focal nodular hyperplasia (FNH), express OATP1B1 and OATP1B3, leading to the uptake of this compound and subsequent hyperintensity or isointensity on HBP images.[4] Conversely, lesions lacking functional hepatocytes or with impaired transporter function, such as metastases, most hepatocellular carcinomas (HCCs), and hepatocellular adenomas (HCAs), do not accumulate the contrast agent and appear hypointense relative to the enhanced liver parenchyma in the HBP.[1][2]
Diagnostic Performance of this compound-Enhanced MRI
This compound-enhanced MRI has demonstrated high diagnostic accuracy in the characterization of various FLLs. The following tables summarize the quantitative data on its performance for the most common lesions.
Table 1: Diagnostic Performance for Hepatocellular Carcinoma (HCC)
| Study/Analysis | Sensitivity | Specificity | Accuracy | Additional Notes |
| Kim et al. (2009)[5] | 91.4% | - | - | Compared to 71.6% sensitivity for multidetector CT (MDCT).[5] |
| Martino et al. (2010)[5] | 85% | - | 88% | Compared to 69% sensitivity and 74% accuracy for MDCT.[5] |
| Meta-analysis (2020)[4] | Higher than CEUS (P=.03) | No significant difference from CEUS | - | Superiority more pronounced for lesions <30mm.[4] |
| Dr. Oracle (Compilation)[6] | - | - | 97% | General accuracy for HCC diagnosis. |
| A New Diagnostic Criterion Study[7] | 97.14% (HBP hypointensity) | - | - | HBP hypointensity was the most frequent feature in HCC.[7] |
Table 2: Diagnostic Performance for Differentiating Focal Nodular Hyperplasia (FNH) from Hepatocellular Adenoma (HCA)
| Study/Analysis | Sensitivity (for HCA) | Specificity (for HCA) | Accuracy | Additional Notes |
| Systematic Review (2015)[8][9] | High (range: 0.91-1.00) | High (range: 0.87-1.00) | - | Specificity was lowest in studies with molecular subtyping of HCA.[8][9] |
| Systematic Review (2017)[10] | 92% | 95% | - | Based on low signal intensity in the HBP for diagnosing HCA.[10] |
| Dr. Oracle (Compilation)[6] | 92% | 100% | 97% | For adenoma vs. FNH differentiation based on low signal on HBP.[6] |
Table 3: Diagnostic Performance for Liver Metastases
| Study/Analysis | Sensitivity | Additional Notes |
| Motosugi et al.[2] | 85% | Compared to 69% for MDCT in detecting liver metastases from pancreatic carcinoma.[2] |
| General Finding[2] | Increased accuracy for small lesions (<1 cm) | Hepatobiliary phase significantly increases sensitivity.[2] |
Experimental Protocol: this compound-Enhanced Liver MRI
The following is a generalized protocol for this compound-enhanced MRI for the characterization of focal liver lesions. Specific parameters may need to be adjusted based on the MRI system and institutional preferences.
1. Patient Preparation:
-
Fasting for 4-6 hours prior to the examination is recommended to reduce bowel peristalsis and optimize gallbladder filling.
-
Obtain informed consent and screen for contraindications to MRI and gadolinium-based contrast agents.
2. MRI Sequences (Pre-contrast):
-
T1-weighted in-phase and opposed-phase imaging: To detect intracellular fat.
-
T2-weighted imaging with and without fat suppression: To assess lesion cellularity and fluid content.
-
Diffusion-weighted imaging (DWI): To evaluate water motion, which is often restricted in malignant tumors.
3. Contrast Administration:
-
Administer this compound intravenously as a bolus injection.
-
The standard dose is 0.025 mmol/kg of body weight.
-
The injection rate is typically 1-2 mL/s, followed by a saline flush.
4. Dynamic Contrast-Enhanced Imaging (Post-contrast):
-
Late Arterial Phase: Acquired approximately 20-35 seconds after the start of contrast injection to assess arterial hyperenhancement.
-
Portal Venous Phase: Acquired approximately 60-80 seconds post-injection.
-
Transitional Phase: Acquired approximately 3 minutes post-injection, representing the transition from the extracellular to the intracellular phase.
5. Hepatobiliary Phase Imaging:
-
Acquired 20 minutes after contrast injection.
-
This phase is crucial for assessing the uptake of this compound by hepatocytes and is key to differentiating various liver lesions.
Characterization of Common Focal Liver Lesions
The combination of dynamic phase enhancement patterns and hepatobiliary phase characteristics allows for a highly accurate differentiation of FLLs.
-
Hepatocellular Carcinoma (HCC): Typically shows arterial phase hyperenhancement (APHE) and "washout" in the portal venous or transitional phase.[1] In the HBP, most HCCs are hypointense due to a lack of functioning hepatocytes and/or reduced OATP expression.[1][2]
-
Focal Nodular Hyperplasia (FNH): Characteristically demonstrates intense and homogeneous arterial enhancement, often with a central scar. It is typically isointense or hyperintense in the HBP due to the presence of functioning hepatocytes that take up this compound.[2]
-
Hepatocellular Adenoma (HCA): Often shows arterial enhancement but is typically hypointense in the HBP, which is a key feature in differentiating it from FNH.[2][10] However, some subtypes of HCA, particularly inflammatory HCAs, may show variable HBP uptake.[9]
-
Metastases: Usually do not contain hepatocytes and therefore appear hypointense in the HBP.[2] Their enhancement pattern in the dynamic phases depends on the vascularity of the primary tumor.
-
Hemangioma: The most common benign liver tumor, typically shows peripheral nodular enhancement with centripetal fill-in on dynamic phases. It remains hypointense in the HBP.
Conclusion
This compound-enhanced MRI is a powerful tool for the non-invasive characterization of focal liver lesions. Its unique biphasic properties provide both vascular and functional information, leading to high diagnostic accuracy. A thorough understanding of the underlying mechanism of action and the characteristic imaging findings for different lesion types is essential for its effective clinical and research application. The provided protocols and data serve as a guide for standardized implementation and interpretation.
References
- 1. This compound-enhanced magnetic resonance imaging: Hepatocellular carcinoma and mimickers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Focal liver lesions: Practical magnetic resonance imaging approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diagnostic performance of this compound disodium-enhanced magnetic resonance imaging and contrast-enhanced ultrasound in detecting hepatocellular carcinoma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. A New Diagnostic Criterion with this compound-Enhanced MRI May Improve the Diagnostic Performance for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal Nodular Hyperplasia and Hepatocellular Adenoma: Accuracy of this compound-enhanced MR Imaging--A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diagnostic Value of this compound-Enhanced MR Imaging to Distinguish HCA and Its Subtype from FNH: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dynamic Contrast-Enhanced MRI with Gadoxetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of gadoxetic acid (Gd-EOB-DTPA) in dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI). This document is intended to guide researchers, scientists, and drug development professionals in the application of this powerful imaging technique for the assessment of liver function, detection and characterization of liver lesions, and evaluation of drug-induced liver injury.
Introduction to this compound-Enhanced MRI
This compound is a gadolinium-based, liver-specific MRI contrast agent with combined perfusion and hepatocyte-selective properties.[1] Its unique dual-phase action allows for both dynamic vascular assessment and delayed hepatobiliary phase imaging in a single examination.[1][2] After intravenous injection, this compound initially distributes in the extracellular space, enabling dynamic imaging of vascularity during the arterial, portal venous, and transitional phases. Subsequently, it is actively taken up by functional hepatocytes via organic anion transporting polypeptides (OATP1B1 and OATP1B3) and later excreted into the biliary system by the multidrug resistance-associated protein 2 (MRP2).[3][4][5] This hepatocyte-specific uptake and excretion mechanism provides valuable functional information about the liver.[3] Approximately 50% of the injected dose is eliminated via the renal route and the other 50% through the hepatobiliary system.[3][4]
The primary applications of this compound-enhanced MRI include:
-
Detection and characterization of focal liver lesions: Improved conspicuity of lesions like hepatocellular carcinoma (HCC) and metastases, which typically lack functional hepatocytes and thus appear hypointense in the hepatobiliary phase.[1][4][6]
-
Quantitative assessment of liver function: The degree of parenchymal enhancement in the hepatobiliary phase correlates with hepatocyte function.[3][7][8]
-
Evaluation of biliary tract abnormalities: Visualization of the biliary tree following excretion of the contrast agent.[3]
-
Drug development: As a biomarker for assessing drug-induced liver injury (DILI) by monitoring the inhibition of hepatic transporters.[9]
Signaling Pathway and Experimental Workflow
This compound Cellular Transport Pathway
The cellular mechanism of this compound transport in the liver is a key aspect of its utility. The following diagram illustrates the uptake and excretion pathway within a hepatocyte.
Caption: Cellular transport pathway of this compound in hepatocytes.
General Experimental Workflow
The following diagram outlines the typical workflow for a DCE-MRI study using this compound.
Caption: General workflow for a this compound DCE-MRI study.
Experimental Protocols
Clinical Protocol
This protocol is a general guideline and may require optimization based on the specific MRI scanner and clinical question.
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the examination to reduce bowel peristalsis and optimize gallbladder filling.
-
Screening for renal impairment is recommended by obtaining a patient history and/or laboratory tests for estimated glomerular filtration rate (eGFR).[10] this compound should be used with caution in patients with severe renal impairment.[11]
Dosage and Administration:
-
The recommended dose is 0.025 mmol/kg of body weight (0.1 mL/kg).[4]
-
Administer as an intravenous bolus injection at a flow rate of approximately 1-2 mL/second.[12]
-
Flush the intravenous line with physiological saline solution immediately after injection.
MRI Acquisition Protocol:
-
Pre-contrast Imaging:
-
Axial T2-weighted sequence.
-
Axial T1-weighted in- and opposed-phase sequences.
-
Diffusion-weighted imaging (DWI).
-
Baseline T1 mapping (e.g., using a variable flip angle approach) for quantitative analysis.[7]
-
-
Dynamic Contrast-Enhanced Imaging:
-
Hepatobiliary Phase Imaging:
-
Acquire T1-weighted images at 10-20 minutes post-injection.[1] This timing allows for sufficient uptake of this compound by hepatocytes.
-
Preclinical Protocol (Rodent Model)
This protocol is a general guideline for studies in rats and may require adaptation for other species or specific research questions.
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Place a catheter in a suitable blood vessel (e.g., tail vein) for contrast agent administration.
-
Monitor vital signs (respiration, temperature) throughout the procedure.
Dosage and Administration:
-
A commonly used dose in rats is 0.05 mmol/kg body weight.[7]
-
Administer as a bolus injection via the catheter.[7]
MRI Acquisition Protocol:
-
Pre-contrast Imaging:
-
Acquire baseline T1 maps using a suitable sequence (e.g., variable flip angle).[7]
-
-
Dynamic Contrast-Enhanced Imaging:
-
Initiate dynamic scanning.
-
After a few baseline acquisitions, inject the this compound bolus.[7]
-
Continue dynamic scanning to capture the arterial, portal venous, and early parenchymal enhancement phases over several minutes.
-
-
Hepatobiliary Phase Imaging:
-
Acquire T1-weighted images at various time points post-injection (e.g., 15, 30, 60 minutes) to assess hepatocyte uptake and biliary excretion kinetics.
-
Quantitative Data Analysis and Presentation
Quantitative analysis of DCE-MRI data provides objective measures of liver function and perfusion. The following table summarizes key quantitative parameters.
| Parameter | Description | Typical Application | Reference |
| Relative Liver Enhancement (RLE) | The ratio of liver signal intensity at a specific time point in the hepatobiliary phase to the pre-contrast signal intensity. | Assessment of global and regional liver function. | [7][13] |
| Initial Area Under the Curve (iAUC) | The area under the signal intensity-time curve during the early phase of contrast enhancement. iAUC-3 and iAUC-15 represent the area up to 3 and 15 minutes, respectively. | Correlates with the severity of liver fibrosis and liver function.[7] | [7] |
| Hepatic Extraction Fraction (HEF) | The fraction of contrast agent extracted by the hepatocytes from the blood during its first pass. Requires dual-input, single-compartment modeling. | Provides a measure of hepatocyte uptake function. | [3] |
| T1 Relaxation Time Reduction (ΔT1) | The difference in T1 relaxation time of the liver parenchyma before and after contrast administration. | Reflects the concentration of this compound in the liver tissue. | [14] |
| Lesion Retention Index (LRI) | Estimated intralesional this compound retention calculated from pre- and post-contrast T1 maps. | Aids in the differential diagnosis of focal liver lesions.[14] | [14] |
| Uptake Rate (k1) and Efflux Rate (k2) | Pharmacokinetic model parameters representing the rate of contrast agent uptake into hepatocytes and efflux into bile, respectively. | Used in preclinical studies to assess drug-induced inhibition of hepatic transporters.[9] | [9] |
Applications in Drug Development
This compound-enhanced DCE-MRI is a valuable tool in drug development for the non-invasive assessment of DILI. By quantifying changes in hepatic transporter function, it can serve as a translational biomarker.[9][15] For instance, a decrease in the uptake rate constant (k1) can indicate inhibition of OATP transporters by a drug candidate.[9] This allows for the early detection and characterization of potential hepatotoxicity in preclinical and clinical trials.
Safety and Tolerability
This compound is generally well-tolerated.[1] As with all gadolinium-based contrast agents, there is a risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment.[16] Therefore, screening for renal dysfunction is crucial.[10] Most hypersensitivity reactions occur within 30 minutes of administration.[16] It is recommended that patients remain under observation for at least 15-30 minutes post-injection.[11]
Conclusion
DCE-MRI with this compound is a multifaceted imaging technique that provides both morphological and functional information about the liver. The detailed protocols and quantitative analysis methods described in these application notes are intended to facilitate its effective use in research and drug development, ultimately contributing to a better understanding and management of liver diseases.
References
- 1. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. This compound-Enhanced Liver MRI: Everything You Need to Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gadoxetate-enhanced dynamic contrast-enhanced MRI for evaluation of liver function and liver fibrosis in preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Quantitative evaluation of liver function using this compound-enhanced MRI - Karolinska Institutet - Figshare [openarchive.ki.se]
- 9. A multi-center preclinical study of gadoxetate DCE-MRI in rats as a biomarker of drug induced inhibition of liver transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bayer.com [bayer.com]
- 11. rcr.ac.uk [rcr.ac.uk]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. appliedradiology.com [appliedradiology.com]
- 14. Quantitative analysis of this compound-enhanced MRI for the differential diagnosis of focal liver lesions: Comparison between estimated intralesional this compound retention by T1 mapping and conventional processing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gadoxetate-enhanced dynamic contrast-enhanced MRI for evaluation of liver function and liver fibrosis in preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Reducing motion artifacts in Gadoxetic acid arterial phase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts during the arterial phase of gadoxetic acid-enhanced magnetic resonance imaging (MRI).
Frequently Asked Questions (FAQs)
Q1: What is Transient Severe Motion (TSM) and why is it more common with this compound?
A1: Transient Severe Motion (TSM) is a phenomenon characterized by involuntary, temporary, and often severe patient movement during the arterial phase of dynamic contrast-enhanced MRI.[1][2] While the exact cause is not fully understood, studies have reported a higher incidence of TSM with the administration of this compound compared to other gadolinium-based contrast agents.[2][3][4] Patients may describe this as a temporary, self-limiting sensation lasting about 10-20 seconds.[1] Factors such as older age and lower serum albumin have been identified as independent predictors of TSM.[2][5]
Q2: What are the primary strategies to reduce motion artifacts during the this compound arterial phase?
A2: Strategies to mitigate motion artifacts can be broadly categorized into three areas:
-
Patient-Centered Approaches: Optimizing patient comfort and providing clear, modified breathing instructions.[6][7]
-
Acquisition-Based Techniques: Employing faster and motion-resistant imaging sequences.
-
Injection Protocol Modifications: Adjusting the rate and dilution of the contrast agent injection.[8][9]
-
Post-Processing Techniques: Utilizing advanced algorithms to correct for motion artifacts after image acquisition.[10][11][12][13]
Q3: How can the injection protocol be modified to minimize motion artifacts?
A3: Modifying the injection protocol can significantly reduce the likelihood of TSM. A slower injection rate of the contrast agent has been shown to be effective.[9] Additionally, a diluted, power-injected protocol may provide good timing and minimize artifacts.[8] While diluting this compound with saline has been proposed to extend the contrast bolus, its benefits have shown limited evidence in some studies.[14]
Q4: What are the most effective MRI sequences for reducing motion artifacts?
A4: Several advanced MRI sequences can help reduce motion artifacts:
-
Parallel Imaging Techniques: Methods like CAIPIRINHA (Controlled Aliasing in Parallel Imaging Results in Higher Acceleration) can significantly shorten the breath-hold time required for image acquisition.[3]
-
Radial k-space Sampling: Unlike standard Cartesian sampling, radial acquisition is inherently less sensitive to motion, as motion artifacts are spread out as streaks rather than distinct ghosts.[3][15] The 3D radial GRE sequence is a notable motion-robust technique.[3]
-
Golden-Angle Radial Sparse Parallel (GRASP) Imaging: This is a free-breathing technique that can consistently provide acceptable arterial phase images, even in patients who experience transient motion.[16][17]
-
Multi-Arterial Phase Acquisition: Acquiring multiple, rapid arterial sub-phases increases the probability of capturing at least one diagnostically adequate image free of motion artifacts.[1][12]
Q5: Can motion artifacts be corrected after the scan is completed?
A5: Yes, post-processing techniques using deep learning and convolutional neural networks (CNNs) have been developed to retrospectively correct for motion artifacts.[11][12] Algorithms like Motion Artifact Reduction using a Convolutional network (MARC) and DR-CycleGAN have demonstrated the ability to significantly improve the quality of arterial phase images affected by motion.[10][11][12][13][18]
Troubleshooting Guides
Issue: Persistent Motion Artifacts Despite Standard Breath-Hold Commands
Cause:
-
Patient anxiety or discomfort leading to an inability to hold their breath effectively.[6]
-
The occurrence of Transient Severe Motion (TSM) specific to this compound.[1]
-
Suboptimal timing of the arterial phase acquisition.[14]
Solutions:
-
Patient Comfort and Communication:
-
Advanced Acquisition Techniques:
-
Injection Protocol Adjustment:
Issue: Poor Image Quality in Uncooperative Patients
Cause:
-
Inability of the patient to follow breath-hold instructions due to their clinical condition, age, or cognitive state.
Solutions:
-
Motion-Resistant Sequences:
-
These are the primary solution for uncooperative patients. Techniques that do not rely on breath-holding are ideal.
-
3D Radial GRE: This sequence is less sensitive to motion artifacts due to its k-space sampling pattern.[3]
-
GRASP: This free-breathing technique has been shown to provide high-quality images in patients with transient motion.[16]
-
-
Faster Imaging Protocols:
-
Techniques like CAIPIRINHA can reduce the acquisition time to as little as 10 seconds, making it more tolerable for patients who have difficulty with longer breath-holds.[3]
-
Data Summary
Table 1: Comparison of Motion Artifact Scores with Different Injection Techniques
| Injection Method | Mean Motion Artifact Score (± SD) | p-value (vs. M1) |
| M1: Undiluted, Power-Injected | 2.1 ± 1.1 | - |
| M2: Diluted, Power-Injected | 2.50 ± 0.89 | 0.012 |
| M3: Undiluted, Manual-Injected | 2.7 ± 0.7 | 0.0001 |
| Data from a study comparing three this compound injection techniques. Higher scores indicate fewer artifacts.[8] |
Table 2: Impact of a Deep Learning-Based Filter (MARC) on Motion Artifact Scores
| Image Set | Mean Motion Artifact Score (± SD) | p-value |
| Original MR Images | 2.53 ± 0.71 | < 0.001 |
| After MARC Filter | 1.97 ± 0.72 | < 0.001 |
| Lower scores indicate fewer artifacts.[12] |
Experimental Protocols
Protocol 1: Multi-Arterial Phase Acquisition (5-CDT-VIBE Technique)
This protocol is designed to mitigate the effects of TSM by acquiring multiple arterial sub-phases.
-
Patient Population: Patients referred for liver evaluation with this compound-enhanced MRI.
-
Exclusion Criteria: Known pulmonary disease, contraindications to MRI or gadolinium-based contrast agents, and inability to hold breath for at least 20 seconds.[1]
-
MRI System: 3.0T MRI scanner.
-
Contrast Administration: A standard dose of 0.025 mmol/kg body weight of this compound is administered.
-
Imaging Sequence: A 3D T1-weighted spoiled gradient-echo sequence (e.g., VIBE) is used.
-
Dynamic Phases:
-
Unenhanced phase
-
Arterial Phase: Five consecutive dynamic T1-weighted volumetric acquisitions are performed during a single breath-hold.
-
Portovenous phase (90 seconds)
-
Delayed phase (180 seconds)
-
Hepatobiliary phase (20 minutes)
-
-
Rationale: This technique increases the likelihood of capturing at least one arterial sub-phase with minimal motion artifact, even if TSM occurs during one or more of the other sub-phases.[1]
Protocol 2: Free-Breathing Golden-Angle Radial Sparse Parallel (GRASP) Imaging
This protocol is suitable for patients who have difficulty with breath-holding.
-
Patient Population: Patients undergoing this compound-enhanced liver MRI.
-
MRI System: 3T MRI scanner.
-
Contrast Administration: A standard dose of 0.025 mmol/kg of this compound is administered at a rate of 1.0 mL/s, followed by a 20-mL saline chaser.
-
Imaging Sequence: A free-breathing dynamic T1-weighted sequence using the GRASP technique is performed continuously for 3 minutes and 30 seconds.
-
Image Reconstruction: The acquired data can be retrospectively reconstructed into different phases (early arterial, late arterial, portal venous) with and without respiratory gating and at various temporal resolutions.
-
Rationale: The continuous radial data acquisition allows for respiratory motion to be monitored and corrected for during image reconstruction, significantly reducing motion artifacts without the need for breath-holding.[16]
Visualizations
Caption: Workflow for this compound-Enhanced Liver MRI.
References
- 1. Transient severe motion during arterial phase in patients with this compound administration: Can a five hepatic arterial subphases technique mitigate the artifact? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of transient severe motion artifacts on this compound–enhanced MRI: frequency and risk factors | springermedizin.de [springermedizin.de]
- 3. New Imaging Strategies Using a Motion-Resistant Liver Sequence in Uncooperative Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of transient severe motion artifacts on this compound–enhanced MRI: frequency and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of transient severe motion artifacts on this compound–enhanced MRI: frequency and risk factors | Semantic Scholar [semanticscholar.org]
- 6. Magnetic Resonance Imaging of the Liver: Sequence Optimization and Artifacts | Radiology Key [radiologykey.com]
- 7. Reduction in respiratory motion artefacts on gadoxetate-enhanced MRI after training technicians to apply a simple and more patient-adapted breathing command - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Respiratory motion artifacts during arterial phase imaging with this compound: Can the injection protocol minimize this drawback? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correction of Arterial-Phase Motion Artifacts in this compound-Enhanced Liver MRI Using an Innovative Unsupervised Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (ISMRM 2020) Erasing artifacts from arterial phase MRI: Motion Artifact Reduction using a Convolutional network (MARC) [archive.ismrm.org]
- 12. Reduction of respiratory motion artifacts in gadoxetate-enhanced MR with a deep learning–based filter using convolutional neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arxiv.org [arxiv.org]
- 16. Evaluation of Transient Motion During this compound–Enhanced Multiphasic Liver Magnetic Resonance Imaging Using Free-Breathing Golden-Angle Radial Sparse Parallel Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Transient Dyspnea After Gadoxetic Acid Injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter transient dyspnea during or after the administration of Gadoxetic acid in experimental settings.
Troubleshooting Guides
Issue: Subject (Human or Animal) Exhibits Sudden Onset of Dyspnea or Irregular Breathing Post-Injection
Immediate Steps:
-
Ensure Subject Safety:
-
For human studies, immediately cease the injection and have qualified medical personnel assess the subject's airway, breathing, and circulation (ABCs).[1] Monitor vital signs, including oxygen saturation (SpO2) and heart rate.[2][3][4]
-
For animal studies, closely monitor the animal's respiratory rate and effort. Be prepared to provide respiratory support if necessary.
-
-
Document the Event:
-
Record the exact time of onset of dyspnea relative to the start of the injection.
-
Note the duration and severity of the respiratory changes.
-
Document any concurrent physiological changes (e.g., changes in heart rate, blood pressure).
-
If imaging is being performed, save all acquired data, as it may be useful for retrospective analysis of motion artifacts.
-
Post-Event Analysis and Mitigation for Future Experiments:
-
Review Injection Protocol:
-
Injection Rate: A slower injection rate of 1 mL/sec has been proposed to reduce the incidence of transient dyspnea and associated motion artifacts.[5]
-
Dilution: Consider diluting the this compound with saline. A 50% dilution with saline, power-injected, has been shown to minimize artifacts.[6][7]
-
Dose: While the standard dose is 0.025 mmol/kg, some studies have used a fixed dose.[8] Evaluate if the administered dose can be optimized for the specific research question while potentially reducing the risk of adverse events.
-
-
Refine Imaging Protocol (for MRI studies):
-
Multiple Arterial Phase Acquisitions: This technique can help ensure that at least one arterial phase is captured without significant motion artifacts.[5]
-
Motion-Insensitive Sequences: Employing motion-insensitive MRI sequences like CAIPIRINHA VIBE and radial-VIBE can be beneficial.[5]
-
Subtraction Imaging: This can enhance the visualization of arterial enhancement, which may be weaker with this compound.[5]
-
-
Subject Monitoring and Preparation:
-
For human studies, provide clear instructions and consider breath-hold training before the experiment.
-
For animal studies, ensure the animal is properly anesthetized and physiologically stable before injection.
-
Issue: Significant Motion Artifacts in Arterial Phase Imaging Compromising Data Quality
Immediate Steps During Imaging:
-
Acquire Additional Sequences: If motion is detected during the arterial phase, and the protocol allows, acquire additional late arterial phase images. The incidence of motion artifacts has been observed to increase in later arterial phases, so having multiple acquisitions increases the chance of obtaining a usable dataset.[2][3][4]
Troubleshooting and Prevention for Future Experiments:
-
Implement Protocol Modifications:
-
Refer to the injection protocol modifications outlined in the previous troubleshooting guide (slower injection rate, dilution).
-
Utilize multiple arterial phase acquisition protocols.
-
-
Consider Alternative Contrast Agents:
-
Data Analysis Strategies:
-
For compromised datasets, explore the use of image registration and motion correction algorithms during post-processing.
-
Subtraction techniques can help to better delineate areas of contrast enhancement despite some motion.[5]
-
Frequently Asked Questions (FAQs)
1. What is transient dyspnea in the context of this compound injection?
Transient dyspnea is a temporary, self-limiting episode of breathing discomfort or difficulty that can occur shortly after the intravenous administration of this compound.[10] In many cases, subjects may not self-report dyspnea, but objective measurements show irregular breathing patterns and motion artifacts during imaging.[10]
2. How common is transient dyspnea with this compound?
The reported incidence varies across studies, but it is a recognized adverse event. Some studies report that a significant percentage of subjects experience some form of respiratory irregularity. For instance, one study observed respiratory issues in approximately three-quarters of patients receiving this compound.[9] Another study noted that while only a small percentage of patients self-reported dyspnea (0.8%), a larger proportion showed altered breath-holding capabilities (6.4%).[2][3][4]
3. What is the typical onset and duration of transient dyspnea?
Transient motion related to dyspnea often develops within the first 30 seconds after injection, with a majority of events occurring within 15 seconds.[11] The duration is typically short, lasting on average around 20-30 seconds.[8][11]
4. Is transient dyspnea a serious adverse event?
In the vast majority of reported cases, transient dyspnea is self-limiting and does not require medical intervention.[8] However, it is crucial to monitor the subject to ensure their respiratory status returns to baseline. For human studies, standard emergency resuscitation equipment and trained personnel should always be available.
5. What are the known risk factors for developing transient dyspnea?
Several factors have been associated with an increased risk of transient severe motion artifacts, which are a manifestation of dyspnea. These include older age and lower serum albumin levels.[12][13] Other studies have suggested associations with higher body mass index (BMI) and a prior history of motion artifacts with this compound.[6][7]
6. What is the underlying mechanism of this compound-induced transient dyspnea?
The exact pathophysiological mechanism is not yet fully understood.[6][7] It is hypothesized to be an idiosyncratic reaction.[14] General mechanisms of dyspnea involve the stimulation of chemoreceptors and sensory nerves in the pulmonary system, which transmit signals to the brainstem and cerebral cortex, resulting in the sensation of breathing discomfort.[15][16][17][18] However, a direct link between this compound and these pathways has not been definitively established.
Quantitative Data Summary
Table 1: Incidence of Transient Dyspnea and Related Events with this compound
| Parameter | Reported Incidence/Finding | Citation(s) |
| Self-Reported Dyspnea | 0.8% - 17% | [2][3][4] |
| Altered Breath-Hold | 6.4% | [2][3][4] |
| Transient Severe Motion (TSM) Artifacts | 5.14% - 48.6% | [7][12][13] |
| Respiratory Irregularities (Objective) | ~71% | [9] |
Table 2: Comparison of Respiratory Adverse Events: this compound vs. Other GBCAs
| Feature | This compound | Gadobenate Dimeglumine | Gadoterate Meglumine | Citation(s) |
| Subjective Dyspnea | Higher Incidence | Lower Incidence | Not directly compared in these studies | [8] |
| Respiratory Motion | More Frequent and Longer Duration | Less Frequent | Less Frequent | [9] |
| Arterial Phase Motion Artifacts | Higher Incidence | Lower Incidence | Not directly compared in these studies | [8] |
Experimental Protocols
Protocol 1: Prospective Evaluation of Transient Dyspnea in a Clinical Research Setting
This protocol is adapted from methodologies described in prospective observational studies.[2][3][4]
-
Subject Recruitment: Recruit subjects scheduled to undergo this compound-enhanced MRI. Obtain informed consent.
-
Baseline Monitoring: Before contrast injection, record baseline heart rate (HR) and oxygen saturation (SpO2) using a pulse oximeter.
-
Respiratory Monitoring: Use respiratory bellows or a prospective acquisition correction technique (PACE) to monitor the subject's breathing pattern continuously throughout the imaging session.
-
Contrast Administration: Inject this compound at a standardized dose and rate. Record the exact start time of the injection.
-
Data Acquisition:
-
Continuously record HR, SpO2, and the respiratory waveform.
-
Acquire multi-arterial phase MR images.
-
-
Subjective Reporting: Immediately after the dynamic scan, ask the subject if they experienced any symptoms, including difficulty breathing, using a standardized questionnaire.
-
Data Analysis:
-
Analyze the respiratory waveform data for any irregularities, such as changes in frequency or amplitude, that occur post-injection.
-
Correlate the timing of any respiratory changes with the injection time.
-
Have at least two independent reviewers assess the MR images for the presence and severity of motion artifacts in each arterial phase.
-
Statistically analyze the incidence of self-reported dyspnea, objective respiratory changes, and motion artifacts.
-
Protocol 2: Preclinical Assessment of Respiratory Effects of this compound in an Animal Model (e.g., Mouse)
This protocol is a proposed methodology based on adapting clinical research techniques to a preclinical setting.
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the MRI scanner. Ensure the animal's core body temperature is maintained.
-
Physiological Monitoring:
-
Use a small animal physiological monitoring system to continuously record ECG, respiratory rate, and SpO2.
-
Place a respiratory sensor (e.g., pneumatic pillow or bellows) on the animal's thorax to obtain a detailed respiratory waveform.
-
-
Catheterization: Place a catheter in the tail vein for contrast agent administration.
-
Baseline Data Collection: Record at least 5 minutes of stable baseline physiological data before any injection.
-
Contrast Injection:
-
Inject a saline bolus as a control and monitor for any changes in respiratory parameters.
-
After a stabilization period, inject this compound at a dose scaled to the animal's body weight.
-
-
Data Recording and Analysis:
-
Continuously record all physiological parameters throughout the baseline, injection, and post-injection periods.
-
Analyze the respiratory waveform for changes in rate, depth, and regularity following the this compound injection compared to the saline control and baseline.
-
If imaging is performed concurrently, correlate any physiological changes with the presence of motion artifacts in the images.
-
Visualizations
Caption: Troubleshooting workflow for managing transient dyspnea.
Caption: Hypothesized pathway for this compound-induced dyspnea.
References
- 1. Gadoxetate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of incidence of acute transient dyspnea and related artifacts after administration of gadoxetate disodium: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. youtube.com [youtube.com]
- 9. auntminnie.com [auntminnie.com]
- 10. An Investigation of Transient Severe Motion Related to this compound–enhanced MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Transient Motion During this compound–Enhanced Multiphasic Liver Magnetic Resonance Imaging Using Free-Breathing Golden-Angle Radial Sparse Parallel Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnetic Resonance Imaging | Investigation of transient severe motion artifacts on this compound–enhanced MRI: frequency and risk factors | springermedicine.com [springermedicine.com]
- 13. Investigation of transient severe motion artifacts on this compound-enhanced MRI: frequency and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UpToDate 2018 [doctorabad.com]
- 16. Dyspnea: physiological and pathophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dyspnoea: Pathophysiology and a clinical approach [scielo.org.za]
- 18. Mechanisms of Dyspnea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gadoxetic Acid Dose for Cirrhotic Patients
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing gadoxetic acid-enhanced magnetic resonance imaging (MRI) in cirrhotic patients.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the this compound dose crucial for cirrhotic patients?
A1: In cirrhotic patients, liver function is compromised, affecting the uptake and excretion of this compound. Standard doses and imaging protocols may result in suboptimal liver enhancement, making it difficult to detect and characterize liver lesions accurately.[1][2] Optimization is necessary to ensure adequate contrast enhancement for a reliable diagnosis.
Q2: How does cirrhosis affect the pharmacokinetics of this compound?
A2: Cirrhosis leads to a reduction in the number and function of hepatocytes, which are responsible for taking up this compound from the blood.[1][3] This impaired uptake results in a slower and lower overall enhancement of the liver parenchyma during the hepatobiliary phase (HBP).[1][2] Consequently, the contrast agent's plasma half-life is prolonged, and a larger proportion is excreted renally as a compensatory mechanism.[1]
Q3: What is the standard dose of this compound, and should it be adjusted for cirrhotic patients?
A3: The standard recommended dose of this compound is 0.025 mmol/kg of body weight.[4][5] While this is the standard, some studies have explored the use of half-dose or double-dose in specific clinical scenarios. For instance, a half-dose might be considered in patients with severe renal impairment to minimize risks, though this may compromise image quality. Conversely, a double dose has been investigated to improve lesion-to-liver contrast in patients with moderate cirrhosis (Child-Pugh class B).[5] However, dose adjustments should be made cautiously and based on a careful risk-benefit assessment for each patient.
Q4: What are the key imaging phases in a this compound-enhanced liver MRI for a cirrhotic patient?
A4: The essential phases include the late hepatic arterial phase, portal venous phase, transitional phase, and the hepatobiliary phase (HBP).[1] The arterial phase is crucial for detecting hypervascular lesions like hepatocellular carcinoma (HCC). The portal venous and transitional phases provide information about lesion washout. The HBP, typically acquired 20 minutes post-injection, is critical for differentiating lesions based on the presence or absence of functioning hepatocytes.[1][2]
Troubleshooting Guides
Issue 1: Suboptimal or Inadequate Hepatobiliary Phase (HBP) Enhancement
-
Problem: The liver parenchyma does not show sufficient enhancement in the 20-minute HBP images, leading to poor lesion-to-liver contrast.
-
Possible Causes:
-
Severe Liver Dysfunction: In patients with advanced cirrhosis (e.g., high Child-Pugh or MELD score), hepatocyte function is severely impaired, leading to reduced uptake of this compound.[1][6]
-
Incorrect Timing of HBP Acquisition: A standard 20-minute delay may be too short for patients with severe cirrhosis, as contrast uptake is slower.[2]
-
Presence of Shunts: Arterial-portal or portal-systemic shunts can decrease the amount of contrast agent delivered to the liver parenchyma.[1]
-
-
Solutions:
-
Adjust HBP Acquisition Time: For patients with moderate to severe cirrhosis, consider extending the delay time for HBP imaging to 30 minutes or even longer.[2] Monitoring the enhancement of the portal vein relative to the liver can help determine the optimal timing; an adequate HBP is often achieved when the liver parenchyma is significantly brighter than the portal vein.[1]
-
Assess Liver Function Prior to Imaging: Utilize liver function scores like Child-Pugh and MELD to anticipate the likelihood of suboptimal enhancement and plan the imaging protocol accordingly.[6]
-
Consider Alternative Contrast Agents: In cases of very severe liver dysfunction, a conventional extracellular gadolinium-based contrast agent might provide better diagnostic information during the dynamic phases, although the specific benefits of the HBP will be lost.
-
Issue 2: Arterial Phase Ringing Artifacts
-
Problem: Motion-like artifacts appear during the arterial phase, obscuring the fine details of small hypervascular lesions.
-
Possible Causes:
-
Transient Dyspnea: Some patients experience a temporary shortness of breath immediately after this compound injection, leading to motion artifacts.
-
High Injection Rate: A rapid injection can lead to a very concentrated bolus of contrast, which can cause artifacts.
-
-
Solutions:
-
Patient Communication: Inform the patient about the possibility of transient dyspnea and instruct them on breath-holding techniques.
-
Optimize Injection Rate: Reducing the injection rate from 2 mL/s to 1 mL/s can sometimes mitigate these artifacts without significantly compromising arterial phase enhancement.[7]
-
Issue 3: Difficulty in Differentiating HCC from other Nodules
-
Problem: Distinguishing between small hepatocellular carcinomas (HCCs) and benign regenerative or dysplastic nodules is challenging.
-
Possible Causes:
-
Variable Enhancement Patterns: Early HCCs may not show the classic "wash-in, wash-out" pattern, and some benign nodules can have atypical enhancement features.
-
Suboptimal HBP Contrast: Insufficient contrast between the lesion and the surrounding liver in the HBP can make interpretation difficult.
-
-
Solutions:
-
Utilize Ancillary Features: Look for ancillary imaging features that favor malignancy, such as mild-moderate T2 hyperintensity, restricted diffusion, and the absence of this compound uptake in the HBP. Most HCCs will appear hypointense in the HBP due to a lack of functioning hepatocytes.[1][8]
-
Optimize HBP Imaging: As described in Issue 1, ensure the HBP is adequately timed to maximize the lesion-to-liver contrast. Increasing the flip angle during HBP acquisition can also improve the conspicuity of hypointense lesions.
-
Data Presentation
Table 1: this compound Dose and Injection Rate Comparison in Cirrhotic Patients
| Parameter | Standard Protocol | Modified Protocol 1 | Modified Protocol 2 |
| This compound Dose | 0.025 mmol/kg | 0.025 mmol/kg | 0.05 mmol/kg (Double Dose) |
| Injection Rate | 2 mL/s | 1 mL/s | 1-2 mL/s |
| Target Patient Group | Child-Pugh A | Patients with susceptibility to artifacts | Child-Pugh B |
| Observed Outcome | Standard enhancement | Reduced arterial phase artifacts, comparable image quality | Improved lesion-liver contrast in HBP |
| Reference | [4][5] | [7] | [5] |
Table 2: Recommended Hepatobiliary Phase (HBP) Delay Time Based on Liver Function
| Liver Function Status | Child-Pugh Class | MELD Score | Recommended HBP Delay Time | Reference |
| Normal to Mildly Impaired | A (5-6 points) | < 10 | 10-20 minutes | [2] |
| Moderately Impaired | B (7-9 points) | 10-15 | 20-30 minutes | [2][6] |
| Severely Impaired | C (10-15 points) | > 15 | > 30 minutes (consider viability) | [6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Liver Function using this compound-Enhanced MRI
-
Patient Preparation: Patients should fast for at least 4 hours prior to the MRI examination to minimize gallbladder contraction and optimize visualization of the biliary system.
-
Baseline Imaging: Acquire pre-contrast T1-weighted (in- and opposed-phase), T2-weighted, and diffusion-weighted imaging (DWI) sequences.
-
Contrast Administration:
-
Administer a standard dose of 0.025 mmol/kg of this compound.
-
Use a power injector at a rate of 1-2 mL/s, followed by a 20 mL saline flush.
-
-
Dynamic Phase Imaging: Perform multiphasic T1-weighted gradient-echo imaging with fat suppression during the late hepatic arterial (approximately 20-35 seconds post-injection), portal venous (60-70 seconds), and transitional (3-5 minutes) phases.
-
Hepatobiliary Phase Imaging: Acquire T1-weighted images with fat suppression at 20 minutes post-injection. For patients with known or suspected severe cirrhosis, consider additional delayed imaging at 30 or 40 minutes.
-
Data Analysis:
-
Draw regions of interest (ROIs) on the liver parenchyma and spleen on pre-contrast and HBP images.
-
Calculate the relative liver enhancement (RLE) using the formula: RLE = (SI_liver_post / SI_liver_pre) - 1, where SI is the signal intensity.
-
Calculate the liver-to-spleen contrast ratio: Contrast Ratio = (SI_liver_post / SI_spleen_post).
-
Correlate these quantitative imaging biomarkers with clinical liver function scores (Child-Pugh, MELD).
-
Mandatory Visualization
Caption: Cellular uptake and excretion pathway of this compound in a hepatocyte.
References
- 1. Magnetic resonance imaging of the cirrhotic liver in the era of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 3. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ajronline.org [ajronline.org]
- 6. Hepatobiliary phase in cirrhotic patients with different Model for End-stage Liver Disease score: comparison of the performance of this compound to gadobenate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of two different injection rates of this compound for arterial phase MRI of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatocellular carcinoma 20 mm or smaller in cirrhosis patients: early magnetic resonance enhancement by this compound compared with gadopentetate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
Image quality degradation in Gadoxetic acid-enhanced MRI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to image quality degradation in Gadoxetic acid-enhanced MRI experiments.
Troubleshooting Guides
Issue 1: Severe Motion Artifacts in the Arterial Phase (Transient Severe Motion - TSM)
Q1: We are observing significant motion artifacts, particularly in the arterial phase of our this compound-enhanced liver MRI scans. What could be the cause, and how can we mitigate this?
A1: The phenomenon you are describing is likely Transient Severe Motion (TSM), a known side effect of this compound administration that can lead to significant degradation of image quality, especially during the arterial phase.[1][2] TSM is often caused by involuntary patient movement or difficulty with breath-holding following the contrast injection.[2] The incidence of TSM is reported to be between 5% and 18% in some studies.[1][2]
Several risk factors have been associated with an increased incidence of TSM:
Troubleshooting Workflow:
Caption: Workflow for troubleshooting transient severe motion artifacts.
Mitigation Strategies:
-
Modify the Injection Protocol:
-
Dilution: Diluting the this compound with an equal volume of saline (1:1) and injecting at a slower rate (e.g., 1 ml/s) has been shown to significantly reduce arterial phase artifacts.[5][6][7]
-
Slower Injection Rate: Reducing the injection rate of undiluted this compound (e.g., to 1.0 mL/sec) can also help decrease artifacts compared to faster injections.[6][7]
-
Warming the Contrast Agent: Warming the this compound to body temperature (37°C) before injection has been demonstrated to reduce the severity of arterial phase artifacts.[8]
-
-
Optimize the Imaging Protocol:
-
Multiple Arterial Phases: Acquiring multiple arterial phase images can increase the likelihood of obtaining at least one diagnostic quality image, which can be particularly useful when TSM occurs.[9][10] The use of view-sharing techniques can facilitate this.[10]
-
Motion-Insensitive Sequences: Employing motion-insensitive or motion-corrected MRI sequences, such as radial k-space acquisition (e.g., radial VIBE), can help reduce the impact of patient movement.[11]
-
Navigator-Gated Sequences: For the hepatobiliary phase, navigator-gated 3D T1-weighted sequences can improve image quality compared to standard breath-hold techniques.[12][13]
-
-
Improve Patient Preparation and Communication:
-
Breathing Commands: Training MRI technicians to use modified, patient-adapted breathing commands can significantly reduce respiratory motion artifacts.[14][15]
-
Breath-hold Training: Practicing the breath-hold maneuver with the patient before the contrast injection can improve compliance and reduce the likelihood of motion.[6]
-
-
Post-Processing:
-
Deep Learning-Based Correction: Unsupervised deep learning networks, such as DR-CycleGAN, have shown promise in correcting motion artifacts in arterial phase images.[1]
-
Issue 2: Suboptimal Image Contrast in the Hepatobiliary Phase (HBP)
Q2: The contrast between the liver parenchyma and lesions in our hepatobiliary phase images is poor. How can we optimize this?
A2: Suboptimal contrast in the hepatobiliary phase (HBP) can be due to several factors, including incorrect timing of the acquisition and patient-specific factors like impaired liver function.
Optimization Strategies:
-
Adjusting the Delay Time:
-
The typical delay for HBP imaging is 20 minutes post-injection.[16][17] However, this may not be optimal for all patients.
-
For patients with normal liver function, a 10-minute delay may be sufficient.[16]
-
In patients with cirrhosis or impaired liver function, a longer delay (e.g., super delayed phase imaging at 60-120 minutes) may be necessary to achieve adequate liver enhancement and improve lesion conspicuity.[18][19]
-
-
Optimizing Flip Angle:
-
Consider Liver Function:
Logical Diagram for HBP Optimization:
Caption: Decision logic for optimizing hepatobiliary phase image contrast.
Frequently Asked Questions (FAQs)
Q: What is the recommended dose for this compound? A: The standard recommended dose is 0.025 mmol/kg of body weight.[8][20]
Q: Does the injection rate of this compound affect tumor enhancement? A: Studies in animal models suggest that while a slower injection rate may improve vascular enhancement, it does not significantly affect arterial tumor enhancement.[21]
Q: Are there alternatives to this compound if TSM is a recurrent problem for a patient? A: The Liver Imaging Reporting and Data System (LI-RADS) suggests that extracellular contrast agents may be preferable in certain situations, especially for assessing treatment response, if TSM with this compound is a significant issue.[2]
Q: Can deep learning be used to improve image quality? A: Yes, deep learning models, specifically unsupervised networks, are being developed to correct for motion artifacts in this compound-enhanced MRI and have shown promising results in improving image quality.[1]
Quantitative Data Summary
Table 1: Impact of Mitigation Strategies on Arterial Phase Artifacts
| Strategy | Study Finding | Artifact Score/Incidence (Control) | Artifact Score/Incidence (Intervention) | p-value | Reference |
| Dilution (1:1 with saline) at 1 ml/s | Significantly reduced AP artifacts. | 31% (AP artifacts) | 9% (AP artifacts) | <0.05 | [5] |
| Warming (37°C vs. 24°C) | Significantly lower mean artifact score. | 1.6 ± 0.9 | 1.4 ± 0.8 | 0.017 | [8] |
| Warming (37°C vs. 24°C) | Significantly lower rate of substantial artifacts. | 21.1% | 11.2% | 0.031 | [8] |
| Modified Breathing Command | Significant improvement in image quality scores. | N/A (Traditional command) | N/A (Modified command) | <0.001 | [14] |
| Modified Breathing Command | Decrease in severe/extensive artifacts. | 33.3% | 6.7% | 0.021 | [14] |
| Dilution (2.0 mL/sec) vs. Slow Injection (1.0 mL/sec) | Lower mean artifact score with dilution. | 1.95 (Slow Injection) | 1.46 (Dilution) | ≤.001 | [6][7] |
| Dilution (2.0 mL/sec) vs. Slow Injection (1.0 mL/sec) | Lower frequency of severe artifact with dilution. | 15.1% (Slow Injection) | 3.8% (Dilution) | <.001 | [6][7] |
Experimental Protocols
Protocol 1: this compound Injection with Dilution for Artifact Reduction
This protocol is adapted from studies demonstrating a reduction in arterial phase artifacts.[5][22]
-
Patient Preparation:
-
Patients should fast for at least four hours prior to the MRI scan.[13]
-
Explain the breath-hold procedure to the patient and perform practice runs.
-
-
Contrast Agent Preparation:
-
Prepare a 1:1 dilution of this compound with sterile saline.
-
The final volume will be double the standard this compound volume.
-
-
Injection:
-
MRI Acquisition:
-
Scanner: 1.5T or 3.0T MRI system with a phased-array torso coil.[2]
-
Sequence: Use a 3D T1-weighted spoiled gradient-echo sequence (e.g., 3D-SPGR) for dynamic contrast-enhanced imaging.[2]
-
Dynamic Phases:
-
Breath-hold: All dynamic phases should be acquired during a single breath-hold of approximately 12-20 seconds.[2][8]
-
Protocol 2: Optimized Hepatobiliary Phase Imaging
This protocol is designed to enhance liver-to-lesion contrast in the hepatobiliary phase.[12][13][16]
-
Patient and Contrast Preparation: Follow the same steps as in Protocol 1 for patient preparation and standard (undiluted) this compound administration.
-
MRI Acquisition (Hepatobiliary Phase):
-
Timing:
-
Sequence Options:
-
High Flip Angle Breath-Hold: Use a 3D T1-weighted gradient-echo sequence with an increased flip angle (e.g., 30° or 40°) to improve contrast-to-noise ratio.[13][16]
-
Navigator-Gated Sequence: For patients who have difficulty with breath-holding, a navigator-gated 3D T1-weighted sequence can be used to reduce respiratory motion artifacts and may provide superior image quality.[12][13]
-
-
Image Analysis:
-
References
- 1. Correction of Arterial-Phase Motion Artifacts in this compound-Enhanced Liver MRI Using an Innovative Unsupervised Network [mdpi.com]
- 2. Investigation of transient severe motion artifacts on this compound–enhanced MRI: frequency and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of transient severe motion artifacts on this compound-enhanced MRI: frequency and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient severe motion artifacts on this compound-enhanced MRI: risk factor analysis in 2230 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of dilution on arterial-phase artifacts and signal intensity on this compound-enhanced liver MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reducing Artifacts during Arterial Phase of Gadoxetate Disodium-enhanced MR Imaging: Dilution Method versus Reduced Injection Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of warming this compound on arterial-phase artifacts in dynamic liver MRI: A prospective single-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient Severe Motion Artifact on Arterial Phase in this compound-Enhanced Liver Magnetic Resonance Imaging: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artifacts during the arterial phase of gadoxetate disodium-enhanced MRI: Multiple arterial phases using view-sharing from two different vendors versus single arterial phase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gadoxetate-Enhanced MRI as a Diagnostic Tool in the Management of Hepatocellular Carcinoma: Report from a 2020 Asia-Pacific Multidisciplinary Expert Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. preprints.org [preprints.org]
- 14. Reduction in respiratory motion artefacts on gadoxetate-enhanced MRI after training technicians to apply a simple and more patient-adapted breathing command - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MR imaging diagnosis of liver diseases using this compound: Emphasis on hepatobiliary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Super delayed phase imaging in this compound-enhanced MRI: investigating factors contributing to improved liver contrast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental studies on artifacts and tumor enhancement on this compound-enhanced arterial phase liver MRI in a rabbit VX2 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Respiratory motion artifacts during arterial phase imaging with this compound: Can the injection protocol minimize this drawback? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gadoxetic Acid Enhancement in the Presence of Hyperbilirubinemia
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving gadoxetic acid-enhanced MRI in the context of hyperbilirubinemia. It includes frequently asked questions, troubleshooting advice, and standardized protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound enhancement in the liver?
This compound (Gd-EOB-DTPA) is a liver-specific MRI contrast agent with a dual mechanism of action.[1] Initially, it behaves like a conventional extracellular agent, allowing for dynamic phase imaging (arterial, portal venous, and transitional phases). Subsequently, it is actively transported into functional hepatocytes via organic anion-transporting polypeptides (OATP1B1 and OATP1B3) located on the sinusoidal membrane.[2][3] It is then excreted into the biliary system by the multidrug resistance-associated protein 2 (MRP2) on the canalicular membrane.[2][4] This uptake and retention by hepatocytes lead to a distinct hepatobiliary phase (HBP), typically imaged 20 minutes post-injection, where healthy liver parenchyma appears bright.[1][5]
Q2: How does bilirubin transport relate to this compound uptake?
The pathways for this compound and bilirubin are directly linked. Unconjugated bilirubin is taken up from the sinusoidal blood into hepatocytes by the same OATP1B1 and OATP1B3 transporters responsible for this compound uptake.[4][6][7] Inside the hepatocyte, bilirubin is conjugated and then excreted into the bile, primarily via the MRP2 transporter. This shared uptake mechanism is the basis for the interaction between high bilirubin levels and this compound liver enhancement.[1]
Q3: Why does hyperbilirubinemia lead to suboptimal liver enhancement in the hepatobiliary phase (HBP)?
In states of hyperbilirubinemia, elevated levels of serum bilirubin competitively inhibit the OATP1B1/1B3 transporters.[4] This competition reduces the efficiency of this compound uptake by hepatocytes.[8] Consequently, less contrast agent accumulates within the liver parenchyma, leading to decreased signal intensity and suboptimal enhancement during the HBP.[9][10] This effect is particularly pronounced in patients with cholestasis or severe hepatic dysfunction.[4][8]
Q4: Is there a specific serum bilirubin level that predicts poor HBP image quality?
Yes, research has identified serum total bilirubin level as a key predictor for suboptimal HBP image quality. A retrospective study involving patients with extrahepatic bile duct cancer determined that a total bilirubin cutoff value of 2.1 mg/dL could predict a low functional liver imaging score (FLIS), which reflects poor HBP quality.[11][12] This cutoff demonstrated high sensitivity (95.1%) and specificity (89.0%) in the primary analysis set.[11][12] Therefore, serum total bilirubin can be a useful biomarker to anticipate challenges in HBP imaging.[11]
Q5: My HBP images show poor liver enhancement in a subject with jaundice. What is the likely cause and what are my troubleshooting options?
The most probable cause is competitive inhibition of OATP transporters by high circulating bilirubin levels, as detailed in Q3.
Troubleshooting Steps:
-
Confirm Serum Bilirubin: Correlate the poor enhancement with recent liver function tests, specifically the total bilirubin level. Levels above 2.1 mg/dL are strongly associated with reduced enhancement.[11][12]
-
Adjust Imaging Time: In patients with impaired liver function, the peak parenchymal enhancement may be delayed.[1] Acquiring additional "super delayed" phase images (e.g., at 40-60 minutes post-injection) may show improved liver-to-lesion contrast in some cases.[13]
-
Rely on Other Sequences: While HBP may be compromised, the dynamic phases (arterial, portal venous) are generally less affected and remain crucial for lesion characterization.[8] T2-weighted and diffusion-weighted imaging (DWI) sequences are also independent of hepatocyte function and provide essential diagnostic information.[5]
-
Quantitative Analysis: Use quantitative metrics that normalize the liver signal to a reference tissue (see Q6). This can provide objective data on the degree of uptake, even if visually suboptimal.
Q6: How can I quantitatively measure the impact of hyperbilirubinemia on this compound enhancement in my experiments?
Quantitative analysis provides an objective measure of liver function. The most common methods involve calculating a ratio of signal intensities between the liver and a reference organ that does not have specific uptake, such as the spleen or paraspinal muscle.
-
Liver-to-Spleen Ratio (LSR): This is a widely used and robust metric. It is calculated from the signal intensities (SI) on the HBP images.[9]
-
LSR = SI_liver_HBP / SI_spleen_HBP
-
-
Contrast Enhancement Index (CEI): This index is often used in studies predicting drug-induced hyperbilirubinemia.[14][15] It typically normalizes the HBP liver signal to muscle.
-
CEI = SI_liver_HBP / SI_muscle_HBP
-
These indices are significantly and negatively correlated with serum bilirubin levels.[9][10]
Q7: Can this compound MRI be used as a tool to investigate or predict drug-induced hyperbilirubinemia?
Yes, this is a key application in drug development. Several drugs (e.g., simeprevir, glecaprevir, paritaprevir) are substrates of OATP1B1/1B3 and can cause hyperbilirubinemia by inhibiting bilirubin uptake.[14][15][16] Since this compound uses the same transporters, a pre-treatment MRI can act as a functional assay of OATP activity. A low Contrast Enhancement Index (CEI) before starting treatment indicates reduced OATP function and has been shown to be an independent predictor for the development of drug-induced hyperbilirubinemia.[14][15]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Actions & Considerations |
| Poor/Heterogeneous Liver Enhancement in HBP | High serum bilirubin (>2.1 mg/dL).[11][12] Severe underlying liver cirrhosis or fibrosis.[17] Impaired biliary excretion (cholestasis).[5] | • Verify: Check subject's liver function tests (LFTs), especially total bilirubin. • Adjust Protocol: Consider acquiring later, delayed HBP images (e.g., 40-60 min).[13] • Analyze: Rely on dynamic phases and other sequences (T2w, DWI) for morphological assessment. • Quantify: Calculate LSR or CEI to obtain objective data on the reduced function.[9] |
| No Visible Contrast in Biliary Tree | Severe hepatocellular dysfunction leading to minimal uptake. Biliary obstruction (cholestasis) preventing excretion.[5] | • This is an expected finding in severe liver disease or obstruction. • Correlate with LFTs (bilirubin, ALP, GGT). • Review heavily T2-weighted sequences (MRCP) to assess for anatomical obstruction.[5] |
| Unexpectedly Hyperintense Lesion in HBP | The lesion contains functional hepatocytes that express OATPs (e.g., Focal Nodular Hyperplasia, some well-differentiated HCCs).[18][19] The lesion has a large extracellular space, causing this compound to pool (e.g., cholangiocarcinoma with fibrosis).[18] | • This is a key diagnostic feature, not an error. • Analyze the pattern of enhancement (e.g., homogeneous, heterogeneous, ring-like) as it can aid in differential diagnosis.[17][19] • Correlate with dynamic phase enhancement patterns and other imaging findings. |
Experimental Protocols
Protocol 1: Standard this compound-Enhanced MRI for Liver Function Assessment
-
Pre-Contrast Imaging:
-
Acquire axial T1-weighted gradient-echo (GRE) in-phase and out-of-phase sequences.
-
Acquire axial and coronal T2-weighted fast spin-echo sequences, with and without fat saturation.
-
Perform Diffusion-Weighted Imaging (DWI) with multiple b-values.
-
If biliary assessment is critical, perform a heavily T2-weighted MRCP sequence before contrast administration.[5]
-
-
Contrast Administration:
-
Administer this compound (Gd-EOB-DTPA) intravenously as a bolus injection.
-
Standard Dose: 0.025 mmol/kg body weight (equivalent to 0.1 mL/kg).[2]
-
-
Dynamic Phase Imaging:
-
Acquire a fat-saturated 3D T1-weighted GRE sequence repeatedly before, during, and after contrast injection.
-
Arterial Phase: Timed to capture peak aortic enhancement (typically 20-35 seconds post-injection).
-
Portal Venous Phase: Typically 60-80 seconds post-injection.
-
Transitional Phase: Typically 2-3 minutes post-injection.
-
-
Hepatobiliary Phase (HBP) Imaging:
Protocol 2: Quantitative Analysis of Liver Enhancement
-
Image Selection: Use the pre-contrast T1-weighted GRE sequence and the 20-minute HBP T1-weighted GRE sequence. Ensure both sequences are acquired with identical parameters.
-
Region of Interest (ROI) Placement:
-
Liver ROIs: Draw three to five circular ROIs (~1-2 cm²) in the right lobe of the liver on an axial slice, carefully avoiding large vessels, artifacts, and focal lesions. Average the signal intensity (SI) from these ROIs to get SI_liver.
-
Spleen ROI: Draw a large ROI in the spleen, avoiding the hilum, to get SI_spleen.
-
Muscle ROI: Draw an ROI in a homogeneous section of the paraspinal muscle at the same slice level as the liver ROIs to get SI_muscle.
-
-
Calculation of Indices:
-
Liver-to-Spleen Ratio (LSR):
-
LSR = (Average SI of liver in HBP) / (SI of spleen in HBP)
-
-
Contrast Enhancement Index (CEI):
-
CEI = (Average SI of liver in HBP) / (SI of muscle in HBP)
-
Note: Some studies normalize to pre-contrast muscle SI. Consistency within an experiment is key.[14]
-
-
Quantitative Data Summary
Table 1: Correlation of Liver Enhancement with Serum Bilirubin This table summarizes findings on the relationship between quantitative MRI indices and liver function parameters.
| MRI Index | Liver Function Parameter | Correlation Coefficient (rho or r) | Significance (p-value) | Reference |
| Liver-to-Spleen Ratio (LSR) | Total Bilirubin | -0.215 | < 0.001 | [10] |
| Liver-to-Spleen Ratio (LSR) | Albumin | 0.193 | < 0.001 | [10] |
| Liver-to-Spleen Ratio (LSR) | ALBI Score | Strong Negative Correlation | < 0.001 | [9] |
| Contrast Enhancement Index (CEI) | Total Bilirubin | Significant Negative Correlation | 0.002 | [15] |
| Albumin-Bilirubin (ALBI) score is a composite marker of liver function.[20] |
Table 2: Predictive Value of Pre-Treatment MRI for Drug-Induced Hyperbilirubinemia This table shows how a low liver enhancement index can predict the likelihood of developing hyperbilirubinemia when taking certain drugs.
| Drug | MRI Index Cutoff | Outcome Predicted | Odds Ratio (95% CI) | Significance (p-value) | Reference |
| Paritaprevir | CEI < 1.61 | Hyperbilirubinemia (≥1.6 mg/dL) | 9.08 (1.05–78.86) | 0.046 | [15] |
| Glecaprevir | CEI ≤ 1.71 | Hyperbilirubinemia (Grade ≥2) | Not directly reported, but was an independent factor | 0.046 | [14][21] |
| Simeprevir | CEI | Hyperbilirubinemia (≥1.6 mg/dL) | Significantly lower in patients who developed hyperbilirubinemia | 0.009 | [16] |
Visualizations: Pathways and Workflows
Caption: Competitive uptake of Bilirubin and this compound via OATP1B1/1B3 transporters.
Caption: Experimental workflow to test if baseline MRI predicts drug-induced hyperbilirubinemia.
Caption: Cause-and-effect relationship between high bilirubin and poor MRI enhancement.
References
- 1. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 2. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatobiliary MR Imaging with Gadolinium Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-enhanced magnetic resonance imaging predicts hyperbilirubinemia induced by glecaprevir during hepatitis C virus treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liver-specific this compound-enhanced magnetic resonance for focal lesion evaluation | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 9. Correlation of liver enhancement in this compound–enhanced MRI with liver functions: a multicenter-multivendor analysis of hepatocellular carcinoma patients from SORAMIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Total Bilirubin Level as a Predictor of Suboptimal Image Quality of the Hepatobiliary Phase of this compound-Enhanced MRI in Patients with Extrahepatic Bile Duct Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound-enhanced magnetic resonance imaging predicts hyperbilirubinemia induced by glecaprevir during hepatitis C virus treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound–enhanced magnetic resonance imaging to predict paritaprevir-induced hyperbilirubinemia during treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-Enhanced MR Imaging Predicts Simeprevir-Induced Hyperbilirubinemia During Hepatitis C Virus Treatment: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Patterns of enhancement in the hepatobiliary phase of this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsna.org [pubs.rsna.org]
- 19. Hyperintense liver lesions on hepatobiliary phase of this compound-enhanced magnetic resonance imaging: clinical insights and significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of liver function using hepatocyte uptake and T1 mapping indices in this compound-enhanced magnetic resonance imaging: correlation with the albumin-bilirubin grading system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound-enhanced magnetic resonance imaging predicts hyperbilirubinemia induced by glecaprevir during hepatitis C virus treatment | CiNii Research [cir.nii.ac.jp]
Technical Support Center: Hepatobiliary Phase Imaging
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor hepatobiliary phase (HBP) enhancement in magnetic resonance imaging (MRI) experiments using liver-specific contrast agents like gadoxetate disodium (Gd-EOB-DTPA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of poor or suboptimal hepatobiliary phase enhancement?
Poor enhancement during the hepatobiliary phase is primarily linked to impaired liver function.[1][2][3][4][5] The contrast agent, gadoxetate disodium, is taken up by functioning hepatocytes via organic anion transporting polypeptides (OATP1B3) and subsequently excreted into the bile.[6][7] When hepatocellular function is compromised, as in cirrhosis or in patients with high bilirubin levels, this uptake and excretion process is inefficient, leading to reduced signal intensity in the liver parenchyma.[1][5][8][9]
Q2: How do specific liver function parameters correlate with HBP enhancement?
Several liver function markers and scoring systems show a significant correlation with the degree of liver enhancement. Elevated direct bilirubin is strongly associated with reduced enhancement.[1][9][10][11] There is a negative correlation between liver enhancement and scores like the Model for End-stage Liver Disease (MELD) and Albumin-Bilirubin (ALBI) grade.[1][2] Conversely, higher albumin and lower aspartate aminotransferase (AST) levels are correlated with better enhancement.[2] In patients with chronic liver disease, enhancement is significantly lower than in controls, but it may appear normal if direct bilirubin levels are not elevated.[1][9]
Q3: My subject has known liver disease. How should I adjust the imaging protocol?
For patients with known chronic liver disease or cirrhosis, extending the delay time for HBP acquisition is often necessary.[12][13] While in patients with normal liver function a 10-20 minute delay is standard, in cirrhotic patients, peak parenchymal enhancement may not be achieved for 40 minutes or more.[4][12][13] Some studies suggest a "super delayed phase" of 60-120 minutes can improve liver contrast in patients with impaired function.[5] Additionally, using a higher flip angle (e.g., 30°-40°) for T1-weighted sequences can improve the contrast between the liver parenchyma and lesions.[6][12][14]
Q4: What constitutes an "adequate" hepatobiliary phase image?
An adequate hepatobiliary phase is generally defined as the point where the signal intensity of the liver parenchyma is unequivocally higher than that of the intrahepatic blood vessels, such as the portal vein.[7][8][12] The initial visualization of the intrahepatic bile duct is also considered a marker for an adequate HBP.[13] Suboptimal images are characterized by the liver parenchyma not being clearly brighter than the blood vessels.[8][10]
Q5: Can technical MRI parameters, aside from timing, affect HBP enhancement?
Yes, technical parameters play a crucial role. The choice of flip angle is significant; a larger flip angle (30°-40°) can increase T1 weighting and improve liver-to-lesion conspicuity during the HBP.[6][12][14] The contrast agent injection protocol, including the dose and rate, can also impact the earlier dynamic phases, which can indirectly affect the overall study quality.[7][15][16] The standard approved dose for gadoxetate disodium is 0.025 mmol/kg.[6][15]
Q6: Are there any imaging artifacts that can mimic or contribute to poor enhancement?
Artifacts can certainly degrade image quality. Transient severe motion (TSM) is a known issue during the arterial phase with gadoxetate disodium, which can compromise the entire dynamic study.[17] While this doesn't directly reduce HBP signal, poor quality dynamic phases can complicate interpretation. Other issues like severe steatosis (fatty liver) or iron overload can also lead to suboptimal HBP images where the parenchyma is not distinctly brighter than the vasculature.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for easy reference and comparison.
Table 1: Correlation of Liver Enhancement with Liver Function Parameters
| Parameter | Correlation with Liver Enhancement | Notes | Source |
| Liver-to-Spleen Ratio (LSR) | Significant negative correlation with ALBI and MELD-Na scores. | Patients with ALBI grade 1 have significantly higher LSR. | [2] |
| Hepatic Enhancement Coefficient (HEK) | Significant negative correlation with the number of abnormal Liver Function Tests (LFTs) and MELD scores. | HEK is significantly lower in patients with chronic liver disease. | [1][9] |
| Direct Bilirubin | Strong negative correlation. | Enhancement is significantly reduced with elevated direct bilirubin. Considered a key predictor of suboptimal HBP. | [1][9][10][11] |
| Albumin | Significant positive correlation. | Higher albumin levels are associated with better liver enhancement. | [2] |
| AST (Aspartate Aminotransferase) | Significant negative correlation. | Higher AST is linked to poorer enhancement. | [2] |
| Platelet Count | Significant positive correlation. | Lower platelet counts (often seen in cirrhosis) correlate with lower enhancement. | [2] |
Table 2: Recommended MRI Protocol Parameters for Optimal Hepatobiliary Phase
| Parameter | Recommendation for Normal Liver Function | Recommendation for Impaired Liver Function (e.g., Cirrhosis) | Source |
| Contrast Agent Dose (Gadoxetate Disodium) | 0.025 mmol/kg (0.1 mL/kg) | 0.025 mmol/kg (0.1 mL/kg) | [6][15][16] |
| Injection Rate | 1.0 - 1.5 mL/s followed by saline flush | 1.0 - 1.5 mL/s followed by saline flush | [4][7][16] |
| HBP Acquisition Delay Time | 10 - 20 minutes post-injection | 20 - 40 minutes or longer; consider super delayed phase (60-120 min) | [4][5][12][13] |
| T1-weighted Sequence Flip Angle | 30° - 40° recommended to improve conspicuity | 30° - 40° recommended to improve conspicuity | [6][12][14] |
| Acquisition Type | 3D T1-weighted gradient-echo (e.g., VIBE) with fat saturation | 3D T1-weighted gradient-echo with fat saturation | [7][18] |
Key Experimental Protocols
Protocol: Quantitative Assessment of Liver Enhancement
This protocol outlines a method to quantify liver enhancement and correlate it with biochemical markers, adapted from methodologies described in clinical research.[1][2][11]
-
Subject Preparation:
-
Subjects should fast for at least 6 hours prior to the MRI scan to standardize gallbladder filling and reduce gastrointestinal motility.[16]
-
Obtain recent liver function tests (bilirubin, albumin, AST, ALT, platelet count) and calculate MELD/ALBI scores if applicable.
-
-
MRI Acquisition:
-
Use a 1.5T or 3.0T MRI scanner.
-
Pre-contrast sequences: Acquire axial T1-weighted in-phase and out-of-phase images and T2-weighted images.[18]
-
Contrast Administration: Inject 0.025 mmol/kg of gadoxetate disodium at a rate of 1-1.5 mL/s, followed by a 20 mL saline flush.[16]
-
Dynamic Phases: Acquire T1-weighted fat-saturated images during the late arterial (approx. 35s), portal venous (approx. 70s), and transitional phases (approx. 3-5 min).[14][18]
-
Hepatobiliary Phase: Acquire the primary HBP T1-weighted fat-saturated sequence at 20 minutes post-injection. If liver function is known to be poor, schedule additional acquisitions at 40, 60, or even 120 minutes.[4][5][13]
-
-
Image Analysis and Quantification:
-
On the HBP images, place Regions of Interest (ROIs) in three different segments of the liver parenchyma, avoiding major vessels and lesions.
-
Place a similar-sized ROI in the spleen and another in the portal vein.
-
Calculate the mean signal intensity (SI) for each ROI.
-
Calculate Liver-to-Spleen Ratio (LSR): LSR = Mean SI_liver / Mean SI_spleen.[2]
-
Calculate Liver-Portal Vein Contrast Ratio: Ratio = (Mean SI_liver - Mean SI_portal_vein) / Mean SI_portal_vein.[11]
-
An adequate HBP is often associated with an LSR > 1.5 or a visibly hyperintense liver compared to the portal vein.[11]
-
-
Data Correlation:
-
Use statistical software to perform correlation analysis (e.g., Spearman's rank correlation) between the calculated enhancement ratios (LSR, etc.) and the subject's biochemical data (bilirubin, MELD score, etc.).
-
Visualizations
Caption: Pharmacokinetic pathway of gadoxetate disodium uptake and excretion.
References
- 1. Hepatic enhancement during the hepatobiliary phase after gadoxetate disodium administration in patients with chronic liver disease: the role of laboratory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mriquestions.com [mriquestions.com]
- 5. Super delayed phase imaging in gadoxetic acid-enhanced MRI: investigating factors contributing to improved liver contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 7. Patterns of enhancement in the hepatobiliary phase of this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suboptimal hepatobiliary phase image in this compound-enhanced liver MRI for the evaluation of the HCC: Predictive factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suboptimal hepatobiliary phase image in this compound-enhanced liver MRI for the evaluation of the HCC: Predictive factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 14. preprints.org [preprints.org]
- 15. ajronline.org [ajronline.org]
- 16. Hepatobiliary phases in magnetic resonance imaging using liver-specific contrast for focal lesions in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. radiopaedia.org [radiopaedia.org]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts associated with the use of Gadoxetic acid in magnetic resonance imaging (MRI).
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed with this compound-enhanced MRI?
A1: The most frequently encountered artifact is transient severe motion (TSM) or respiratory motion artifact, which predominantly affects the arterial phase of dynamic liver imaging.[1][2][3] This can degrade image quality, potentially limiting the detection and characterization of focal liver lesions.[4][5]
Q2: What causes transient severe motion (TSM) artifacts?
A2: The exact mechanism of TSM is not fully understood, but it is believed to be related to the physiological response to the injection of this compound, which may induce a transient dyspnea or difficulty in holding one's breath.[1][6] The small volume and low gadolinium content of the standard dose can also contribute to challenges in capturing the optimal arterial phase.[7]
Q3: What are the known risk factors for developing TSM artifacts?
A3: Several risk factors have been identified that increase the likelihood of a patient experiencing TSM artifacts. These include:
Q4: Can the injection protocol be modified to reduce artifacts?
A4: Yes, modifying the injection protocol is a primary strategy for minimizing TSM artifacts. Key modifications include:
-
Dilution: Diluting the this compound with saline (e.g., a 1:1 ratio) can significantly reduce artifacts.[4][5][11][12]
-
Slower Injection Rate: Reducing the injection rate (e.g., to 1.0 mL/sec) can also be effective.[3][11][13]
-
Warming the Contrast Agent: Warming the this compound to body temperature (37°C) before injection has been shown to reduce the severity of arterial phase artifacts.[14]
Q5: Are there advanced imaging techniques that can help mitigate these artifacts?
A5: Yes, in addition to injection protocol modifications, certain imaging techniques can be employed:
-
Multiple Arterial Phase Acquisition: Acquiring multiple arterial phases can increase the probability of obtaining at least one phase with minimal motion artifact.[15][16]
-
Free-Breathing Sequences: The use of free-breathing MRI sequences can be an alternative for patients who have difficulty with breath-holding.[3][13]
-
Image Subtraction: Subtraction of unenhanced images from the arterial phase images can improve the depiction of arterial enhancement, which can be particularly useful when arterial enhancement is weak.[7]
-
Deep Learning-Based Correction: Unsupervised deep learning networks are being developed to correct for motion artifacts in arterial phase images.[1]
Troubleshooting Guides
Issue: Persistent Arterial Phase Motion Artifacts
Step 1: Assess Patient Risk Factors
-
Before the scan, identify if the patient has any of the known risk factors for TSM (see FAQ Q3).
-
For high-risk patients, consider implementing preventative strategies from the outset.
Step 2: Modify the Injection Protocol
-
Primary Recommendation: A diluted, power-injected protocol is often recommended to balance good timing and artifact minimization.[17]
-
Option A: Dilution and Slow Injection: Dilute the this compound 1:1 with saline and inject at a rate of 1 mL/s. This combination has been shown to significantly reduce arterial phase artifacts.[4][5]
-
Option B: Dilution at a Standard Rate: Dilute the this compound 1:1 with saline and inject at a rate of 2.0 mL/sec. This has been shown to be more effective at reducing ghosting artifacts than a slow injection of undiluted contrast.[11][12]
-
Option C: Warming the Contrast: Warm the this compound to 37°C before injection.[14]
Step 3: Optimize Image Acquisition
-
Employ a multiple arterial phase acquisition technique to increase the chances of a motion-free image.[15][16]
-
For patients unable to hold their breath, utilize a free-breathing imaging sequence.[3][13]
Step 4: Post-Processing
-
Utilize image subtraction techniques to enhance the visibility of arterial phase contrast enhancement, especially if it appears weak.[7]
Data Presentation
Table 1: Comparison of this compound Injection Protocols on Arterial Phase Artifacts
| Injection Protocol | Description | Key Findings on Artifact Reduction | Reference |
| M1 | Test bolus, undiluted, power-injected at 1 mL/s | Higher incidence of respiratory artifacts compared to M2 and M3. | [17] |
| M2 | Test bolus, diluted 50% with saline, power-injected at 1 mL/s | Significantly better than M1 in reducing respiratory artifacts. Good balance of timing and artifact minimization. | [17] |
| M3 | Fixed delay, undiluted, manually injected | Significantly better than M1 in reducing respiratory artifacts. | [17] |
| Dilution vs. Slow Injection | 1:1 saline dilution at 2.0 mL/sec vs. undiluted at 1.0 mL/sec | Dilution method resulted in a significantly lower mean artifact score and frequency of severe artifacts. | [11][12] |
| Warmed vs. Non-warmed | 37°C vs. 24°C this compound | Warmed contrast significantly lowered the mean artifact score and the rate of substantial artifacts in the arterial phase. | [14] |
| Dilution at Slow Rate | 1:1 saline dilution at 1 mL/s vs. non-diluted at 1 mL/s | Significantly reduced arterial phase artifacts from 31% to 9% and non-diagnostic artifacts from 16% to 1%. | [4][5] |
Experimental Protocols
Protocol 1: Diluted this compound Injection for Reduced Arterial Phase Artifacts
-
Objective: To minimize respiratory motion artifacts during the arterial phase of this compound-enhanced MRI.
-
Materials:
-
This compound (0.025 mmol/kg body weight)
-
Sterile saline for injection
-
Power injector
-
-
Methodology:
-
Prepare the contrast agent by diluting the calculated dose of this compound with an equal volume of sterile saline (1:1 dilution).[4][5][11]
-
Administer the diluted contrast agent intravenously using a power injector at a rate of 1.0 mL/sec or 2.0 mL/sec.[4][5][11]
-
Initiate the arterial phase imaging sequence using a bolus tracking technique to ensure optimal timing.[17]
-
Proceed with the standard portal venous and delayed phase acquisitions as per the institution's protocol.
-
Visualizations
Caption: Modified injection strategies to minimize this compound artifacts.
Caption: Troubleshooting workflow for this compound-related artifacts.
References
- 1. mdpi.com [mdpi.com]
- 2. Transient Respiratory-motion Artifact and Scan Timing during the Arterial Phase of Gadoxetate Disodium-enhanced MR Imaging: The Benefit of Shortened Acquisition and Multiple Arterial Phase Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Influence of dilution on arterial-phase artifacts and signal intensity on this compound-enhanced liver MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of age on this compound disodium-induced transient respiratory motion artifacts in pediatric liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of transient severe motion artifacts on this compound-enhanced MRI: frequency and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient severe motion artifacts on this compound-enhanced MRI: risk factor analysis in 2230 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of transient severe motion artifacts on this compound–enhanced MRI: frequency and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducing Artifacts during Arterial Phase of Gadoxetate Disodium-enhanced MR Imaging: Dilution Method versus Reduced Injection Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsna.org [pubs.rsna.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of warming this compound on arterial-phase artifacts in dynamic liver MRI: A prospective single-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transient Severe Motion Artifact on Arterial Phase in this compound-Enhanced Liver Magnetic Resonance Imaging: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Artifacts during the arterial phase of gadoxetate disodium-enhanced MRI: Multiple arterial phases using view-sharing from two different vendors versus single arterial phase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Respiratory motion artifacts during arterial phase imaging with this compound: Can the injection protocol minimize this drawback? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Gadoxetic Acid Imaging of Small Lesions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadoxetic acid (Gd-EOB-DTPA) enhanced MRI for the imaging of small lesions.
Troubleshooting Guides
Issue: Transient Severe Motion (TSM) Artifacts Obscuring Small Lesions
Question: We are experiencing significant motion artifacts during the arterial phase of our this compound-enhanced MRI scans, making the detection and characterization of small lesions difficult. What are the potential causes and how can we mitigate this issue?
Answer:
Transient severe motion (TSM) is a known challenge in this compound imaging, often occurring during the arterial phase. The exact cause is not fully understood but is thought to be related to a transient dyspnea (shortness of breath) immediately following contrast injection.
Troubleshooting Steps:
-
Identify At-Risk Subjects: Certain factors increase the risk of TSM. Consider implementing modified protocols for subjects with:
-
Modify Injection Protocol:
-
Slower Injection Rate: Reducing the injection rate from the standard 2 mL/s to 1 mL/s or even 0.5 mL/s has been shown to decrease the incidence and severity of motion artifacts without significantly compromising image quality for lesion detection.[3]
-
Dilution of Contrast: Diluting the this compound with saline (e.g., a 1:1 ratio) can also help in reducing motion artifacts.
-
Saline Flush: Always follow the contrast injection with a saline flush to ensure the full dose is delivered and to clear the injection line.
-
-
Optimize Imaging Sequence:
-
Patient Communication and Preparation:
-
Breath-hold Practice: Practice breath-holding with the subject before the contrast injection to ensure they can comfortably hold their breath for the required duration.
-
Clear Instructions: Provide clear and calm instructions to the subject immediately before and during the arterial phase acquisition.
-
Issue: Suboptimal Lesion-to-Liver Contrast in the Hepatobiliary Phase (HBP)
Question: We are having difficulty achieving sufficient contrast between small lesions and the surrounding liver parenchyma in the hepatobiliary phase (HBP). How can we optimize the timing of the HBP acquisition?
Answer:
Optimal lesion-to-liver contrast in the HBP is crucial for the detection of small, non-hypervascular lesions. The timing of the HBP is critical and can be influenced by the patient's liver function.
Troubleshooting Steps:
-
Standard HBP Timing: For patients with normal liver function, the HBP is typically acquired 20 minutes post-injection.[5][6]
-
Adjusting for Liver Function:
-
Cirrhosis or Impaired Liver Function: In patients with compromised liver function, the uptake of this compound by hepatocytes is slower. Extending the delay time for HBP acquisition to 30, 40, or even 60 minutes may be necessary to achieve adequate liver enhancement and improve lesion conspicuity.[6]
-
Normal Liver Function: In some cases with normal liver function, optimal contrast may be achieved as early as 10 minutes post-injection.[6]
-
-
Consider Patient-Specific Factors: Liver function can be assessed through clinical parameters (e.g., Child-Pugh score) or laboratory tests (e.g., bilirubin levels) to help guide the selection of an appropriate HBP delay.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection protocol for this compound to minimize artifacts while ensuring adequate enhancement for small lesion detection?
A1: A slower injection rate of 1 mL/s is often recommended as a good balance between reducing the risk of transient severe motion artifacts and achieving sufficient arterial enhancement for the detection of hypervascular small lesions.[3] Following the contrast injection with a saline flush is also a standard practice.
Q2: How does this compound uptake differ between healthy liver tissue and hepatocellular carcinoma (HCC)?
A2: Healthy hepatocytes actively take up this compound via organic anion transporting polypeptides (OATP1B3) on the cell membrane.[7][8][9] Most HCCs, particularly poorly differentiated ones, have reduced or absent expression of these transporters, leading to decreased uptake and appearing as hypointense (dark) lesions on HBP images.[8][9]
Q3: Can small benign lesions also appear hypointense in the hepatobiliary phase?
A3: Yes, some benign lesions that do not contain functional hepatocytes, such as cysts and hemangiomas, will also appear hypointense in the HBP. Therefore, it is crucial to interpret the HBP images in conjunction with the dynamic phase images and T2-weighted sequences for accurate characterization.[10]
Q4: What is the role of Apparent Diffusion Coefficient (ADC) values in characterizing small lesions with this compound MRI?
A4: Diffusion-weighted imaging (DWI) and the corresponding ADC map provide complementary information. Malignant lesions, including small HCCs, tend to have restricted diffusion and thus lower ADC values compared to benign lesions and healthy liver tissue. Combining HBP imaging with DWI can improve the diagnostic accuracy for small HCCs.[11]
Quantitative Data Summary
| Parameter | Standard Protocol (2 mL/s injection) | Modified Protocol (1 mL/s injection) | Reference |
| Arterial Phase Motion Artifacts | Higher incidence and severity | Significantly lower incidence and severity | [3] |
| Aortic Signal-to-Noise Ratio (SNR) | 190.94 +/- 96.90 | 235.43 +/- 82.59 | [3] |
| Hypervascular HCC Detection Rate | Comparable | Comparable | [3] |
| Lesion Type | Typical Appearance on HBP | Typical ADC Values (x 10⁻³ mm²/s) | Reference |
| Small Hepatocellular Carcinoma (HCC) | Hypointense | Low (e.g., < 1.2) | [11] |
| Dysplastic Nodule | Variable (often isointense to hypointense) | Variable (can overlap with HCC) | [11] |
| Hemangioma | Hypointense | High (e.g., > 1.8) | [10] |
| Focal Nodular Hyperplasia (FNH) | Isointense to Hyperintense | Similar to or slightly higher than liver | [10] |
Experimental Protocols
Optimized this compound Injection and Imaging Protocol for Small Lesion Detection
-
Patient Preparation:
-
Fasting for at least 4 hours prior to the MRI scan.
-
Informed consent obtained.
-
Practice breath-holding with the patient.
-
-
MRI System: 1.5T or 3T MRI scanner with a phased-array torso coil.
-
Pre-contrast Imaging:
-
T1-weighted in-phase and out-of-phase imaging.
-
T2-weighted single-shot fast spin-echo (SSFSE) or turbo spin-echo (TSE) sequences with and without fat suppression.
-
Diffusion-weighted imaging (DWI) with b-values of at least 0 and 800 s/mm².
-
-
Contrast Injection:
-
Contrast Agent: this compound (0.025 mmol/kg body weight).
-
Injection Rate: 1 mL/s.
-
Saline Flush: 20 mL saline flush immediately following the contrast injection at the same rate.
-
-
Dynamic Post-contrast Imaging (3D T1-weighted gradient-echo with fat suppression):
-
Arterial Phase: Acquired using a bolus tracking technique or a fixed delay of 20-30 seconds post-injection. Consider acquiring multiple arterial phases.
-
Portal Venous Phase: 60-70 seconds post-injection.
-
Transitional Phase: 3-5 minutes post-injection.
-
-
Hepatobiliary Phase (HBP) Imaging (3D T1-weighted gradient-echo with fat suppression):
-
Standard Timing: 20 minutes post-injection.
-
Extended Timing (for suspected liver dysfunction): Consider additional acquisitions at 40 and 60 minutes post-injection.
-
Visualizations
Caption: Cellular transport pathway of this compound in a hepatocyte.
Caption: Optimized experimental workflow for this compound-enhanced MRI.
Caption: Logical workflow for troubleshooting common challenges.
References
- 1. Magnetic Resonance Imaging | Investigation of transient severe motion artifacts on this compound–enhanced MRI: frequency and risk factors | springermedicine.com [springermedicine.com]
- 2. Investigation of transient severe motion artifacts on this compound-enhanced MRI: frequency and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two different injection rates of this compound for arterial phase MRI of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MR imaging diagnosis of liver diseases using this compound: Emphasis on hepatobiliary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. Patterns of enhancement in the hepatobiliary phase of this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver-specific this compound-enhanced magnetic resonance for focal lesion evaluation | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 11. Characterization of small (≤3 cm) hepatic lesions with atypical enhancement feature and hypointensity in hepatobiliary phase of this compound-enhanced MRI in cirrhosis: A STARD-compliant article - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Respiratory Motion in Gadoxetic Acid-Enhanced MRI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate respiratory motion artifacts during Gadoxetic acid (Gd-EOB-DTPA) enhanced magnetic resonance imaging (MRI) scans.
Frequently Asked Questions (FAQs)
Q1: What is transient severe motion (TSM) and why is it a concern with this compound?
A1: Transient severe motion (TSM), also referred to as transient dyspnea, is a phenomenon characterized by a sudden, temporary difficulty in breath-holding that occurs shortly after the administration of this compound.[1][2] This can lead to significant respiratory motion artifacts, particularly during the critical arterial phase of the scan, potentially rendering the images non-diagnostic.[3][4] The arterial phase is crucial for the detection and characterization of hypervascular liver lesions.[3][5] The incidence of TSM is reported to be between 5% and 22% of patients receiving this compound.[1][2] While the exact pathophysiology is not fully understood, it is a known challenge associated with this contrast agent.[1]
Q2: What are the primary strategies to mitigate respiratory motion artifacts during this compound scans?
A2: The main strategies can be categorized into three groups:
-
Acquisition-Based Techniques: These involve modifying the MRI pulse sequence and acquisition strategy. Examples include breath-holding, respiratory gating, and free-breathing techniques like Golden-Angle Radial Sparse Parallel (GRASP) imaging.[6][7][8]
-
Patient-Centered Approaches: These focus on improving patient compliance and managing their breathing. This includes providing clear and modified breathing instructions and patient training.[9][10]
-
Injection Protocol Modifications: Altering the way this compound is administered can also reduce the likelihood of TSM. This includes slower injection rates and dilution of the contrast agent.[1][11][12]
-
Post-Processing Techniques: Advanced algorithms, including deep learning-based methods, can be applied to the acquired images to retrospectively reduce motion artifacts.[13][14][15]
Troubleshooting Guides
Issue 1: Persistent motion artifacts in the arterial phase despite standard breath-hold commands.
Cause: The patient may be experiencing transient severe motion (TSM) induced by this compound, making it difficult to follow standard breath-hold instructions.[1] TSM is often observed within 15-30 seconds after contrast injection.[6]
Solutions:
-
Modify Breathing Instructions: Instead of a single, forceful command, train technicians to use a more patient-adapted and simplified breathing command. A study showed that a modified command significantly improved arterial phase image quality.[9]
-
Employ Multi-Arterial Phase Acquisition: Acquiring multiple sets of arterial phase images increases the probability of obtaining at least one diagnostically acceptable image, even if TSM occurs during one of the acquisitions.[3][16]
-
Consider Free-Breathing Sequences: For patients with limited breath-holding capacity, free-breathing techniques like GRASP with respiratory gating can provide acceptable arterial phase images.[6]
-
Adjust Injection Protocol: A slower injection rate or diluting the this compound with saline may reduce the incidence of TSM.[1][11]
Experimental Protocols & Data
Protocol 1: Modified Breathing Command Training
This protocol is based on a study that demonstrated a significant reduction in respiratory motion artifacts by training technicians to use a modified breathing command.[9]
Objective: To improve patient compliance with breath-holding during the arterial phase of this compound-enhanced MRI.
Personnel: MRI Technicians.
Training Content:
-
Patient Communication: Emphasize clear, calm, and concise communication.
-
Practice Breath-Holds: Conduct practice breath-holds with the patient before the contrast injection to familiarize them with the process and assess their capability.
-
Modified Command Structure:
-
Traditional Command: "Breathe in... Breathe out... Stop breathing."
-
Modified Command: A simpler, more direct command structure, for example: "Get ready to hold your breath... Hold your breath." The key is to find a command that is easy for the patient to understand and follow under potential stress.
-
-
Patient Feedback: Encourage technicians to ask patients for feedback on the commands and adjust as needed.
Workflow:
References
- 1. Transient Severe Respiratory Motion Artifacts After Application of Gadoxetate Disodium: What We Currently Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Transient severe motion during arterial phase in patients with this compound administration: Can a five hepatic arterial subphases technique mitigate the artifact? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of age on this compound disodium-induced transient respiratory motion artifacts in pediatric liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MR imaging diagnosis of liver diseases using this compound: Emphasis on hepatobiliary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Transient Motion During this compound–Enhanced Multiphasic Liver Magnetic Resonance Imaging Using Free-Breathing Golden-Angle Radial Sparse Parallel Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Respiratory Motion Management in Abdominal MRI: Radiology In Training - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast MRI Techniques of the Liver and Pancreaticobiliary Tract: Overview and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction in respiratory motion artefacts on gadoxetate-enhanced MRI after training technicians to apply a simple and more patient-adapted breathing command - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Respiratory motion artifacts during arterial phase imaging with this compound: Can the injection protocol minimize this drawback? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsna.org [pubs.rsna.org]
- 13. Reduction of respiratory motion artifacts in gadoxetate-enhanced MR with a deep learning-based filter using convolutional neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction of respiratory motion artifacts in gadoxetate-enhanced MR with a deep learning–based filter using convolutional neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Gadoxetic Acid and Gadobenate Dimeglumine for Liver Lesion Detection
For researchers, scientists, and drug development professionals, the choice of a gadolinium-based contrast agent is pivotal for the accurate magnetic resonance imaging (MRI) detection and characterization of focal liver lesions. This guide provides an objective comparison of two commonly used hepatobiliary-specific contrast agents: gadoxetic acid (Gd-EOB-DTPA) and gadobenate dimeglumine (Gd-BOPTA), supported by experimental data and detailed protocols.
Executive Summary
Both this compound and gadobenate dimeglumine are effective contrast agents for liver MRI, offering both dynamic and hepatobiliary phase imaging capabilities. This compound is characterized by a higher rate of hepatocyte uptake, allowing for a shorter time to the hepatobiliary phase. Clinical studies demonstrate comparable, and in some instances superior, diagnostic performance of this compound, particularly in the detection of hepatocellular carcinoma (HCC). Gadobenate dimeglumine also provides excellent diagnostic accuracy, with some studies suggesting potential advantages in the differentiation of benign and malignant lesions. The choice between the two may depend on specific clinical scenarios, patient populations, and imaging workflow considerations.
Quantitative Data Comparison
The following table summarizes the diagnostic performance of this compound and gadobenate dimeglumine in the detection of liver lesions from various comparative studies.
| Performance Metric | Lesion Type | This compound | Gadobenate Dimeglumine | Study Reference |
| Sensitivity | HCC | 80% - 92.8% | 64.4% - 83% | [1][2][3] |
| Liver Metastases | 95.1% (pooled) | 95.1% (meta-analysis) | [4][5] | |
| Specificity | Malignant/Benign Differentiation | 79.7% - 83.6% | 87.5% - 90.5% | [6] |
| Diagnostic Accuracy (Az value) | HCC | 0.887 - 0.958 | 0.899 - 0.927 | [1][2] |
| Positive Predictive Value | HCC | Not significantly different | Not significantly different | [1] |
| Liver Metastases | 90.9% (meta-analysis) | 90.9% (meta-analysis) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of comparative data. Below are representative experimental protocols for MRI examinations using this compound and gadobenate dimeglumine.
This compound Enhanced MRI Protocol
-
Patient Population: Patients with known or suspected focal liver lesions, including those at high risk for hepatocellular carcinoma (HCC)[1][2][3].
-
Contrast Agent and Dosage: A single intravenous bolus injection of this compound (Gd-EOB-DTPA) at a dose of 0.025 mmol/kg of body weight[6][7][8].
-
Imaging Sequences:
-
Pre-contrast: T1-weighted and T2-weighted sequences.
-
Dynamic Phases: T1-weighted three-dimensional gradient-echo (3D-GRE) sequences are acquired during the late arterial phase (around 20-35 seconds post-injection), portal venous phase (around 60-80 seconds), and transitional phase (around 3 minutes)[6][9].
-
Hepatobiliary Phase (HBP): T1-weighted 3D-GRE images are typically acquired 20 minutes after contrast injection[1][10][11][12]. In patients with impaired liver function, delayed imaging at 40-60 minutes may be necessary[10][11].
-
-
Image Analysis: Lesion detection, characterization, and conspicuity are assessed on all imaging phases. Quantitative analysis may include measuring lesion-to-liver contrast-to-noise ratios (CNR)[1].
Gadobenate Dimeglumine Enhanced MRI Protocol
-
Patient Population: Patients with known or suspected focal liver lesions[6][13][14].
-
Contrast Agent and Dosage: A single intravenous bolus injection of gadobenate dimeglumine (Gd-BOPTA) at a dose of 0.05 mmol/kg of body weight[6][13][14].
-
Imaging Sequences:
-
Pre-contrast: T1-weighted and T2-weighted sequences.
-
Dynamic Phases: T1-weighted 3D-GRE sequences are acquired during the late arterial phase, portal venous phase, and equilibrium/delayed phase (typically 3-5 minutes post-injection)[6][13][14].
-
Hepatobiliary Phase (HBP): T1-weighted 3D-GRE images are acquired between 60 and 120 minutes after contrast injection[1][6][15].
-
-
Image Analysis: Similar to the this compound protocol, images from all phases are evaluated for lesion detection and characterization.
Visualizing the Comparison
To better illustrate the workflows and comparative logic, the following diagrams are provided.
Caption: Comparative workflow for liver MRI using this compound and Gadobenate Dimeglumine.
Caption: Logical relationship of key differentiators between this compound and Gadobenate Dimeglumine.
Mechanism of Action and Clinical Implications
Both this compound and gadobenate dimeglumine are taken up by functioning hepatocytes, leading to enhancement of the liver parenchyma in the hepatobiliary phase. Lesions that do not contain functional hepatocytes, such as metastases and most hepatocellular carcinomas, will not take up the contrast agent and will therefore appear hypointense relative to the enhanced liver parenchyma[16][17].
The higher hepatocyte uptake of this compound (approximately 50%) compared to gadobenate dimeglumine (3-5%) results in a more rapid and pronounced enhancement of the liver parenchyma, allowing for an earlier hepatobiliary phase[7][15]. This can improve lesion-to-liver contrast and may contribute to the higher sensitivity reported in some studies for HCC detection[2][3]. The shorter examination time with this compound can also be a significant advantage in clinical practice[1].
Conversely, some studies have indicated that gadobenate dimeglumine may offer superior performance in the differentiation of benign from malignant lesions, potentially due to its dynamic phase characteristics[6]. The slower uptake of gadobenate dimeglumine may result in less overlap between the dynamic and early hepatobiliary phases, which could aid in the characterization of certain lesions[6].
Conclusion
The selection between this compound and gadobenate dimeglumine for liver lesion detection should be guided by the specific clinical question, patient characteristics, and institutional preferences. This compound offers the advantage of a shorter imaging protocol and has shown high sensitivity, particularly for HCC. Gadobenate dimeglumine is also a highly effective agent, with some evidence suggesting better specificity for differentiating between benign and malignant lesions. Both contrast agents represent a significant advancement over conventional extracellular agents for the evaluation of focal liver lesions, providing valuable functional information in addition to morphologic detail. Further research, including large-scale, prospective, head-to-head comparative trials, will continue to refine the optimal use of these agents in clinical practice.
References
- 1. This compound (Gd-EOB-DTPA)-Enhanced MRI versus Gadobenate Dimeglumine (Gd-BOPTA)-Enhanced MRI for Preoperatively Detecting Hepatocellular Carcinoma: an Initial Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic efficacy of this compound-enhanced MRI in the detection of hepatocellular carcinomas: comparison with gadopentetate dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of this compound and gadopentetate dimeglumine-enhanced MRI for HCC detection: prospective crossover study at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of liver metastases on gadobenate dimeglumine-enhanced MRI: systematic review, meta-analysis, and similarities with gadoxetate-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meta-Analysis of this compound Disodium (Gd-EOB-DTPA)-Enhanced Magnetic Resonance Imaging for the Detection of Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraindividual crossover comparison of gadobenate dimeglumine-enhanced and gadoxetate disodium-enhanced MRI for characterizing focal liver lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Efficacy and Safety of Gadoxetate Disodium vs Gadobenate Dimeglumine in Patients With Known or Suspected Focal Liver Lesions: Results of a Clinical Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of liver parenchyma after injection of hepatocyte-specific MRI contrast media: a comparison of this compound and gadobenate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of this compound versus gadopentetate dimeglumine for the detection of hepatocellular carcinoma at 1.5 T using the liver imaging reporting and data system (LI-RADS v.2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of hepatobiliary phase imaging in this compound-enhanced magnetic resonance imaging: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 12. This compound-enhanced magnetic resonance imaging: Hepatocellular carcinoma and mimickers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajronline.org [ajronline.org]
- 14. Evaluation of the accuracy of gadobenate dimeglumine-enhanced MR imaging in the detection and characterization of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatobiliary MR Imaging with Gadolinium Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liver-specific this compound-enhanced magnetic resonance for focal lesion evaluation | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
A Comparative Guide to Gadoxetic Acid and Extracellular Contrast Agents in Liver MRI
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and characterization of focal liver lesions are paramount in clinical practice and drug development. Magnetic Resonance Imaging (MRI) stands as a cornerstone in this endeavor, with its diagnostic capabilities significantly enhanced by the use of contrast agents. This guide provides an objective comparison of two major classes of gadolinium-based contrast agents: the liver-specific agent Gadoxetic acid (Gd-EOB-DTPA) and conventional extracellular contrast agents (ECAs). We will delve into their comparative efficacy, supported by experimental data, and provide detailed insights into their mechanisms and imaging protocols.
Mechanism of Action: A Tale of Two Pathways
Extracellular contrast agents are small-molecular-weight chelates that, after intravenous injection, rapidly distribute into the intravascular and interstitial spaces.[1] Their enhancement pattern is primarily dependent on tissue vascularity and perfusion.[1] They are eliminated from the body through renal filtration.[1]
This compound, on the other hand, exhibits a biphasic mechanism of action.[2] Initially, it behaves like an ECA, providing dynamic vascular information.[2] Subsequently, it is actively taken up by functional hepatocytes via organic anion transporting polypeptides (OATP1B1 and OATP1B3) on the sinusoidal membrane.[2][3] Approximately 50% of the injected dose is then excreted into the biliary system via the multidrug resistance-associated protein 2 (MRP2) located on the canalicular membrane, while the other 50% is eliminated renally.[3][4] This unique hepatobiliary phase, typically imaged 20 minutes post-injection, allows for the assessment of hepatocyte function and significantly improves the contrast between normal liver parenchyma and lesions lacking functional hepatocytes.[5][6]
References
- 1. mrimaster.com [mrimaster.com]
- 2. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Patterns of enhancement in the hepatobiliary phase of this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Review of Gadoxetic Acid in the Diagnosis of Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gadoxetic acid (Gd-EOB-DTPA)-enhanced Magnetic Resonance Imaging (MRI) with other imaging modalities for the diagnosis of hepatocellular carcinoma (HCC). It is designed to offer an objective analysis supported by experimental data, detailed methodologies, and visual representations of key processes to aid in research and development.
Data Presentation: Diagnostic Performance in HCC
The diagnostic accuracy of an imaging modality is paramount in the clinical management of HCC. The following tables summarize the quantitative data from systematic reviews and meta-analyses, comparing the performance of this compound-enhanced MRI (GA-MRI) with extracellular contrast agent-enhanced MRI (ECA-MRI) and contrast-enhanced computed tomography (CE-CT).
| Comparison | Metric | This compound-Enhanced MRI (GA-MRI) | Alternative Modality | Key Findings & Citations |
| GA-MRI vs. ECA-MRI | Per-Lesion Sensitivity | 0.63 - 0.85 | 0.76 - 0.78 | ECA-MRI demonstrated higher sensitivity in some studies, particularly when a restrictive definition of washout was used for GA-MRI. However, modified GA-MRI protocols show improved sensitivity.[1][2] |
| Per-Lesion Specificity | 0.93 - 0.98 | 0.96 | No significant difference in specificity was generally observed between the two MRI techniques.[1] | |
| GA-MRI vs. CE-CT | Per-Lesion Sensitivity | 0.85 - 0.88 | 0.68 - 0.71 | GA-MRI consistently shows significantly higher sensitivity for HCC detection compared to CE-CT.[3][4] |
| Per-Lesion Specificity | 0.93 - 0.94 | 0.92 - 0.93 | The specificity of GA-MRI and CE-CT for HCC diagnosis is comparable.[3][4] | |
| GA-MRI vs. CE-CT (Lesions <2 cm) | Per-Lesion Sensitivity | 0.79 - 0.92 | 0.46 - 0.64 | The superiority of GA-MRI is particularly evident in the detection of small HCCs.[4] |
Experimental Protocols
The methodologies employed in comparative studies are crucial for interpreting the validity and applicability of their findings. Below is a synthesized, detailed protocol for a prospective, intraindividual comparison of GA-MRI and ECA-MRI for HCC diagnosis, based on methodologies from cited literature.[2][5]
1. Patient Population:
-
Inclusion criteria: Patients at high risk for HCC (e.g., with liver cirrhosis or chronic hepatitis B) with at least one newly detected or suspected liver nodule on ultrasound.
-
Exclusion criteria: Contraindications to MRI or gadolinium-based contrast agents, severe renal impairment, and prior treatment for HCC.
2. Study Design:
-
A prospective, intraindividual comparative study design is employed, where each patient undergoes both ECA-MRI and GA-MRI within a defined timeframe (e.g., 1-4 weeks) to minimize the potential for changes in tumor characteristics.
3. MRI Acquisition Protocol:
-
Scanner: 1.5T or 3.0T MRI scanner.
-
Standard Sequences (for both protocols):
-
T2-weighted imaging (T2WI)
-
Diffusion-weighted imaging (DWI)
-
T1-weighted in-phase and opposed-phase imaging
-
-
Contrast Agent Administration:
-
ECA-MRI: Standard dose of a conventional extracellular gadolinium-based contrast agent.
-
GA-MRI: 0.025 mmol/kg body weight of this compound.
-
-
Dynamic Imaging Phases:
-
Pre-contrast: T1-weighted sequence.
-
Arterial Phase: Acquired during the late arterial phase.
-
Portal Venous Phase (PVP): Acquired at a standard delay after contrast injection.
-
Delayed/Transitional Phase: Acquired at approximately 3-5 minutes post-injection.
-
-
Hepatobiliary Phase (HBP) for GA-MRI: Acquired at 20 minutes post-injection.
4. Image Analysis:
-
Two or more experienced radiologists, blinded to the final diagnosis and the other imaging modality's results, independently review the images.
-
Lesions are categorized according to the Liver Imaging Reporting and Data System (LI-RADS).
-
Key imaging features assessed include: arterial phase hyperenhancement (APHE), washout appearance, enhancing capsule, and ancillary features such as hepatobiliary phase hypointensity (for GA-MRI) and restricted diffusion.
5. Reference Standard:
-
The final diagnosis is established by histopathological examination of resected or biopsied specimens.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually elucidate the complex processes involved in this compound imaging and systematic reviews, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Workflow of a systematic review for HCC diagnostic imaging.
Caption: Cellular transport of this compound in hepatocytes.
Conclusion
This compound-enhanced MRI is a powerful tool for the diagnosis of hepatocellular carcinoma, demonstrating superior sensitivity, particularly for small lesions, when compared to contrast-enhanced CT.[4] While its sensitivity in some studies is comparable to or slightly lower than ECA-MRI, modified imaging protocols and the additional information from the hepatobiliary phase enhance its diagnostic utility.[1] The unique mechanism of hepatocyte-specific uptake and excretion, mediated by OATP and MRP transporters, provides functional information that is invaluable for lesion characterization. The choice of imaging modality will depend on the specific clinical scenario, but the evidence strongly supports the role of this compound-enhanced MRI as a first-line imaging modality for the noninvasive diagnosis of HCC.[6]
References
- 1. Improved Characterization of Focal Liver Lesions With Liver-Specific this compound Disodium–Enhanced Magnetic Resonance Imaging: A Multicenter Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective Intraindividual Comparison of Magnetic Resonance Imaging With this compound and Extracellular Contrast for Diagnosis of Hepatocellular Carcinomas Using the Liver Imaging Reporting and Data System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular contrast-enhanced MRI with diffusion-weighted imaging for HCC diagnosis: prospective comparison with this compound using LI-RADS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gadoxetic Acid-Enhanced MRI for Colorectal Liver Metastases: A Comparative Meta-Analysis
For researchers, scientists, and drug development professionals, the accurate detection and characterization of colorectal liver metastases (CRLM) are paramount for effective treatment planning and patient prognosis. This guide provides a comprehensive meta-analysis of gadoxetic acid-enhanced magnetic resonance imaging (MRI) in comparison to other imaging modalities, supported by experimental data and detailed methodologies.
This compound, a liver-specific MRI contrast agent, offers both dynamic and hepatobiliary phase imaging, enabling detailed assessment of focal liver lesions.[1] Its uptake by functional hepatocytes leads to enhanced liver parenchyma, creating a contrast with metastatic lesions that lack such cells and remain unenhanced. This unique property has positioned this compound-enhanced MRI as a highly sensitive tool for the detection of CRLM.
Comparative Diagnostic Performance
Multiple meta-analyses have consistently demonstrated the superior diagnostic performance of this compound-enhanced MRI compared to other imaging techniques, particularly in terms of sensitivity.
A meta-analysis of 13 studies involving 1900 lesions reported a pooled weighted sensitivity of 93% and a specificity of 95% for this compound-enhanced MRI in detecting liver metastases on a per-lesion basis. Another meta-analysis found that this compound-enhanced MRI was significantly more sensitive than contrast-enhanced computed tomography (CE-CT), with a relative risk of 1.29, while maintaining equivalent specificity. The superiority of this compound-enhanced MRI is especially pronounced for smaller lesions (≤1 cm).[2]
The combination of this compound-enhanced MRI with diffusion-weighted imaging (DWI) has been shown to yield the highest diagnostic accuracy.[2][3] A meta-analysis of 39 articles revealed that the combined approach had a significantly higher sensitivity (95.5%) compared to either DWI (87.1%) or this compound-enhanced MRI alone (90.6%).[3]
| Imaging Modality | Pooled Sensitivity (Per-Lesion) | Pooled Specificity (Per-Lesion) | Key Findings |
| This compound-Enhanced MRI | 93% (95% CI: 90-95%) | 95%[4] (95% CI: 91-97%) | Excellent overall performance.[4] |
| This compound-Enhanced MRI | 86.9-100.0% | 80.2-98.0% | Significantly more sensitive than CE-CT. |
| Contrast-Enhanced CT (CE-CT) | 51.8-84.6% | 77.2-98.0% | Lower sensitivity, especially for small lesions. |
| PET/CT | 74.1% (95% CI: 62.1-83.3%) | 93.9% (95% CI: 83.9-97.8%) | Lower sensitivity than MRI. |
| Diffusion-Weighted MRI (DWI) | 87.1%[3] | Not Reported | Less sensitive than this compound-enhanced MRI alone.[3] |
| This compound-MRI + DWI | 95.5%[3] | Not Reported | Highest sensitivity among compared modalities.[3] |
| MRI with Extracellular Contrast Agents (ECA-MRI) | Comparable to Gd-EOB-MRI in some studies.[5] | Comparable to Gd-EOB-MRI in some studies.[5] | Gd-EOB-MRI may be better for decreasing early intrahepatic recurrence.[5] |
Impact of Neoadjuvant Chemotherapy
Neoadjuvant chemotherapy (NAC) can affect the diagnostic accuracy of imaging modalities. However, studies have shown that this compound-enhanced MRI including DWI maintains high sensitivity (>90%) for the detection of CRLM even after NAC, with no significant difference in diagnostic performance compared to chemotherapy-naïve patients.[6] In contrast, the sensitivity of CT and MRI with extracellular agents can be significantly decreased by neoadjuvant chemotherapy.[7]
Experimental Protocols
The typical protocol for this compound-enhanced MRI involves a multiphasic examination.
This compound Administration and Imaging Phases:
-
Contrast Agent: this compound disodium (e.g., Primovist®, Eovist®).
-
Dosage: A standard dose of 0.025 mmol per kilogram of body weight is administered as an intravenous bolus injection.[8]
-
Dynamic Phases: Post-contrast images are acquired in the arterial, portal venous, and transitional phases.
-
Hepatobiliary Phase (HBP): Images are acquired 20 minutes after the contrast administration.[9] This phase is crucial for the high sensitivity of this compound, as it maximizes the contrast between the enhanced liver parenchyma and unenhanced metastatic lesions.
Image Analysis:
Two independent, blinded readers typically review the image sets to assess for the presence, size, and characteristics of liver lesions. A scoring system (e.g., a 5-point confidence scale) is often used to grade the likelihood of malignancy.[6][10] The reference standard for confirming metastases is typically histopathological analysis from surgical resection, biopsy, or autopsy, supplemented by intraoperative findings and follow-up imaging.[3][11]
Signaling Pathways and Logical Relationships
The diagnostic superiority of this compound-enhanced MRI can be understood through its unique mechanism of action, which allows for a multi-parametric assessment of liver lesions.
Caption: Multi-parametric assessment pathway of this compound-enhanced MRI for CRLM diagnosis.
Experimental Workflow
The process of evaluating the diagnostic accuracy of this compound-enhanced MRI in a research setting typically follows a structured workflow.
Caption: Standardized workflow for assessing the diagnostic performance of imaging modalities.
References
- 1. ovid.com [ovid.com]
- 2. mdpi.com [mdpi.com]
- 3. A meta-analysis of diffusion-weighted and this compound-enhanced MR imaging for the detection of liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-Analysis of this compound Disodium (Gd-EOB-DTPA)-Enhanced Magnetic Resonance Imaging for the Detection of Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic Resonance Imaging for Colorectal Cancer Metastasis to the Liver: Comparative Effectiveness Research for the Choice of Contrast Agents [e-crt.org]
- 6. This compound-enhanced MRI and diffusion-weighted imaging for the detection of colorectal liver metastases after neoadjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. Comparison of this compound-enhanced dynamic imaging and diffusion-weighted imaging for the preoperative evaluation of colorectal liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-enhanced magnetic resonance imaging significantly influences the clinical course in patients with colorectal liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Additional value of this compound-enhanced MRI to conventional extracellular gadolinium-enhanced MRI for the surgical management of colorectal and neuroendocrine liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Gadoxetic acid and gadoterate meglumine
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Gadoxetic acid and Gadoterate meglumine, two widely used gadolinium-based contrast agents (GBCAs) in magnetic resonance imaging (MRI). The comparison focuses on their performance, supported by experimental data, to inform researchers, scientists, and professionals in drug development.
Core Properties and Mechanism of Action
This compound (Gd-EOB-DTPA) and Gadoterate meglumine (Gd-DOTA) belong to different classes of GBCAs, which dictates their distinct clinical utilities.
This compound (Primovist®/Eovist®): This agent is a hepatobiliary-specific, linear ionic GBCA.[1][2] Its mechanism is characterized by a dual-phase action.[3] Following intravenous injection, it initially distributes in the extracellular space, allowing for dynamic vascular imaging similar to conventional agents.[2][3] Subsequently, its lipophilic ethoxybenzyl component facilitates active uptake by functional hepatocytes via organic anion-transporting polypeptides (OATP1B1 and OATP1B3).[1][4][5] This leads to a hepatobiliary phase, typically 20 minutes post-injection, where the agent is progressively excreted into the biliary system via the multidrug resistance-associated protein 2 (MRP2).[1][5] This hepatocyte-specific uptake significantly enhances the contrast of normal liver parenchyma, improving the detection of lesions devoid of functional hepatocytes, such as metastases.[1][6] Approximately 50% of the injected dose is eliminated via the biliary route and 50% via the kidneys.[7]
Gadoterate Meglumine (Dotarem®): This is a macrocyclic, ionic, extracellular GBCA.[8][9] Its mechanism relies on the paramagnetic properties of the gadolinium ion (Gd3+).[8][10] After intravenous administration, it distributes rapidly within the intravascular and interstitial spaces without crossing cell membranes.[8][10] By shortening the T1 relaxation time of adjacent water protons, it increases the signal intensity on T1-weighted images, highlighting areas of abnormal vascularity or blood-brain barrier disruption.[9][10][11] Gadoterate meglumine is excreted almost exclusively and unchanged by renal filtration.[10]
The table below summarizes the key properties of these two contrast agents.
| Property | This compound (Gd-EOB-DTPA) | Gadoterate Meglumine (Gd-DOTA) |
| Agent Class | Hepatobiliary-specific, Linear, Ionic | Extracellular, Macrocyclic, Ionic[8][12] |
| Mechanism of Action | Dual-phase: Extracellular & Hepatocyte-specific uptake[1][3] | Extracellular distribution[8][10] |
| Primary Route of Elimination | ~50% Renal, ~50% Biliary[7] | 100% Renal (glomerular filtration)[12] |
| Protein Binding | High capability of binding with proteins[1] | Negligible |
| Relaxivity (r1) in Plasma (1.5T) | ~6.9 L mmol⁻¹ s⁻¹[7] | ~3.4-3.8 L mmol⁻¹ s⁻¹[12] |
| Standard Dose | 0.025 mmol/kg body weight[13] | 0.1 mmol/kg body weight[9] |
Diagnostic Performance in Liver Imaging
The primary area where these agents differ is in liver imaging, particularly in the detection and characterization of focal liver lesions.
This compound's hepatobiliary phase provides superior lesion-to-liver contrast for lesions that do not contain functioning hepatocytes.[1][14] This is especially valuable for detecting liver metastases, which typically appear hypointense against the brightly enhanced liver parenchyma in this phase.[1] Meta-analyses have confirmed the excellent effectiveness of this compound-enhanced MRI for the diagnosis of hepatocellular carcinoma (HCC) and liver metastases.[14]
While both agents allow for dynamic phase assessment of lesion vascularity, Gadoterate meglumine, as a purely extracellular agent, is a standard for dynamic MRI. A prospective crossover study comparing the two at 3T for HCC detection found that lesion-to-liver contrast ratios were significantly higher in the hepatobiliary phase with this compound compared to all dynamic phases for both agents.[15] This improved conspicuity can be critical for surgical planning.[1]
A Phase III head-to-head clinical trial comparing this compound with another hepatobiliary agent, gadobenate dimeglumine, demonstrated distinct advantages for this compound in patients with HCC, showing a significantly higher increase in sensitivity for lesion detection.[16]
Safety Profile
Both agents are generally considered safe and well-tolerated. The main safety concern for GBCAs has been the risk of Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment.
Gadoterate Meglumine: As a macrocyclic agent with high thermodynamic and kinetic stability, Gadoterate meglumine is associated with a very low risk of NSF.[17] After more than 35 years of clinical use and over 170 million doses, no confirmed unconfounded case of NSF has been associated with its use.[18][19] The overall incidence of adverse drug reactions is very low; pharmacovigilance data show an incidence of 8 cases per 100,000 patients exposed, with the most common reactions being urticaria, nausea, and vomiting.[18]
This compound: As a linear agent, it is classified by the American College of Radiology as a group III GBCA, indicating limited data regarding NSF risk.[20][21] However, as of April 2016, after more than 3.6 million applications, no cases of NSF have been reported.[7] A systematic review and meta-analysis found the risk for hypersensitivity reactions to be 0.3%, with an upper bound 95% CI for the risk of NSF at 2.8% in patients with severe kidney disease, though this was based on a limited number of administrations in this specific patient group.[21][22] The incidence of drug-related adverse events in clinical studies is low, at approximately 1.7% to 4.4%.[7][23]
| Safety Parameter | This compound | Gadoterate Meglumine |
| ACR Classification | Group III[20][21] | Group II |
| Risk of NSF | Very low, no confirmed cases reported[7] | Very low, no confirmed unconfounded cases[18][19] |
| Incidence of Adverse Reactions | 1.7% - 4.4% (drug-related AEs in studies)[7][23] | ~0.93% (in post-marketing surveillance)[17] |
| Most Common Adverse Reactions | Nausea, headache, general disorders | Urticaria, nausea, vomiting[18] |
Experimental Protocols & Visualizations
Standard Dynamic Contrast-Enhanced (DCE) MRI Protocol for Liver Imaging
This protocol outlines a typical workflow for a comprehensive liver MRI examination utilizing either contrast agent, with a specific phase added for this compound.
Caption: Workflow for a comprehensive DCE-MRI liver examination.
Methodology:
-
Patient Preparation: Patients are typically asked to fast for 4-6 hours prior to the examination to reduce bowel peristalsis and optimize gallbladder filling.
-
Pre-Contrast Imaging: Baseline sequences are acquired, including T1-weighted gradient echo (GRE) in- and out-of-phase images, T2-weighted turbo spin-echo (TSE) sequences, and diffusion-weighted imaging (DWI).[24]
-
Contrast Administration: A bolus of contrast agent is administered intravenously. The standard dose for this compound is 0.025 mmol/kg, and for Gadoterate meglumine, it is 0.1 mmol/kg.[9][13] This is typically followed by a saline flush.
-
Dynamic Post-Contrast Imaging: A series of T1-weighted 3D GRE sequences are acquired at specific time points after injection to capture the arterial, portal venous, and venous (or transitional) phases.[24][25]
-
Hepatobiliary Phase Imaging (this compound only): For examinations using this compound, delayed T1-weighted images are acquired approximately 20 minutes after the injection to assess the hepatocyte-specific uptake.[13][26]
Signaling Pathway of this compound Hepatocyte Transport
The unique properties of this compound are a direct result of its interaction with specific transporters on the hepatocyte membrane.
Caption: Simplified pathway of this compound transport in hepatocytes.
Experimental Detail: The mechanism involves a two-step active transport process. First, this compound is transported from the sinusoidal blood into the hepatocytes via the organic anion-transporting polypeptides OATP1B1 and OATP1B3 located on the basolateral (sinusoidal) membrane.[1][5] The expression levels of these transporters correlate with the degree of enhancement in the hepatobiliary phase.[4][27] Subsequently, the agent is excreted unchanged from the hepatocyte into the bile canaliculus by the multidrug resistance-associated protein 2 (MRP2), an efflux transporter on the apical (canalicular) membrane.[1][5]
Conclusion
The selection between this compound and Gadoterate meglumine should be guided by the specific clinical or research objective. Gadoterate meglumine stands out as a highly stable, general-purpose extracellular agent with an excellent safety record, making it a reliable choice for a wide range of MRI applications, including neuroimaging and angiography.
This compound, with its unique hepatocyte-specific properties, offers superior diagnostic capabilities for the detection and characterization of focal liver lesions and provides functional information about hepatocytes.[14][28] This makes it the preferred agent for detailed liver examinations, particularly in oncology and in the assessment of chronic liver disease. Researchers in drug development may leverage the distinct transport pathway of this compound to investigate hepatobiliary function and pathophysiology.
References
- 1. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Patterns of enhancement in the hepatobiliary phase of this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety profile of gadoxetate disodium in elderly patients (≥65 years) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gadoteric acid? [synapse.patsnap.com]
- 9. What is Gadoterate Meglumine used for? [synapse.patsnap.com]
- 10. What is the mechanism of Gadoterate Meglumine? [synapse.patsnap.com]
- 11. Gadoterate Meglumine (gadoterate meglumine) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 12. radiopaedia.org [radiopaedia.org]
- 13. Magnetic resonance imaging of liver tumors using this compound (Gd-EOB-DTPA) - pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Enhanced Liver MRI: Everything You Need to Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of this compound and gadopentetate dimeglumine-enhanced MRI for HCC detection: prospective crossover study at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diagnostic Efficacy and Safety of Gadoxetate Disodium vs Gadobenate Dimeglumine in Patients With Known or Suspected Focal Liver Lesions: Results of a Clinical Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety of Gadoterate Meglumine (Gd-DOTA) as a Contrast Agent for Magnetic Resonance Imaging: Results of a Post-Marketing Surveillance Study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety of Gadoterate Meglumine: A Review of 35 Years of Clinical Use and More Than 170 Million Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety of Gadoterate Meglumine: A Review of 35 Years of Clinical Use and More Than 170 Million Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsna.org [pubs.rsna.org]
- 21. researchgate.net [researchgate.net]
- 22. Adverse Events to the Gadolinium-based Contrast Agent this compound: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound-based hepatobiliary MRI in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound-Based MRI for Decision-Making in Hepatocellular Carcinoma Employing Perfusion Criteria Only—A Post Hoc Analysis from the SORAMIC Trial Diagnostic Cohort [mdpi.com]
- 26. Enhancement of liver parenchyma after injection of hepatocyte-specific MRI contrast media: a comparison of this compound and gadobenate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hepatocellular carcinoma: hepatocyte-selective enhancement at this compound-enhanced MR imaging--correlation with expression of sinusoidal and canalicular transporters and bile accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Added value of hepatobiliary phase this compound-enhanced MRI for diagnosing hepatocellular carcinoma in high-risk patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gadoxetic Acid MRI Findings with Histopathology: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate characterization of focal liver lesions is paramount. Gadoxetic acid-enhanced Magnetic Resonance Imaging (MRI) has emerged as a powerful tool in this domain, offering both dynamic and hepatobiliary phase imaging. This guide provides a comprehensive comparison of this compound MRI with alternative imaging modalities, supported by experimental data and histopathological validation.
This compound, a hepatocyte-specific contrast agent, enhances the diagnostic capabilities of liver MRI by providing functional information about hepatocytes.[1][2] Approximately 50% of the injected dose is taken up by functional hepatocytes, leading to enhancement of normal liver parenchyma in the hepatobiliary phase (HBP), typically acquired 20 minutes after contrast administration.[3][4] This unique property significantly improves the detection and characterization of focal liver lesions compared to conventional extracellular contrast agents or other imaging modalities like computed tomography (CT).[2][5][6]
Comparative Diagnostic Performance
Histopathological analysis of resected liver tissue serves as the gold standard for the definitive diagnosis of focal liver lesions. Numerous studies have validated the findings of this compound MRI against this standard, demonstrating its high diagnostic accuracy.
Hepatocellular Carcinoma (HCC)
This compound-enhanced MRI is particularly valuable for the diagnosis of HCC, especially for early-stage and small lesions.[1][7] The characteristic feature of most HCCs on this compound MRI is arterial phase hyperenhancement followed by "washout" in the portal venous or delayed phases, and hypointensity in the hepatobiliary phase due to the lack of functional hepatocytes.[1][4]
A key advantage of this compound is its ability to differentiate HCC from benign hepatocellular lesions like focal nodular hyperplasia (FNH), which often shows iso- or hyperintensity in the HBP due to the presence of functional hepatocytes.[1][5]
| Feature | This compound MRI | Multidetector CT (MDCT) | Reference |
| Sensitivity for HCC | 91.45% | 71.6% | [8] |
| Sensitivity for small HCC (<1.5 cm) | Increased by 24.7% vs MDCT | - | [8] |
| Overall Per-Lesion Sensitivity (Malignant Lesions) | 58% - 64% | - | [9] |
| PPV for Malignant Lesions | 98% - 100% | - | [9] |
Colorectal Liver Metastases (CRLM)
For the detection of CRLM, especially after chemotherapy, this compound MRI has shown superiority over contrast-enhanced CT (CECT). The improved conspicuity of lesions against the enhanced liver parenchyma in the HBP is a significant factor.
| Feature | This compound MRI (EOB-MRI) | Contrast-Enhanced CT (CECT) | Reference |
| Sensitivity for CRLM (≤1.0 cm) | 86% | 45.5% | [10] |
| Indeterminate Lesion Diagnosis | 7% | 33% | [10] |
| Interobserver Concordance (lesions ≤1.0 cm) | 72% | 51% | [10] |
Benign Lesions: FNH vs. Hepatocellular Adenoma (HCA)
The differentiation between FNH and HCA is a common diagnostic challenge. This compound MRI significantly aids in this differentiation. FNH, being composed of hyperplastic hepatocytes, typically appears iso- or hyperintense in the HBP.[1][5] In contrast, most HCAs, lacking functional hepatocytes and bile ducts, appear hypointense in the HBP.[5][11]
A systematic review reported high sensitivity and specificity for differentiating HCA from FNH based on HBP hypointensity.
| Feature | Value | Reference |
| Pooled Sensitivity for HCA (Low SI in HBP) | 92% | [11] |
| Pooled Specificity for HCA (Low SI in HBP) | 95% | [11] |
Experimental Protocols
Standardized protocols are crucial for reproducible and comparable results. The following outlines typical methodologies for this compound MRI and subsequent histopathological validation.
This compound MRI Protocol
A standard liver MRI protocol with this compound includes pre-contrast sequences followed by dynamic post-contrast imaging and a delayed hepatobiliary phase.
-
Pre-contrast sequences: T1-weighted in- and out-of-phase, and T2-weighted images.[12][13]
-
Contrast Agent: this compound (e.g., Primovist® or Eovist®) administered intravenously as a bolus injection (e.g., 0.025 mmol/kg body weight at 1-2 mL/s), followed by a saline flush.[3][13]
-
Dynamic Phases: Imaging is performed during the late arterial, portal venous, and transitional phases.[13][14]
-
Hepatobiliary Phase (HBP): T1-weighted fat-suppressed images are acquired approximately 20 minutes after contrast injection.[13][15]
Histopathological Validation
Following surgical resection of the liver lesion, the specimen is processed for histopathological examination, which serves as the reference standard.
-
Specimen Handling: The resected liver specimen is fixed in formalin.
-
Gross Examination: The lesion is measured, and its gross features are documented.
-
Sectioning: The specimen is sectioned, and representative tissue blocks are selected.
-
Microscopic Examination: The tissue blocks are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Immunohistochemistry: In some cases, special stains or immunohistochemistry are performed to confirm the diagnosis (e.g., for subtyping HCAs).[16]
-
Correlation: The histopathological findings are then correlated with the pre-operative MRI findings.
Visualization of Workflows and Pathways
To further elucidate the processes and relationships discussed, the following diagrams are provided.
References
- 1. This compound-enhanced magnetic resonance imaging: Hepatocellular carcinoma and mimickers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indeterminate liver lesions on this compound-enhanced magnetic resonance imaging of the liver: Case-based radiologic-pathologic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Characterization of Focal Liver Lesions With Liver-Specific this compound Disodium–Enhanced Magnetic Resonance Imaging: A Multicenter Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver-specific agents for contrast-enhanced MRI: role in oncological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal liver lesions detection and characterization: The advantages of this compound-enhanced liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocellular Carcinoma | this compound-enhanced MRI in hepatocellular carcinoma: a comprehensive review of diagnostic, surveillance, and treatment response prediction and assessment | springermedicine.com [springermedicine.com]
- 8. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic Accuracy of Preoperative this compound–enhanced 3-T MR Imaging for Malignant Liver Lesions by Using Ex Vivo MR Imaging–matched Pathologic Findings as the Reference Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospective comparison of this compound-enhanced liver MRI and contrast-enhanced CT with histopathological correlation for preoperative detection of colorectal liver metastases following chemotherapy and potential impact on surgical plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnostic Value of this compound-Enhanced MR Imaging to Distinguish HCA and Its Subtype from FNH: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-enhanced magnetic resonance imaging can predict the pathologic stage of solitary hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnostic performance of abbreviated this compound-enhanced magnetic resonance protocols with contrast-enhanced computed tomography for detection of colorectal liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal Segment Selection on this compound-Enhanced MRI to Improve Diagnostic Accuracy in the Histological Grading of Liver Inflammation and Fibrosis in Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathology-MRI Correlation of Hepatocarcinogenesis: Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benign focal liver lesions: The role of magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
Gadoxetic Acid in Liver Imaging: A Cost-Effectiveness Comparison
An in-depth analysis of the economic and clinical benefits of Gadoxetic acid-enhanced MRI in the diagnosis of liver lesions reveals a favorable cost-effectiveness profile compared to other imaging modalities, particularly in the diagnosis of hepatocellular carcinoma (HCC) and colorectal cancer liver metastases.[1][2][3] This guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound against alternatives like extracellular contrast media (ECCM)-enhanced MRI and multidetector computed tomography (MDCT).
Executive Summary
This compound-enhanced MRI has demonstrated its value not only in improving diagnostic accuracy but also in offering a cost-effective approach to liver imaging. By reducing the need for additional diagnostic procedures and enabling more accurate surgical planning, this compound can lead to overall cost savings and improved patient outcomes.[2][3][4] Studies consistently show that while the initial cost of a this compound-enhanced MRI may be higher than some alternatives, the downstream benefits often justify this initial investment.[3][5]
Comparative Cost-Effectiveness Data
The following tables summarize the quantitative data from key cost-effectiveness analyses, providing a clear comparison between this compound-enhanced MRI and other imaging strategies.
Table 1: Cost-Effectiveness in Hepatocellular Carcinoma (HCC) Diagnosis
| Comparison Strategy | Incremental Cost-Effectiveness Ratio (ICER) | Quality-Adjusted Life Years (QALYs) | Total Costs | Key Findings |
| This compound MRI vs. Conventional CT (for early-stage HCC) [1][6] | $11,957 per QALY gained | 5.52 | $105,025 | This compound-enhanced MRI is cost-effective for detecting additional HCC in patients eligible for curative treatment.[1][6] |
| Conventional CT [1][6] | - | 5.08 | $99,770 | Lower initial cost but lower life expectancy and QALYs compared to the this compound strategy.[1][6] |
| This compound MRI vs. ECCM-MRI (in China) [3] | Dominant (lower cost, higher accuracy) | Not explicitly stated, but higher diagnostic accuracy implies better outcomes. | ¥30,360 | Lower total costs due to reduced need for confirmatory diagnostic procedures.[3] |
| ECCM-MRI [3] | - | - | ¥31,465 | Higher total costs compared to this compound MRI.[3] |
| This compound MRI vs. MDCT (in China) [3] | Dominant (lower cost, higher accuracy) | Not explicitly stated, but higher diagnostic accuracy implies better outcomes. | ¥30,360 | Similar total costs but with higher diagnostic accuracy for this compound MRI.[3] |
| MDCT [3] | - | - | ¥30,803 | Similar cost to this compound MRI but with lower diagnostic accuracy.[3] |
Table 2: Cost-Effectiveness in Colorectal Cancer Liver Metastases (CRCLM) Diagnosis
| Comparison Strategy | Diagnostic Workup Cost Savings with this compound MRI | Surgical Eligibility | Key Findings |
| This compound MRI vs. ECCM-MRI [2][4] | Cost savings in most countries (except Thailand, <2% difference).[2][4] | 39.3% | This compound-enhanced MRI is recommended as the preferred initial imaging procedure.[2][4] |
| ECCM-MRI [2][4] | - | 31.0% | Lower surgical eligibility compared to the this compound group.[2][4] |
| This compound MRI vs. CE-MDCT [2][4] | Less costly in most countries (except Korea and Spain, 4-8% difference).[2][4] | 39.3% | Higher rate of eligibility for potentially curative surgery.[2][4] |
| CE-MDCT [2][4] | - | 26.7% | Lowest surgical eligibility among the compared modalities.[2][4] |
Experimental Protocols and Methodologies
The cost-effectiveness analyses cited in this guide predominantly utilize decision-analytic models and Markov cohort models to simulate the long-term clinical and economic outcomes of different diagnostic strategies.
Decision-Analytic Model for Early-Stage HCC[1][6]
-
Objective: To determine the cost-effectiveness of two diagnostic imaging strategies for guiding curative treatment of early-stage HCC.
-
Patient Cohort: A simulated cohort of 55-year-old patients with early-stage HCC detected by dynamic multiphasic CT and with Child-Pugh class A cirrhosis.
-
Strategies Compared:
-
Conventional CT Strategy: Utilized dynamic multiphasic CT only.
-
This compound-Enhanced MRI Strategy: Included additional this compound-enhanced MRI after the initial CT.
-
-
Model Structure: A Markov cohort model was used to simulate the patient cohort's progression through different health states (e.g., post-curative treatment, adjuvant treatment, recurrence, death) over their remaining life expectancy.
-
Outcome Measures: Mean life-years gained, quality-adjusted life-years (QALYs), costs per person, and the incremental cost-effectiveness ratio (ICER).
-
Sensitivity Analysis: One-way, two-way, and probabilistic sensitivity analyses were performed to assess the robustness of the results.
Within-Trial Cost Evaluation for CRCLM (VALUE Trial)[2][4]
-
Objective: To assess the costs of diagnostic workup and surgery for three different imaging strategies in patients with colorectal cancer liver metastases.
-
Study Design: A prospective, randomized, multicenter study.
-
Strategies Compared:
-
This compound-enhanced MRI (Gd-EOB-DTPA-MRI)
-
MRI with extracellular contrast media (ECCM-MRI)
-
Contrast-enhanced multidetector CT (CE-MDCT)
-
-
Model Structure: A decision-tree model was used to calculate the costs of diagnosis and surgery. The model was populated with clinical outcomes and resource utilization data collected within the trial.
-
Population: The analysis was performed on a safety population of 354 patients from eight participating countries.
-
Outcome Measures: Costs of diagnostic workup and surgery.
Visualizing the Economic Evaluation Process
The following diagrams illustrate the logical flow of the cost-effectiveness analyses and the patient pathways involved in liver imaging.
Caption: Workflow of a Cost-Effectiveness Analysis in Liver Imaging.
Caption: Comparative Patient Pathways for Liver Lesion Diagnosis.
Conclusion
The evidence strongly suggests that this compound-enhanced MRI is a cost-effective imaging modality for the diagnosis of both HCC and colorectal cancer liver metastases. Its superior diagnostic accuracy often translates into more appropriate and timely patient management, which can lead to improved clinical outcomes and more efficient use of healthcare resources.[1][2][3][4] While the initial investment for a this compound-enhanced MRI may be higher, the reduction in the need for further imaging and the improved selection of patients for curative surgery contribute to its overall economic advantage.[2][4][5] For researchers and professionals in drug development, understanding the economic value of advanced imaging techniques like this compound-enhanced MRI is crucial for evaluating the overall impact of new therapeutic interventions.
References
- 1. Performing this compound-Enhanced MRI After CT for Guiding Curative Treatment of Early-Stage Hepatocellular Carcinoma: A Cost-Effectiveness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cost evaluation of this compound-enhanced magnetic resonance imaging in the diagnosis of colorectal-cancer metastasis in the liver: Results from the VALUE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Health economic assessment of Gd-EOB-DTPA MRI versus ECCM-MRI and multi-detector CT for diagnosis of hepatocellular carcinoma in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cost evaluation of this compound-enhanced magnetic resonance imaging in the diagnosis of colorectal-cancer metastasis in the liver: Results from the VALUE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additional value of this compound-enhanced MRI to conventional extracellular gadolinium-enhanced MRI for the surgical management of colorectal and neuroendocrine liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajronline.org [ajronline.org]
Navigating Liver Lesion Diagnostics: A Comparative Analysis of Gadoxetic Acid MRI and Contrast-Enhanced CT
For researchers, scientists, and drug development professionals navigating the complexities of liver lesion diagnostics, the choice between imaging modalities is critical. This guide provides an objective comparison of the diagnostic accuracy of gadoxetic acid-enhanced Magnetic Resonance Imaging (GA-MRI) and contrast-enhanced Computed Tomography (CE-CT), supported by experimental data and detailed methodologies.
The accurate detection and characterization of focal liver lesions are paramount for patient management, clinical trials, and drug development. Two of the most powerful tools in the radiologist's arsenal are GA-MRI and CE-CT. While both provide valuable insights, they differ significantly in their mechanisms, leading to variances in diagnostic performance. This guide delves into these differences, presenting a clear, data-driven comparison to inform your research and clinical decisions.
At a Glance: Key Performance Metrics
This compound-enhanced MRI has demonstrated superior sensitivity in the detection of various liver lesions, particularly small hepatocellular carcinomas (HCCs) and liver metastases, when compared to contrast-enhanced CT.[1][2][3][4] This advantage is largely attributed to the unique properties of this compound, a hepatocyte-specific contrast agent that provides both dynamic and hepatobiliary phase imaging.[5][6]
Table 1: Diagnostic Accuracy for Hepatocellular Carcinoma (HCC)
| Imaging Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Overall Accuracy | Reference |
| This compound MRI (GA-MRI) | ||||||
| Overall HCC | 75% - 91% | 90% - 95% | - | - | - | [7][8] |
| Small HCC (≤2 cm) | 96% | 94% | - | - | Area Under Curve: 0.97 | [1] |
| Contrast-Enhanced CT (CE-CT) | ||||||
| Overall HCC | 63% - 71.3% | 91.8% - 93% | - | - | - | [4][9] |
| Small HCC (≤2 cm) | 65% | 98% | - | - | Area Under Curve: 0.85 | [1] |
Note: PPV and NPV are not consistently reported across all meta-analyses; sensitivity and specificity are the most frequently compared metrics.
Table 2: Diagnostic Accuracy for Liver Metastases
| Imaging Modality | Sensitivity | Specificity | Reference |
| This compound MRI (GA-MRI) | 95.5% - 96.9% | 98.0% | [3][10] |
| Contrast-Enhanced CT (CE-CT) | 71.8% - 78.7% | 96.0% - 97.8% | [3][10] |
The Science Behind the Image: Mechanism of Action
The superior performance of GA-MRI in many scenarios stems from the unique properties of this compound. Unlike conventional extracellular contrast agents used in CT and standard MRI, this compound is actively taken up by functional hepatocytes.[5][11] This allows for a "hepatobiliary phase" of imaging, typically 20 minutes after injection, where healthy liver tissue enhances, making lesions that do not contain functioning hepatocytes (like most metastases and many HCCs) stand out as dark, or hypointense, spots.[6]
Experimental Protocols: A Closer Look
The diagnostic accuracy of any imaging technique is intrinsically linked to the protocol used. Below are representative methodologies for both GA-MRI and CE-CT as described in comparative studies.
This compound-Enhanced MRI (GA-MRI) Protocol
A typical GA-MRI protocol for liver lesion characterization involves the following steps:
-
Pre-contrast Imaging: Axial T1-weighted in-phase and out-of-phase sequences, and axial and coronal T2-weighted sequences are acquired. Diffusion-weighted imaging (DWI) is also often performed.
-
Contrast Administration: A bolus of this compound (0.025 mmol/kg of body weight) is injected intravenously.[5]
-
Dynamic Phase Imaging: T1-weighted fat-suppressed sequences are acquired in the late arterial phase (typically 20-35 seconds post-injection), portal venous phase (60-80 seconds), and transitional phase (2-5 minutes).[6]
-
Hepatobiliary Phase Imaging: T1-weighted fat-suppressed images are obtained approximately 20 minutes after contrast injection to assess for hepatocyte uptake.[5]
Contrast-Enhanced Computed Tomography (CE-CT) Protocol
A standard multiphase CE-CT protocol for the liver includes:
-
Non-contrast Scan: An initial scan of the liver is performed to detect calcifications, fat, or hemorrhage.[12]
-
Contrast Administration: An iodinated contrast agent is injected intravenously, typically at a rate of 3-5 mL/s. The total volume is often based on patient weight.
-
Arterial Phase Imaging: Scanning is initiated during the late arterial phase (around 35-40 seconds post-injection) to optimally visualize hypervascular lesions.[12]
-
Portal Venous Phase Imaging: This phase, acquired at 60-90 seconds, is crucial for detecting hypovascular lesions as the normal liver parenchyma is maximally enhanced.[13]
-
Delayed (Equilibrium) Phase Imaging: Scans obtained at 3-5 minutes can help characterize certain lesions, such as cholangiocarcinoma, and assess for contrast washout in HCC.[13]
Diagnostic Workflow: A Visual Comparison
The following diagram illustrates a simplified diagnostic workflow for a patient with a suspected liver lesion, highlighting the key decision points and outcomes for both GA-MRI and CE-CT.
Conclusion
The evidence strongly suggests that this compound-enhanced MRI offers superior diagnostic accuracy, particularly in terms of sensitivity, for the detection and characterization of small HCCs and liver metastases compared to contrast-enhanced CT.[1][3][4][14] The unique hepatobiliary phase of GA-MRI provides crucial information that is not available with CE-CT.[6]
However, the choice of imaging modality should also consider factors such as cost, availability, patient contraindications (e.g., severe renal dysfunction for gadolinium-based contrast agents, iodine allergy for CT contrast), and the specific clinical question being addressed.[2][5] For instance, CE-CT remains a widely available and rapid imaging technique that provides excellent anatomical detail.[3] In many clinical scenarios, CE-CT is an appropriate first-line imaging modality, with GA-MRI reserved for cases where the findings are indeterminate or when higher sensitivity for small lesions is required.[15]
For researchers and professionals in drug development, understanding the strengths and limitations of each modality is essential for designing robust clinical trials and accurately assessing treatment response in the liver. This guide provides a foundational understanding to aid in making informed decisions for optimal diagnostic outcomes.
References
- 1. This compound disodium-enhanced magnetic resonance imaging outperformed multidetector computed tomography in diagnosing small hepatocellular carcinoma: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 3. Diagnostic efficacy of this compound-enhanced MRI for the detection and characterisation of liver metastases: comparison with multidetector-row CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-enhanced MRI for the characterization of hepatocellular carcinoma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of enhancement in the hepatobiliary phase of this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accuracy of Various Forms of Contrast-Enhanced MRI for Diagnosing Hepatocellular Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Disodium-Enhanced Magnetic Resonance Imaging for the Detection of Hepatocellular Carcinoma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diagnostic performance of contrast-enhanced CT versus extracellular contrast agent-enhanced MRI in detecting hepatocellular carcinoma: direct comparison and a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnostic performance of this compound–enhanced liver MRI versus multidetector CT in the assessment of colorectal liver metastases compared to hepatic resection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and characterization of liver lesions using this compound as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Radiology Assistant : CT contrast injection and protocols [radiologyassistant.nl]
- 13. CT Techniques, Protocols, Advancements and Future Directions in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsna.org [pubs.rsna.org]
- 15. journals.plos.org [journals.plos.org]
A Comparative Guide to the Reproducibility of Liver Function Measurements with Gadoxetic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible assessment of liver function is paramount in clinical research and drug development. It enables the monitoring of disease progression, evaluation of treatment efficacy, and assessment of drug-induced liver injury. Gadoxetic acid-enhanced magnetic resonance imaging (MRI) has emerged as a powerful, non-invasive tool for quantifying liver function. This guide provides an objective comparison of the reproducibility of this compound-based measurements with alternative methods, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
Comparison of Reproducibility and Performance
The following tables summarize the reproducibility of various liver function measurement techniques, with a focus on inter- and intra-observer agreement, and their correlation with established clinical scores of liver function.
Table 1: Reproducibility of Liver Function Measurement Techniques
| Technique | Parameter | Inter-Observer Agreement (ICC) | Intra-Observer Agreement (ICC) | Key Findings |
| This compound-Enhanced MRI | Relative Liver Enhancement (RLE) | 0.979 (0.963–0.988) | 0.969 (0.945–0.983) | Highly reproducible parameter for quantifying hepatic uptake of this compound.[1][2] |
| Hepatic Uptake Index (HUI) | 0.777 (0.605–0.874) | Not Reported | Shows good agreement, though slightly lower than RLE.[1][2] | |
| Contrast Uptake Index (CUI) | Not Reported | 0.814 (0.668–0.896) | Demonstrates good intra-observer reliability.[1][2] | |
| Liver-to-Spleen Contrast Index (LSI) | Excellent (Not specified) | Excellent (Not specified) | Generally reported as having high agreement. | |
| Shear Wave Elastography (SWE) | Liver Stiffness (kPa) | 0.98 | 0.99 | Excellent reproducibility for assessing liver stiffness, an indirect measure of liver fibrosis and function. |
| Extracellular Contrast-Enhanced MRI | LI-RADS Categorization | k = 0.72 (0.63-0.81) | Not Reported | Substantial agreement for lesion characterization, but not a direct measure of liver function.[3] |
Table 2: Correlation of Imaging Parameters with Clinical Liver Function Scores
| Technique | Parameter | Correlation with Child-Pugh Score | Correlation with MELD Score | Correlation with ALBI Score |
| This compound-Enhanced MRI | Relative Liver Enhancement (RLE) | Significant (p < 0.001) | Significant (p < 0.001) | Significant (p < 0.001) |
| Hepatic Uptake Index (HUI) | Significant (p < 0.001) | Significant (p < 0.001) | Significant (p < 0.001) | |
| Liver-to-Spleen Ratio (LSR) | Significant negative correlation | Significant negative correlation | Significant negative correlation | |
| Shear Wave Elastography (SWE) | Liver Stiffness (kPa) | Moderate to strong positive correlation | Moderate to strong positive correlation | Moderate to strong positive correlation |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key liver function assessment techniques.
This compound-Enhanced MRI Protocol
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the MRI scan to minimize gallbladder contraction and ensure optimal visualization of the biliary system.
-
Imaging Equipment: A 1.5T or 3T MRI scanner is used.
-
Contrast Agent Administration: this compound (e.g., Eovist®/Primovist®) is administered intravenously as a bolus at a standard dose of 0.025 mmol/kg of body weight.
-
Imaging Sequences:
-
Pre-contrast: T1-weighted gradient-echo (GRE) sequences are acquired before contrast administration to obtain baseline signal intensity of the liver parenchyma.
-
Dynamic Phases: Following contrast injection, dynamic T1-weighted GRE sequences are acquired in the arterial, portal venous, and transitional phases to assess vascular perfusion.
-
Hepatobiliary Phase (HBP): The key functional images are acquired approximately 20 minutes after contrast injection. During this phase, this compound is taken up by functional hepatocytes, leading to enhancement of the liver parenchyma.[1][2]
-
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the liver parenchyma and spleen on both pre-contrast and hepatobiliary phase images.
-
Signal intensities from these ROIs are used to calculate various functional parameters, such as Relative Liver Enhancement (RLE), Hepatic Uptake Index (HUI), and Liver-to-Spleen Ratio (LSR).
-
Shear Wave Elastography (SWE) Protocol
-
Patient Preparation: Patients should fast for at least 4 hours to reduce blood flow variability in the liver.
-
Imaging Equipment: A clinical ultrasound system equipped with shear wave elastography capabilities.
-
Procedure:
-
The patient is positioned in the supine position with their right arm in maximal abduction.
-
The ultrasound transducer is placed in an intercostal space over the right lobe of the liver.
-
The patient is asked to hold their breath at the end of a normal expiration.
-
The shear wave elastography measurement is initiated, which involves the generation of a shear wave and tracking of its propagation through the liver tissue.
-
Multiple measurements (typically 10) are obtained from the same location.
-
-
Data Analysis: The median of the valid measurements is calculated to represent the liver stiffness in kilopascals (kPa).
Indocyanine Green (ICG) Retention Test Protocol
-
Patient Preparation: No specific preparation such as fasting is required.
-
Procedure:
-
A baseline blood sample is drawn.
-
Indocyanine green dye is injected intravenously at a dose of 0.5 mg/kg of body weight.
-
A second blood sample is drawn from the contralateral arm at a specific time point after injection, typically 15 minutes (R15).
-
-
Sample Analysis: The concentration of ICG in the blood samples is determined using spectrophotometry.
-
Calculation: The ICG retention rate at 15 minutes (ICG-R15) is calculated as a percentage of the initial concentration, providing a measure of global liver function.
Visualizing the Mechanism of this compound Uptake
The functional basis of this compound-enhanced MRI lies in its specific uptake and excretion by hepatocytes. This process is mediated by transporters on the hepatocyte membrane.
Caption: Cellular pathway of this compound uptake and excretion by hepatocytes.
Conclusion
This compound-enhanced MRI provides a highly reproducible method for the non-invasive assessment of liver function. Parameters such as Relative Liver Enhancement (RLE) demonstrate excellent inter- and intra-observer agreement, surpassing many other imaging-based techniques.[1][2] Furthermore, these MRI-derived metrics show a strong correlation with established clinical scores of liver function, including Child-Pugh, MELD, and ALBI scores.
While techniques like Shear Wave Elastography also offer excellent reproducibility for assessing liver stiffness, they provide a more indirect measure of liver function, primarily reflecting fibrosis. The Indocyanine Green (ICG) retention test remains a valuable tool for assessing global liver function, though it does not provide the regional functional information that can be obtained with this compound MRI.
For researchers and drug development professionals requiring detailed, regional, and reproducible assessments of liver function, this compound-enhanced MRI stands out as a robust and reliable imaging biomarker. The choice of the most suitable technique will ultimately depend on the specific research question, the need for regional versus global functional information, and the available resources.
References
- 1. Correlation of liver enhancement in this compound–enhanced MRI with liver functions: a multicenter-multivendor analysis of hepatocellular carcinoma patients from SORAMIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliability of extracellular contrast versus this compound in assessing small liver lesions using liver imaging reporting and data system v.2018 and European association for the study of the liver criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Liver Lesion Diagnosis: A Longitudinal Look at Gadoxetic Acid's Performance
For researchers, scientists, and drug development professionals, the accurate and early detection of liver lesions is paramount. Gadoxetic acid (Gd-EOB-DTPA), a hepatocyte-specific MRI contrast agent, has emerged as a powerful tool in this endeavor. This guide provides a comprehensive comparison of the longitudinal diagnostic performance of this compound-enhanced MRI (GA-MRI) against other imaging modalities, supported by experimental data and detailed protocols.
This compound's unique dual-phase enhancement, combining a dynamic vascular phase with a hepatobiliary phase (HBP), offers distinct advantages in the detection and characterization of liver lesions, particularly hepatocellular carcinoma (HCC).[1][2] This guide delves into the long-term efficacy of this contrast agent, providing valuable insights for clinical research and drug development.
Comparative Diagnostic Performance Over Time
Longitudinal studies are crucial for understanding how the diagnostic accuracy of an imaging modality holds up over time, especially in surveillance settings for high-risk patient populations.
Hepatocellular Carcinoma (HCC) Surveillance
In the critical area of HCC surveillance, GA-MRI has demonstrated sustained high performance. A key longitudinal study followed patients with indeterminate liver lesions (LI-RADS 3) using GA-MRI. Over a median follow-up of 18.3 months, 41.6% of these lesions progressed to a higher-risk category (LR-4 or LR-5).[3] The cumulative risk of progression was 9.5% at 6 months, 17.3% at 12 months, and 37.3% at 24 months, highlighting the utility of GA-MRI in monitoring lesion evolution.[3]
Another study directly comparing GA-MRI with ultrasound for HCC surveillance at 6-month intervals found that GA-MRI had a significantly higher overall HCC detection rate (86.0%) compared to ultrasound (27.9%).[1] This suggests a superior and consistent performance of GA-MRI in a longitudinal surveillance program.
| Longitudinal HCC Surveillance with GA-MRI | Follow-up Period | Key Findings | Reference |
| Indeterminate Lesion Progression (LR-3) | Median 18.3 months | 41.6% of lesions progressed to LR-4 or LR-5. | [3] |
| 6 months | Cumulative progression risk of 9.5%. | [3] | |
| 12 months | Cumulative progression risk of 17.3%. | [3] | |
| 24 months | Cumulative progression risk of 37.3%. | [3] | |
| GA-MRI vs. Ultrasound for HCC Detection | 6-month intervals | GA-MRI detection rate: 86.0%; Ultrasound detection rate: 27.9%. | [1] |
Cross-Sectional Comparisons with Other Modalities
While extensive head-to-head longitudinal studies are limited, cross-sectional data provides a strong basis for comparing the diagnostic performance of GA-MRI with MRI using extracellular contrast agents (ECA-MRI) and multidetector computed tomography (MDCT).
A meta-analysis of eight prospective studies comparing GA-MRI and MDCT for HCC detection found that GA-MRI had a significantly higher sensitivity (85%) than MDCT (68%), with comparable specificity (94% vs. 93%).[4] For lesions smaller than 2 cm, the sensitivity advantage of GA-MRI was even more pronounced (79% vs. 46%).[4]
Comparisons between GA-MRI and ECA-MRI have yielded more nuanced results. One meta-analysis found that ECA-MRI had a higher per-lesion sensitivity for HCC diagnosis than GA-MRI (76% vs. 63%).[5][6] However, another study focusing on recurrent HCC after multiple treatments found that ECA-MRI showed greater sensitivity and accuracy than GA-MRI.[7] Conversely, for the detection of colorectal liver metastases, GA-MRI has been shown to perform significantly better than MDCT, particularly in patients who have undergone chemotherapy.[8]
| Modality Comparison for Liver Lesion Detection | Metric | This compound-MRI (GA-MRI) | Extracellular Contrast Agent-MRI (ECA-MRI) | Multidetector CT (MDCT) | Reference |
| HCC Detection (Meta-analysis) | Sensitivity | 85% | - | 68% | [4] |
| Specificity | 94% | - | 93% | [4] | |
| HCC Detection < 2cm (Meta-analysis) | Sensitivity | 79% | - | 46% | [4] |
| HCC Diagnosis (Meta-analysis) | Per-lesion Sensitivity | 63% | 76% | - | [5][6] |
| Recurrent HCC Detection | Sensitivity (Observer 1/2) | 76.9% / 78.5% | 90.9% / 91.7% | - | [7] |
| Accuracy (Observer 1/2) | 78.7% / 80.2% | 91.2% / 91.9% | - | [7] | |
| Colorectal Liver Metastases Detection (per-lesion) | Sensitivity (Reader 1/2/3) | 95.5% / 90% / 96% | - | 72% / 72% / 75% | [8] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their application in research and clinical trials.
Longitudinal Surveillance of Indeterminate Lesions
-
Patient Population: Patients with indeterminate hepatic observations (LI-RADS category 3) less than 20 mm.
-
Imaging Protocol: this compound-enhanced MRI (GA-MRI) performed at baseline and at follow-up intervals.
-
Follow-up Schedule: Imaging performed at 3, 6, 12, and 24 months to assess for lesion progression, stability, or regression based on LI-RADS criteria.[3]
-
Primary Endpoint: Progression of LR-3 observations to LR-4 or LR-5.
Comparative Study of GA-MRI and Ultrasound for HCC Surveillance
-
Patient Population: Patients at high risk for HCC.
-
Study Design: Paired screening rounds using both ultrasound and GA-MRI at 6-month intervals.
-
Imaging Protocol: Standardized ultrasound examination and a full-protocol GA-MRI including dynamic and hepatobiliary phases.[1]
-
Primary Endpoint: HCC detection rates for each modality.
Mechanism of Action: A Look at the Signaling Pathway
The diagnostic superiority of this compound, particularly in the hepatobiliary phase, is rooted in its specific cellular transport mechanism.
References
- 1. The MR imaging diagnosis of liver diseases using this compound: Emphasis on hepatobiliary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Imaging Diagnosis of Hepatocellular Carcinoma: Value of this compound-Enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-enhanced magnetic resonance imaging: Hepatocellular carcinoma and mimickers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Quantification of liver function using this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Gadoxetic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Gadoxetic acid, a gadolinium-based contrast agent (GBCA), requires specific disposal procedures to mitigate risks associated with its chemical nature and potential environmental persistence. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. When handling this compound, always use appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves to prevent skin contact.[1][2]
-
Eye Protection: Use safety glasses with side shields or goggles.[2][3]
-
Lab Coat: A lab coat or apron should be worn to protect clothing.
Ensure adequate ventilation in the work area to avoid inhalation of any mists or vapors.[1] In case of a spill, prevent the substance from entering drains and collect the material for proper disposal.[1][4]
Step-by-Step Disposal Procedures
The disposal of this compound must comply with local, state, and federal regulations for pharmaceutical and chemical waste.[5][6][7] Discharging this compound into sewer systems should be avoided to prevent environmental contamination.[1]
1. Unused or Expired this compound Solutions:
-
Do Not Sewer: Never pour unused or expired this compound down the drain.[1]
-
Licensed Waste Disposal: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2] Contact your institution's environmental health and safety (EHS) office to arrange for collection by a licensed professional waste disposal service.[2]
-
Original Container: Keep the this compound in its original or a suitable, tightly closed container that is clearly labeled for disposal.[1][2]
2. Empty Vials and Packaging:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[1][8]
-
Collect Rinsate: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[8] Do not discard the rinsate down the drain.
-
Container Disposal: After triple-rinsing, the packaging can be punctured to render it unusable for other purposes.[1] It can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with institutional policies.[1]
3. Contaminated Labware and PPE:
-
Segregation: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated waste.
-
Designated Waste Stream: Collect these materials in a dedicated, sealed bag or container clearly marked as "Hazardous Waste" or as required by your institution's waste management guidelines.[9]
-
Disposal: Dispose of the contaminated waste through your institution's chemical or hazardous waste disposal program.
Quantitative Data and Disposal Options
While specific quantitative limits for this compound disposal are not broadly established and depend on local regulations, the following table summarizes key parameters and options for its management.
| Parameter / Option | Guideline / Specification | Source |
| Primary Disposal Method | Licensed chemical destruction or controlled incineration. | [1][2] |
| Sewer Disposal | Prohibited. | [1] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent. | [1][8] |
| Rinsate Management | Collect and dispose of as hazardous waste. | [8] |
| Spill Residue | Collect and arrange for disposal as chemical waste. | [1] |
Experimental Protocols and Workflows
The proper disposal of this compound is a critical final step in any experimental workflow involving this substance. Below is a logical workflow diagram to guide the decision-making process for disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ameslab.gov [ameslab.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
Essential Safety and Handling of Gadoxetic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling of all chemical compounds is paramount to ensure laboratory safety and maintain experimental integrity. While Gadoxetic acid, a gadolinium-based MRI contrast agent, is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks. This guide provides immediate and essential safety, handling, and disposal information for this compound in a research environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended when handling this compound to prevent accidental contact.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex gloves | To prevent direct skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from potential splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
Note: While the Safety Data Sheet (SDS) for this compound indicates no skin irritation in animal studies, it is best practice to always wear gloves when handling any chemical. No personal respiratory protective equipment is normally required under standard laboratory conditions with adequate ventilation.[1]
Procedural Guidance for Handling this compound
Adherence to a systematic workflow is crucial for the safe and effective use of this compound in a laboratory setting. The following step-by-step process outlines the key stages of handling, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Don Appropriate PPE: Before handling this compound, put on a lab coat, safety glasses, and nitrile or latex gloves.
-
Prepare Clean Workspace: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including pipettes, tubes, and the this compound solution.
-
-
Handling:
-
Aliquot this compound: Carefully measure and transfer the required amount of this compound for your experiment. Avoid creating aerosols.
-
Perform Experiment: Carry out the experimental procedure as planned, maintaining good laboratory practices.
-
-
Cleanup and Disposal:
-
Decontaminate Workspace: After use, wipe down the work area with an appropriate cleaning agent.
-
Doff and Dispose of PPE: Remove and dispose of gloves and any other single-use PPE in the appropriate waste receptacle.
-
Dispose of Chemical Waste: Dispose of unused this compound and any contaminated materials according to the disposal plan outlined below.
-
Operational and Disposal Plans
Proper storage and a clear disposal plan are critical for laboratory safety and environmental responsibility.
Storage
-
Store this compound in a cool, dry place.[1]
-
Keep containers tightly closed to prevent contamination.[1]
-
Protect from light, moisture, and physical damage.[1]
-
Store separately from food products.[1]
Spill Management
In the event of a spill:
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with water.[1]
-
Never return spilled material to the original container for re-use.[1]
Disposal Plan
While this compound is not classified as hazardous, it is prudent to manage its disposal as chemical waste to avoid introducing gadolinium into the environment.
-
Unused Solution: Collect unused this compound solution in a designated, labeled waste container. This container should be clearly marked as "Aqueous Waste containing Gadolinium."
-
Contaminated Materials: Dispose of any materials that have come into direct contact with this compound (e.g., pipette tips, tubes, gloves) in a designated solid chemical waste container.
-
Waste Collection: Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
-
Sewer Disposal: Avoid disposing of this compound down the drain unless specifically permitted by your local regulations and institutional policies for non-hazardous aqueous waste. Due to the presence of a heavy metal (gadolinium), sewer disposal is generally not recommended.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Although no skin irritation is expected based on available data, this is a standard precaution.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.
-
Inhalation: Move the individual to fresh air.
In all cases of significant exposure or if symptoms develop, seek medical attention.
By adhering to these safety and handling guidelines, researchers can confidently work with this compound while maintaining a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
